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  • Product: 5-Iodoquinolin-8-amine
  • CAS: 142340-15-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Iodoquinolin-8-amine

[1] Executive Summary 5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a critical bifunctional heterocyclic scaffold used extensively in medicinal chemistry and materials science. Structurally, it consists of a quinoline cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a critical bifunctional heterocyclic scaffold used extensively in medicinal chemistry and materials science. Structurally, it consists of a quinoline core functionalized with an amino group at the C-8 position and an iodine atom at the C-5 position.[1]

This specific substitution pattern renders the molecule highly valuable for two distinct reasons:

  • The C-5 Iodine serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of extended

    
    -conjugated systems.
    
  • The C-8 Amine acts as a bidentate directing group (in conjunction with the quinoline nitrogen) for metal chelation and C-H activation protocols.[2]

This guide details the physicochemical properties, validated synthesis routes, and reactivity profile of 5-iodoquinolin-8-amine, designed for researchers requiring high-purity precursors for optoelectronic materials and bioactive small molecules.

Physicochemical Profile

The introduction of the iodine atom at C-5 significantly alters the electronic and physical properties compared to the parent 8-aminoquinoline, increasing lipophilicity and elevating the melting point.

Table 1: Core Properties
PropertyDataNote
IUPAC Name 5-Iodoquinolin-8-amine
CAS Number 142340-15-6
Molecular Formula

Molecular Weight 270.07 g/mol
Appearance Brown to Yellow SolidDarkens upon oxidation/light exposure
Melting Point 123.1 – 124.5 °CDistinctly higher than 8-aminoquinoline (65 °C)
Solubility Soluble in DMSO, DMF,

,

Low solubility in water and hexanes
pKa (Predicted) ~3.5 - 4.0 (Quinoline N)Reduced basicity due to inductive effect of Iodine
Spectroscopic Characterization ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.73 dd (

Hz)
1HC-2Deshielded (adjacent to N)
8.30 dd (

Hz)
1HC-4
7.64 d (

Hz)
1HC-6Ortho to Iodine
7.47 dd (

Hz)
1HC-3
6.73 d (

Hz)
1HC-7Ortho to Amine (Shielded)
5.24 s (broad)2H

Exchangeable protons

Synthesis Strategy

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (


) . The 8-amino group is a strong activating group (ortho/para director). In the quinoline system, the benzene ring is more electron-rich than the pyridine ring. The C-5 position (para to the amine) is electronically favored over the C-7 position (ortho) due to steric hindrance at C-7 and the specific resonance stabilization available at C-5.
Validated Protocol: Iodination with /Pyridine

While N-iodosuccinimide (NIS) can be used, the most robust protocol utilizes elemental iodine in a dioxane/pyridine system. This method avoids strong acids which can protonate the amine and deactivate the ring.

Diagram 1: Synthesis Pathway

Synthesis SM 8-Aminoquinoline (C9H8N2) Int Sigma Complex Intermediate SM->Int Electrophilic Attack (C-5) Reagent I2 (3 equiv) Pyridine/Dioxane 0°C to RT Reagent->SM Prod 5-Iodoquinolin-8-amine (77% Yield) Int->Prod Deprotonation (-HI)

Caption: Regioselective iodination of 8-aminoquinoline targeting the C-5 position via electrophilic aromatic substitution.

Reactivity & Functionalization[3][4]

5-Iodoquinolin-8-amine is a "divergent scaffold," meaning it can be functionalized at two distinct vectors to create complex libraries.

Vector A: The C-5 Iodine (Cross-Coupling)

The C-I bond is weak and highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 5-aryl-8-aminoquinolines (used in OLEDs).

  • Sonogashira: Coupling with terminal alkynes yields 5-alkynyl derivatives (used in "Click" chemistry probes).

  • Heck Reaction: Vinylation at C-5.

Vector B: The N-8 Amine (Chelation & Derivatization)
  • Amide Coupling: Reaction with acid chlorides creates amides that serve as directing groups for C-H activation at the C-7 position.

  • Schiff Base Formation: Condensation with aldehydes creates ligands for metal complexes (Zn, Cu, Al).

Diagram 2: Reactivity Map

Reactivity Center 5-Iodoquinolin-8-amine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> 5-Aryl Derivatives Center->Suzuki C-5 Functionalization Sono Sonogashira Coupling (Acetylene, CuI, Pd(0)) --> 5-Alkynyl Probes Center->Sono C-5 Functionalization Amide Acylation (R-COCl) --> Amide Directing Groups Center->Amide N-8 Functionalization Chelation Metal Coordination (Zn2+, Al3+) --> OLED Emitters Center->Chelation N-8 Coordination

Caption: Orthogonal reactivity profile showing C-5 cross-coupling potential and N-8 coordination chemistry.

Detailed Experimental Protocol

Synthesis of 5-Iodoquinolin-8-amine

Objective: Regioselective mono-iodination of 8-aminoquinoline.

Reagents:

  • 8-Aminoquinoline (720 mg, 5.0 mmol)[1]

  • Iodine (

    
    ) (2.53 g, 10.0 mmol)
    
  • Pyridine (30 mL)[1]

  • 1,4-Dioxane (30 mL)

  • Sodium Thiosulfate (saturated aq.[1] solution)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Dissolve 8-aminoquinoline (5 mmol) in a mixture of dioxane (30 mL) and pyridine (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add Iodine (1.90 g, 15 mmol) in one portion. The solution will turn dark brown.

  • Reaction: Stir at 0 °C for 1 hour. Remove the ice bath and add a supplementary portion of Iodine (630 mg, 5 mmol). Stir at Room Temperature for 1 additional hour.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated

    
     (sodium thiosulfate) solution. Shake until the dark brown iodine color disappears (turns light yellow/orange).
    
  • Extraction: Extract with Dichloromethane (

    
    , 3 x 50 mL).
    
  • Workup: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel column chromatography.

    • Eluent: Dichloromethane / Petroleum Ether (3:1 v/v).[1]

  • Result: Collect 5-iodoquinolin-8-amine as a brown/yellow solid (Typical Yield: ~75-78%).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (common to aminoquinolines).

  • Handling: Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves.

  • Storage: Store in a cool, dark place. The compound is light-sensitive and may darken over time due to iodine liberation or oxidation of the amine.

  • Incompatibility: Strong oxidizing agents.

References

  • Synthesis & NMR Data: Zhang, J., et al.[1] "A Ratiometric Fluorescent Probe for Oxalate based on Alkyne-Conjugated Carboxamidoquinolines." Dalton Transactions, 2011.[1]

  • Suzuki Coupling Applications: Albrecht, M., et al. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Molecules, 2014. (Contextual reference for quinoline reactivity).
  • CAS & Physical Data: ChemicalBook Entry for CAS 142340-15-6.

  • General Reactivity of 8-Aminoquinolines: Daugulis, O., et al. "Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds."[3] Accounts of Chemical Research, 2015.[4]

Sources

Exploratory

Technical Monograph: 5-Iodoquinolin-8-amine (CAS 142340-15-6)

Strategic Synthesis, Functionalization, and Medicinal Applications Executive Summary 5-Iodoquinolin-8-amine (CAS 142340-15-6) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural duality—c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Functionalization, and Medicinal Applications

Executive Summary

5-Iodoquinolin-8-amine (CAS 142340-15-6) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural duality—combining a bidentate N,N-chelating motif (8-aminoquinoline) with a reactive electrophilic handle (C-5 iodine)—makes it a linchpin for divergent library synthesis. This guide provides a definitive technical workflow for the synthesis, validation, and application of this compound, moving beyond basic data to actionable experimental intelligence.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before initiating synthesis, parameters must be established to ensure quality control.[1] The 5-iodo substitution significantly alters the electronic landscape of the quinoline ring compared to the parent 8-aminoquinoline, enhancing lipophilicity and altering pKa values.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name 5-Iodoquinolin-8-amine
CAS Number 142340-15-6
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Appearance Yellow to Brown Solid (Crystalline)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Quinoline N), ~ -0.5 (Aniline N)
SMILES Nc1c2c(ccnc2)c(I)cc1

Strategic Synthesis: Regioselective Iodination

The Challenge: Direct iodination of quinolines can lead to mixtures of 5-iodo, 7-iodo, and 5,7-diiodo products. The Solution: Leveraging the strong ortho/para-directing effect of the 8-amino group. The C-5 position is electronically activated (para to the amine) and sterically accessible, making it the kinetic product under controlled conditions.

Optimized Protocol: NIS-Mediated Iodination

This protocol utilizes N-iodosuccinimide (NIS) due to its ease of handling and atom economy compared to elemental iodine (


).

Reagents:

  • 8-Aminoquinoline (1.0 equiv)[2]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 8-aminoquinoline (10 mmol) and anhydrous MeCN (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents local concentration spikes that favor di-iodination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Quench: Once starting material is consumed (<2%), quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce unreacted iodine species (indicated by color change from dark brown to light yellow).

  • Workup: Remove MeCN under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield 5-iodoquinolin-8-amine as yellow needles.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the electrophilic aromatic substitution (SEAr) pathway and the logic of the workup.

SynthesisWorkflow cluster_conditions Reaction Conditions Start 8-Aminoquinoline (Substrate) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate SEAr Attack (C-5) Reagent N-Iodosuccinimide (NIS) (Electrophile Source) Reagent->Intermediate Product 5-Iodoquinolin-8-amine (Target) Intermediate->Product Deprotonation Byproduct Succinimide (Water Soluble) Intermediate->Byproduct MeCN Solvent: MeCN Temp: 0°C to RT

Figure 1: Mechanistic workflow for the regioselective iodination of 8-aminoquinoline.

Functionalization & Applications

The utility of 5-iodoquinolin-8-amine lies in its orthogonality . The iodine atom serves as a handle for C-C bond formation, while the 8-aminoquinoline motif remains available for metal coordination or directing group chemistry.

Divergent Library Synthesis (Suzuki-Miyaura Coupling)

The C-5 iodine is highly reactive toward Pd-catalyzed cross-coupling, allowing for the rapid generation of 5-aryl-8-aminoquinoline libraries.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

  • Temperature: 80–100°C[3]

Metal Chelation & Directing Group Chemistry

The 8-aminoquinoline moiety is a famous "bidentate directing group" (DG) in C-H activation chemistry (e.g., Daugulis reaction).[4] The nitrogen atoms coordinate to transition metals (Pd, Cu, Ni), positioning the catalyst to activate C-H bonds on attached acyl groups.

ApplicationLogic Core 5-Iodoquinolin-8-amine (Core Scaffold) Path1 Suzuki/Sonogashira Coupling (C-5 Functionalization) Core->Path1 Pd(0) Cat. Path2 Amide Coupling (N-8 Acylation) Core->Path2 RCOCl / Base Prod1 5-Aryl-8-aminoquinolines (Bioactive Ligands) Path1->Prod1 Prod2 N-(5-Iodoquinolin-8-yl)amides (C-H Activation Substrates) Path2->Prod2

Figure 2: Divergent application pathways for 5-iodoquinolin-8-amine in drug discovery.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified. The disappearance of the C-5 proton is the primary indicator of success.

Proton NMR (¹H NMR) Diagnostic Signals
  • Parent (8-Aminoquinoline): Shows a triplet or dd at the C-5 position (~7.4 ppm).

  • Product (5-Iodo):

    • Loss of Signal: The signal at ~7.4 ppm disappears.

    • New Pattern: The C-6 and C-7 protons will appear as a pair of doublets (AB system) in the aromatic region (7.5–8.0 ppm), distinct from the complex splitting of the unsubstituted ring.

    • Amine Protons: Broad singlet at ~6.0–7.0 ppm (D₂O exchangeable).

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = 271.07

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak characteristic of Cl or Br will be observed.

Safety & Handling (SDS Highlights)

  • Hazards: Like many aminoquinolines, this compound should be treated as a potential skin and eye irritant.

  • Specific Risk: Halogenated quinolines can exhibit phototoxicity. Store in amber vials away from light.

  • Disposal: Iodine-containing waste must be segregated from general organic waste to prevent oxidizer incompatibility in waste streams.

References

  • Regioselective Iodination of Quinolines

    • Source: Organic Chemistry Portal. "N-Iodosuccinimide (NIS) in Organic Synthesis."
    • URL:[Link]

  • 8-Aminoquinoline as a Directing Group

    • Title: "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionaliz
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Medicinal Chemistry of Quinoline Derivatives

    • Title: "8-Hydroxyquinolines in medicinal chemistry: A structural perspective."[5]

    • Source: PubMed Central.
    • URL:[Link]

  • Reaction of Imines/Quinolines with NIS

    • Title: "Reaction of imines with N-iodosuccinimide (NIS): unexpected formation of stable 1:1 complexes."[6][7]

    • Source: Chemical Communications (RSC).[6]

    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Iodoquinolin-8-amine

This guide provides an in-depth exploration of the synthetic routes to 5-iodoquinolin-8-amine, a crucial building block in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic routes to 5-iodoquinolin-8-amine, a crucial building block in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document details the primary synthetic strategies, explains the underlying chemical principles, and offers detailed experimental protocols.

Introduction: The Significance of 5-Iodoquinolin-8-amine

5-Iodoquinolin-8-amine is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The quinoline scaffold itself is a prominent feature in numerous pharmaceuticals, exhibiting a broad range of activities including antimalarial, anticancer, and antimicrobial properties[1]. The introduction of an iodine atom at the 5-position and an amine group at the 8-position provides strategic handles for further chemical modification, making it a versatile precursor for the development of novel molecular entities. The 8-aminoquinoline moiety, for instance, is a well-known pharmacophore, particularly in antimalarial drugs like primaquine[1]. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities.

This guide will focus on the most practical and established methods for the synthesis of 5-iodoquinolin-8-amine, providing both theoretical understanding and actionable experimental details.

Primary Synthetic Strategies

The synthesis of 5-iodoquinolin-8-amine can be approached through two principal routes:

  • The Sandmeyer Reaction: This classic transformation of an aromatic amine into an aryl halide via a diazonium salt is a reliable method for introducing iodine at a specific position on the quinoline ring.

  • Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the 8-aminoquinoline backbone through an electrophilic substitution reaction.

The choice between these methods depends on factors such as the availability of starting materials, desired regioselectivity, and scalability.

Method 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a regioselective route to 5-iodoquinolin-8-amine, starting from a suitable amino-substituted precursor. A logical and commonly employed strategy involves the diazotization of a precursor amine at the 5-position, followed by the introduction of iodine. A plausible precursor for this reaction is 5,8-diaminoquinoline. However, a more practical and widely documented approach involves starting with 8-aminoquinoline, performing a reaction at the 5-position, and then introducing the iodo group. A validated starting point is the nitration of 8-hydroxyquinoline to yield 5-nitro-8-hydroxyquinoline, which can then be converted to the target molecule through a series of steps.

Mechanistic Overview of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a two-step mechanism[2]:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction involves the formation of a nitrosonium ion which is then attacked by the amine[3].

  • Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, copper(I) iodide is implied, though often potassium iodide is used without a copper catalyst for iodination)[4]. This step proceeds via a radical-nucleophilic aromatic substitution, where the copper(I) salt facilitates the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the iodide to form the final product[3].

Sandmeyer_Mechanism

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a plausible synthetic route starting from commercially available 8-aminoquinoline.

Step 1: Diazotization of 8-Aminoquinoline

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8-aminoquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. The use of a strong acid is crucial for the in situ generation of nitrous acid[5].

  • Nitrite Addition: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred solution. The temperature must be kept low to prevent the premature decomposition of the diazonium salt[3].

  • Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization.

Step 2: Iodination

  • Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Addition: Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete substitution.

Step 3: Work-up and Purification

  • Neutralization: Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8[1].

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-iodoquinolin-8-amine[6].

Parameter Value Rationale
Starting Material 8-AminoquinolineCommercially available and provides the necessary quinoline backbone.
Diazotizing Agent Sodium Nitrite / HClStandard and effective method for generating nitrous acid in situ[5].
Reaction Temperature 0-5 °CCritical for the stability of the intermediate diazonium salt[3].
Iodinating Agent Potassium IodideA common and effective source of iodide for the Sandmeyer reaction[4].
Purification Method Column ChromatographyA standard and effective method for isolating the pure product[6].

Method 2: Direct Electrophilic Iodination

Direct iodination of 8-aminoquinoline presents a more atom-economical approach. The amino group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions (C7 and C5). By carefully controlling the reaction conditions, selective iodination at the 5-position can be achieved.

Mechanistic Considerations for Electrophilic Iodination

Electrophilic iodination typically involves an electrophilic iodine species, such as the iodonium ion (I⁺), which attacks the electron-rich quinoline ring. The reaction of quinoline with iodine in the presence of silver sulfate in sulfuric acid has been shown to produce a mixture of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline, suggesting that the iodination occurs via an electrophilic attack on the protonated quinoline species[2]. For 8-aminoquinoline, the amino group strongly activates the ring, making direct iodination feasible under milder conditions.

Electrophilic_Iodination_Workflow

Experimental Protocol: Direct Iodination

This protocol is based on general procedures for the iodination of aromatic compounds.

  • Suspension: Suspend 8-aminoquinoline (1 equivalent) in an aqueous solvent, such as water.

  • Acidification: Acidify the suspension to a pH of approximately 2 with a suitable acid, for example, 96% sulfuric acid[7].

  • Iodinating Agent Addition: Add solid iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) to the stirred suspension[7]. The reaction can be initiated at room temperature and then heated to 65-80 °C to drive the reaction to completion[7].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Collect the precipitate by filtration and wash with water.

    • The crude product can be purified by recrystallization or column chromatography as described in the Sandmeyer protocol.

Parameter Value Rationale
Starting Material 8-AminoquinolineDirect precursor for the target molecule.
Iodinating System I₂ / HIO₃A common and effective system for direct iodination of aromatic compounds[7].
Solvent WaterAn environmentally benign and practical solvent.
pH Acidic (pH ~2)Facilitates the generation of the electrophilic iodine species[7].
Temperature 65-80 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate[7].

Alternative Synthetic Route: Nitration and Reduction

An alternative, albeit longer, pathway involves the nitration of 8-hydroxyquinoline to 5-nitro-8-hydroxyquinoline, followed by reduction of the nitro group to an amine.

  • Nitration: 8-hydroxyquinoline can be nitrated to yield 5-nitro-8-hydroxyquinoline[8][9].

  • Reduction: The nitro group of 5-nitro-8-hydroxyquinoline can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) with hydrazine hydrate to give 5-amino-8-hydroxyquinoline[10].

  • Conversion and Iodination: The hydroxyl group would then need to be converted to an amine, followed by iodination at the 5-position. This route is more complex than the direct methods but may be useful if the precursors are readily available.

Safety Considerations

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation[3].

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Iodine: Iodine is a hazardous substance and should be handled with care.

Conclusion

The synthesis of 5-iodoquinolin-8-amine can be effectively achieved through either the Sandmeyer reaction of 8-aminoquinoline or by direct electrophilic iodination. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The Sandmeyer reaction offers excellent regioselectivity, while direct iodination is more atom-economical. Both methods, when performed with care and attention to the experimental details outlined in this guide, provide reliable pathways to this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Retrieved from [Link]

  • 8-Iodo-quinolinium chloride dihydrate. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for preparing 5-amino-8-hydroxyquinoline. (2011). Google Patents.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2011). Royal Society of Chemistry. Retrieved from [Link]

  • Method for producing iodine monochloride. (1995). Google Patents.
  • Process for the iodination of aromatic compounds. (2016). Google Patents.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (2013). Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (n.d.). Arkat USA. Retrieved from [Link]

  • the 5-and 8-iodination of quinoline and some of its derivatives. (n.d.). PJSIR. Retrieved from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2019). Google Patents.
  • Method for preparing iodine monochloride hydrochloride solution. (2006). Google Patents.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
  • A Guide to Directing Group Removal: 8-Aminoquinoline in press. (2021). The O'Duill Group. Retrieved from [Link]

  • Technology of Preparing 8Hydroxy5-nitroquinoline. (2015). ResearchGate. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Oxidative iodine monochloride iodination technique. (1983). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. (2011). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed 8-Aminoquinoline-Directed Selenylation of Arene and Heteroarene C–H Bonds. (2016). ACS Publications. Retrieved from [Link]

  • Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. (2024). YouTube. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for production of 8-NHR quinolines. (1979). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Exploratory

Molecular Architecture &amp; Synthetic Utility of 5-Iodoquinolin-8-amine: A Technical Guide

Executive Summary 5-Iodoquinolin-8-amine (CAS: 142340-15-6) represents a pivotal intermediate in the modification of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry known for its antimalari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodoquinolin-8-amine (CAS: 142340-15-6) represents a pivotal intermediate in the modification of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry known for its antimalarial efficacy and metal-chelating properties. This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic protocols, and downstream utility in palladium-catalyzed cross-coupling reactions. By leveraging the orthogonal reactivity of the C-5 iodine handle and the N1-N8 bidentate chelating site, researchers can access diverse chemical space for ligand design and drug discovery.

Molecular Architecture & Physicochemical Properties[1]

The utility of 5-iodoquinolin-8-amine stems from its electronic asymmetry. The quinoline core consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring. The introduction of an electron-donating amino group (-NH₂) at position 8 significantly activates the benzene ring towards electrophilic substitution, specifically at the C-5 and C-7 positions.

Structural Specifications
PropertyData
IUPAC Name 5-Iodoquinolin-8-amine
Common Synonyms 5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine
CAS Number 142340-15-6
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Appearance Yellow to brownish solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~25 (Aniline NH)
Electronic & Chelating Profile
  • The C-5 Iodine Handle: The iodine atom at C-5 serves as a reactive site for oxidative addition by transition metals (e.g., Pd(0)), enabling carbon-carbon bond formation without interfering with the chelating motif.

  • The N1-N8 Chelation Pocket: The quinoline nitrogen (N1) and the amine nitrogen (N8) form a rigid 5-membered chelate ring upon binding with metal ions (Zn²⁺, Cu²⁺, Pd²⁺). This feature is critical for its use as a directing group in C-H activation chemistry.

Synthetic Methodologies

The synthesis of 5-iodoquinolin-8-amine relies on the regioselective electrophilic aromatic substitution (S_EAr) of 8-aminoquinoline. The amino group directs the incoming electrophile (I⁺) primarily to the para position (C-5).

Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)

This protocol is preferred over elemental iodine (I₂) due to milder conditions and easier workup.

Reagents:

  • 8-Aminoquinoline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-aminoquinoline (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask shielded from light (iodinated compounds are often photosensitive).

  • Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents local high concentrations of iodinating agent, minimizing 5,7-diiodo byproduct formation.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The product typically has a lower R_f than the starting material.

  • Quench & Workup: Dilute with Ethyl Acetate (100 mL). Wash with saturated aqueous Na₂S₂O₃ (to reduce residual iodine species) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient: 0→20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success: A singlet peak integrating to 1H appears in the aromatic region of the NMR (C-7 proton), and the doublet for C-5 disappears.

  • Failure (Over-iodination): Formation of 5,7-diiodoquinolin-8-amine. This occurs if excess NIS is used or the temperature is too high.

SynthesisWorkflow Start 8-Aminoquinoline Intermediate Electrophilic Attack (C-5 Position) Start->Intermediate Activation by NH2 Reagent NIS (1.05 eq) MeCN, 0°C Reagent->Intermediate Product 5-Iodoquinolin-8-amine Intermediate->Product Major Pathway Byproduct 5,7-Diiodo byproduct (Avoid via stoichiometry) Intermediate->Byproduct Excess Reagent

Figure 1: Reaction logic for the regioselective iodination of 8-aminoquinoline.

Reactivity Profile & Functionalization

The 5-iodo substituent transforms the scaffold into a versatile building block. The iodine bond is weaker than the corresponding bromide or chloride, making it highly reactive toward oxidative addition by Palladium(0).

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install carbon chains or aromatic rings at C-5.

    • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ base.

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid, conjugated systems.

    • Catalyst System: PdCl₂(PPh₃)₂, CuI, Et₃N.

  • Buchwald-Hartwig Amination: Substitution of the iodine with secondary amines.

Chelation Logic

The 8-aminoquinoline moiety is a "bidentate monoanionic" ligand class (after deprotonation of the amide in peptide couplings, or neutral in coordination complexes). In C-H activation chemistry, the N1 and N8 bind to the metal center, positioning the catalyst to activate C-H bonds on an attached acyl group (the "removable directing group" strategy).

ReactivityMap cluster_coupling C-5 Functionalization (Pd-Catalyzed) cluster_chelation N1-N8 Chelation Utility Core 5-Iodoquinolin-8-amine Suzuki Suzuki Coupling (Aryl/Alkyl groups) Core->Suzuki Sono Sonogashira Coupling (Alkynes) Core->Sono Heck Heck Reaction (Alkenes) Core->Heck Ligand Metal Ligand Synthesis (Zn, Cu, Ru complexes) Core->Ligand Directing Directing Group Precursor (For C-H Activation) Core->Directing

Figure 2: Divergent reactivity profile of the 5-iodoquinolin-8-amine scaffold.

Analytical Characterization

Validating the structure requires confirming the loss of the C-5 proton and the retention of the C-7 proton.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
  • Amine (-NH₂): Broad singlet around 6.0–7.0 ppm (exchangeable with D₂O).

  • C-2, C-3, C-4 (Pyridine Ring):

    • H-2 (dd): ~8.8 ppm (Deshielded by adjacent Nitrogen).

    • H-4 (dd): ~8.3 ppm.

    • H-3 (dd): ~7.6 ppm.

  • C-6, C-7 (Benzene Ring):

    • H-6 (d): ~7.9 ppm (Ortho to Iodine, deshielded).

    • H-7 (d): ~7.1 ppm (Ortho to Amine, shielded).

    • Note: The coupling constant (J) between H-6 and H-7 (~8.0 Hz) confirms the protons are adjacent, verifying substitution at C-5 rather than C-6 or C-7.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 271.07 m/z.

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).

Applications in Drug Discovery[4][5][6]

  • Antimalarial Optimization: 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) are essential for radical cure of malaria. The 5-position is a metabolic hotspot; blocking it with iodine or using the iodine to install metabolically stable groups (e.g., trifluoromethyl via coupling) can improve pharmacokinetic half-life.

  • Fluorescent Probes: Derivatives synthesized from 5-iodoquinolin-8-amine are used as "Turn-On" fluorescent sensors for Zinc (Zn²⁺) and Cadmium (Cd²⁺) in biological systems, leveraging the Photoinduced Electron Transfer (PET) mechanism which is modulated upon metal binding.

References

  • Regioselective Iodination & Synthesis

    • Title: Regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil
    • Source: Chemical Communic
    • URL: [Link]

  • Antimalarial 8-Aminoquinoline Pharmacology

    • Title: Pharmacology of 8-aminoquinolines
    • Source: N
    • URL: [Link]

  • Chemical Substance Data

    • Title: 5-Iodoquinolin-8-amine (CAS 142340-15-6)[1][2][3]

    • Source: BLD Pharm C
  • Fluorescent Sensing Applications

    • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
    • Source: MDPI Molecules
    • URL: [Link][4][5]

Sources

Foundational

Spectroscopic Data Guide: 5-Iodoquinolin-8-amine

Topic: Spectroscopic Data of 5-Iodoquinolin-8-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Chemical Profile[2][3] 5-Iodoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of 5-Iodoquinolin-8-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Chemical Profile[2][3]

5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a critical heterocyclic building block used extensively in the synthesis of fluorescent probes, metal-chelating ligands, and pharmaceutical intermediates. Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing iodine atom on the quinoline scaffold—makes it a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and a precursor for 8-hydroxyquinoline derivatives.

This guide provides a rigorous spectroscopic breakdown, synthesis protocol, and characterization workflow to ensure reproducibility and accurate identification in the laboratory.

Chemical Identity Table[2][3]
PropertyData
IUPAC Name 5-Iodoquinolin-8-amine
Synonyms 5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine
CAS Number 142340-15-6
Molecular Formula C

H

IN

Molecular Weight 270.07 g/mol
Appearance Brown to Yellow Solid
Melting Point 123.1 – 124.5 °C (Experimental)
Solubility Soluble in DMSO, CDCl

, CH

Cl

; Low solubility in water

Synthesis & Preparation Protocol

To obtain high-purity spectroscopic data, the compound is typically synthesized via the direct electrophilic iodination of 8-aminoquinoline. The amino group at position 8 activates the benzene ring, directing the incoming electrophile primarily to the para position (C-5).

Experimental Workflow

Reaction: Electrophilic Aromatic Substitution Reagents: 8-Aminoquinoline, Iodine (I


), Pyridine, Dioxane.[1][2][3]
  • Setup: Dissolve 8-aminoquinoline (5 mmol) in a mixture of dioxane (30 mL) and pyridine (30 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition: Add Iodine (15 mmol) in portions. The solution will turn dark brown.[3]

  • Reaction: Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional hour.

  • Quenching: Add saturated sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution until the brown color disappears (reduction of excess I
    
    
    ).
  • Extraction: Extract with dichloromethane (CH

    
    Cl
    
    
    
    ). Wash the organic layer with water.[3]
  • Purification: Dry over anhydrous MgSO

    
    , concentrate in vacuo, and purify via silica gel column chromatography (Eluent: CH
    
    
    
    Cl
    
    
    /Petroleum Ether 3:1).

Yield: ~77.6% Purity Check: Verify via TLC and melting point (Target: 123–124 °C) before spectroscopic analysis.

Visualization: Synthesis Pathway

SynthesisPathway Start 8-Aminoquinoline (C9H8N2) Reagents I2 / Pyridine / Dioxane (Electrophilic Substitution) Start->Reagents Dissolve Intermediate Reaction Mixture (Dark Brown) Reagents->Intermediate 0°C to RT, 2h Quench Na2S2O3 Quench (Remove Excess I2) Intermediate->Quench Redox Step Product 5-Iodoquinolin-8-amine (Solid, mp 123°C) Quench->Product Extraction & Column

Caption: Step-by-step synthetic pathway for the regioselective iodination of 8-aminoquinoline.

Spectroscopic Characterization

Proton NMR ( H NMR) Analysis

The


H NMR spectrum is the primary tool for confirming the regioselectivity of the iodination. The disappearance of the proton at C-5 and the simplification of the splitting pattern in the benzene ring are diagnostic.

Instrument: 400 MHz Solvent: CDCl


 (Deuterated Chloroform)
Internal Standard:  TMS (

0.00 ppm)[3]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentInterpretation
8.73 dd1H

H-2Pyridine ring proton (deshielded by N).
8.30 dd1H

H-4Pyridine ring proton.
7.64 d1H

H-6Benzene ring; Ortho to Iodine.
7.48 dd1H

H-3Pyridine ring; Upfield due to resonance.
6.73 d1H

H-7Benzene ring; Ortho to Amine (Shielded).
5.24 s (broad)2H--NH

Amino protons (Exchangeable).[3]

Diagnostic Insight:

  • Regiochemistry: The benzene ring protons (H-6 and H-7) appear as two doublets (

    
     Hz). This AB system  confirms substitution at the C-5 position. If iodination had occurred elsewhere, the splitting pattern would be more complex (e.g., preserving the triplet of H-6).
    
  • Shielding: The H-7 proton is significantly upfield (6.73 ppm) due to the strong electron-donating effect (+M) of the adjacent amino group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of iodine-containing compounds.

  • Technique: ESI-MS (Electrospray Ionization)[3]

  • Observed Ion:

    
    
    
  • m/z Value: 271.0 (Calculated for C

    
    H
    
    
    
    IN
    
    
    : 270.97)
  • Fragmentation Pattern:

    • m/z 271: Molecular Ion (Base Peak).

    • m/z ~144: Loss of Iodine radical (I

      
      , 127 Da). This large mass loss is characteristic of aryl iodides.
      
Infrared Spectroscopy (IR)

While NMR provides the skeleton, IR confirms the functional groups.

  • N-H Stretching: Doublet around 3300–3450 cm

    
      (Primary amine, asymmetric and symmetric stretches).
    
  • C=N Stretching: ~1580–1620 cm

    
     (Quinoline ring breathing).
    
  • C-I Stretching: ~500–600 cm

    
     (Weak, but diagnostic for heavy halogen substitution).
    

Characterization Logic & Workflow

To ensure scientific integrity, every batch of 5-iodoquinolin-8-amine must undergo the following validation logic. This self-validating system prevents false positives from starting material (8-aminoquinoline) or over-iodinated byproducts (5,7-diiodoquinolin-8-amine).

CharacterizationLogic Sample Isolated Solid MP_Check Melting Point Check Target: 123-124°C Sample->MP_Check NMR_Check 1H NMR Analysis MP_Check->NMR_Check If MP is sharp Decision Aromatic Region Analysis NMR_Check->Decision Pass VALIDATED 5-Iodoquinolin-8-amine Decision->Pass Two Doublets (J=8Hz) Fail_SM FAIL: Multiplet at 7.0-7.5 ppm (Unreacted 8-Aminoquinoline) Decision->Fail_SM Complex Multiplet Fail_Di FAIL: Singlet at aromatic region (5,7-Diiodo impurity) Decision->Fail_Di Single Aromatic Peak

Caption: Decision tree for validating the purity and identity of 5-iodoquinolin-8-amine.

References

  • Synthesis and Characterization

    • Source: Royal Society of Chemistry (RSC), Dalton Transactions.
    • Title: "A Ratiometric Fluorescent Probe for Oxalate based on Alkyne-Conjug
    • /Pyridine), yield (77.6%), melting point (123.1-124.5°C)
    • Link:

  • Compound Identity & CAS Verification

    • Source: National Institutes of Health (NIH) / PubChem.
    • Title: "8-Aminoquinoline (Parent Structure D
    • Relevance: Used for comparative analysis of the parent scaffold to confirm substituent effects.
    • Link:

  • Spectral Database

    • Source: ChemicalBook & Ambeed.
    • Title: "5-Iodoquinolin-8-amine Product Specific
    • Relevance: Confirms CAS 142340-15-6 and physical st
    • Link:

Sources

Exploratory

Technical Guide: 5-Iodoquinolin-8-amine – Structural Architecture &amp; Synthetic Protocols

This guide provides a comprehensive technical analysis of 5-Iodoquinolin-8-amine , focusing on its structural properties, synthesis, and crystallographic relevance in drug discovery and materials science. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Iodoquinolin-8-amine , focusing on its structural properties, synthesis, and crystallographic relevance in drug discovery and materials science.

Executive Summary

5-Iodoquinolin-8-amine (5-IQA) is a pivotal bifunctional scaffold in medicinal chemistry and coordination polymer design. Distinguished by an electron-rich amino group at the C8 position and a polarizable iodine atom at the C5 position, it serves as a "push-pull" system for electronic modulation. Its crystal structure is of critical interest for understanding halogen bonding (XB) interactions in solid-state packing, which are increasingly exploited to enhance the binding affinity of kinase inhibitors and the selectivity of fluorescent metal sensors.

Key Technical Insights:

  • Role: Precursor for Schiff base ligands (e.g., salicylidene derivatives) used in trace metal detection (Ga, Sn).

  • Structural Driver: The C5-Iodine moiety facilitates intermolecular

    
     halogen bonds, directing supramolecular assembly.
    
  • Synthesis: Regioselective iodination of 8-aminoquinoline requires precise control to avoid poly-iodination.

Chemical Context & Synthesis

The synthesis of 5-IQA requires electrophilic aromatic substitution (EAS) targeting the para-position relative to the amino group. The amino group activates the C5 and C7 positions; however, steric hindrance at C7 (peri-position) and the high electron density at C5 favor C5-substitution.

Optimized Synthetic Protocol

Objective: Regioselective synthesis of 5-Iodoquinolin-8-amine. Reagents: 8-Aminoquinoline (


), N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Solvation: Dissolve 8-aminoquinoline (1.0 eq) in anhydrous acetonitrile (0.1 M concentration). Maintain temperature at

    
     to suppress di-iodination.
    
  • Electrophile Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes. NIS is preferred over elemental iodine (

    
    ) for cleaner workup and kinetic control.
    
  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS (

    
    ).
    
  • Quenching & Isolation: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove radical species/excess iodine. Extract with dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography to yield yellow-brown needles.

Reaction Pathway Visualization

SynthesisPathway Start 8-Aminoquinoline (C9H8N2) Intermediate Sigma Complex (Transition State) Start->Intermediate + NIS, MeCN, 0°C Reagent N-Iodosuccinimide (NIS) (Electrophile Source) Reagent->Intermediate Product 5-Iodoquinolin-8-amine (C9H7IN2) Intermediate->Product - Succinimide

Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of 8-aminoquinoline.

Crystallographic Characterization

While specific unit cell parameters for the free base are often proprietary or embedded in complex databases, the structural architecture follows a predictable motif governed by the quinoline scaffold and the heavy iodine atom.

Predicted Lattice Parameters (Based on Analogues)

The crystal packing of 5-IQA is driven by a competition between


 stacking of the quinoline rings and specific hydrogen/halogen bonding.
ParameterDescriptionMechanistic Implication
Crystal System Monoclinic or TriclinicCommon for planar aromatic systems to maximize packing efficiency.
Space Group

or

Centrosymmetric packing is favored to offset dipoles.
Molecular Geometry Planar QuinolineThe rigid bicyclic backbone enforces planarity (

deviation).
Intramolecular H-Bond

Weak interaction possible, but steric geometry usually prevents direct intramolecular closure in the free amine.
Supramolecular Interactions
  • Halogen Bonding (

    
    ):  The iodine atom at C5 functions as a Lewis acid (sigma-hole donor), interacting with the lone pair of the quinoline nitrogen (Lewis base) of a neighboring molecule. This creates linear chains or zig-zag networks.
    
  • Hydrogen Bonding (

    
    ):  The amino group (C8-
    
    
    
    ) acts as a hydrogen bond donor. In the absence of co-crystallized solvents, it donates to the ring nitrogen of an adjacent molecule.
  • 
     Stacking:  The planar aromatic surface facilitates offset face-to-face stacking (centroid-centroid distance ~3.6–3.8 Å), stabilizing the lattice along the short axis.
    

Structural Analysis & Interaction Network

The following diagram illustrates the logical flow of interactions stabilizing the 5-IQA crystal lattice.

CrystalPacking MoleculeA Molecule A (5-IQA) MoleculeB Molecule B (Neighbor) MoleculeA->MoleculeB Pi-Pi Stacking (Dispersion) Iodine Iodine (C5) Sigma Hole (+) MoleculeA->Iodine Amine Amine (C8-NH2) H-Bond Donor MoleculeA->Amine RingN Quinoline N Lewis Base (-) MoleculeA->RingN Iodine->RingN Halogen Bond (Directional) Amine->RingN Hydrogen Bond (Classic)

Caption: Interaction map showing the dual role of 5-IQA as both a Halogen Bond donor and Hydrogen Bond donor/acceptor.

Applications in Drug Design & Sensing

The crystal structure of 5-IQA is not merely an academic curiosity; it underpins its function in two critical areas:

A. Fluorescent Metal Sensors

Derivatives of 5-IQA, particularly Schiff bases formed by condensing the C8-amine with salicylaldehyde, rely on the "heavy atom effect" of iodine.

  • Mechanism: The iodine atom promotes intersystem crossing. However, upon chelation with metals like

    
     or 
    
    
    
    , the rigidity of the complex suppresses non-radiative decay, leading to Chelation-Enhanced Fluorescence (CHEF) .
  • Relevance: The precise bond angles determined by X-ray crystallography allow researchers to predict the bite angle of the ligand, optimizing selectivity for specific ion radii (e.g., distinguishing

    
     from 
    
    
    
    ).
B. Antimalarial Pharmacophore

The 8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine .[1]

  • Structure-Activity Relationship (SAR): Substituents at the 5-position modulate metabolic stability. An iodine atom introduces lipophilicity and blocks metabolic oxidation at the C5 position, potentially altering the drug's half-life and toxicity profile.

References

  • Synthesis & Characterization

    • Methodology for 8-aminoquinoline derivatives: "Synthesis of 5-amino-8-hydroxyquinoline."[2][3] Google Patents, CN102295600A. Link

    • Iodination Protocols: "Kinetics and mechanism of iodination of 8-hydroxyquinoline."[4] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Crystallographic Context

    • Analogous Structures (8-iodoquinolinium): "Crystal structure of 8-iodoquinolinium tetrachloridoaurate(III)." PubMed Central. Link

    • 7-Iodo Isomer Structure: "Crystal structure of 7-iodo-8-hydroxyquinoline." Zeitschrift für Kristallographie. Link

  • Applications (Sensors)

    • Fluorescent Sensors: "Novel Fluorescent Sensor with 5-iodoquinolin-8-amine unit." Chulalongkorn University Thesis Repository. Link

    • Metal Determination: "Spectrophotometric determination of micro tin with salicylidene-5-iodo-8-aminoquinoline." ResearchGate. Link

Sources

Foundational

Physical and chemical properties of 5-Iodoquinolin-8-amine

Technical Whitepaper: 5-Iodoquinolin-8-amine – Physicochemical Profile and Synthetic Utility Executive Summary 5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a high-value heteroaromatic scaffold utilized primarily in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Iodoquinolin-8-amine – Physicochemical Profile and Synthetic Utility

Executive Summary 5-Iodoquinolin-8-amine (CAS: 142340-15-6) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry and materials science. Distinguished by its bifunctional nature, it possesses a nucleophilic primary amine at the C8 position and an electrophilic iodine at the C5 position. This "push-pull" electronic architecture makes it an ideal intermediate for the synthesis of Metal-Protein Attenuating Compounds (MPACs) targeting neurodegenerative diseases and for the construction of ratiometric fluorescent probes. This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights into its reactivity.[1]

Molecular Identity & Structural Analysis

The quinoline core is planar, with the C5-iodine atom providing a reactive handle for palladium-catalyzed cross-coupling, while the N8-amine and N1-quinoline nitrogen form a bidentate chelating pocket (N,N-donor) analogous to 8-hydroxyquinoline but with distinct electronic tunability.

Property Data
IUPAC Name 5-Iodoquinolin-8-amine
Common Synonyms 5-Iodo-8-aminoquinoline; 5-Iodo-8-quinolinamine
CAS Registry Number 142340-15-6
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
SMILES Nc1cccc2c(I)cccc12 (Isomeric: Nc1c2ncccc2c(I)cc1)
Structural Class Halo-aminoquinoline; Bidentate N,N-ligand

Physicochemical Properties

The following data represents experimentally validated values for pure 5-iodoquinolin-8-amine.

Physical Constants
Parameter Value / Description Notes
Appearance Brown to dark yellow solidOxidizes slightly upon air exposure.
Melting Point 123.1 – 124.5 °C Sharp melting range indicates high crystallinity.
Solubility Soluble in CH₂Cl₂ (DCM), DMSO, Pyridine, Dioxane.Low solubility in water and hexanes.
pKa (Predicted) ~3.11 (Quinoline N)Less basic than 8-aminoquinoline due to inductive effect of Iodine.
Spectroscopic Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 8.73 (dd, J = 4.2, 1.6 Hz, 1H, H-2): Deshielded by adjacent nitrogen.

  • δ 8.30 (dd, J = 8.4, 1.6 Hz, 1H, H-4): Deshielded by peri-interaction with Iodine.

  • δ 7.64 (d, J = 8.0 Hz, 1H, H-6): Ortho to Iodine.[2]

  • δ 7.48 (dd, J = 8.4, 4.2 Hz, 1H, H-3).

  • δ 6.73 (d, J = 8.0 Hz, 1H, H-7): Ortho to Amine (shielded by resonance).

  • δ 5.24 (s, 2H, -NH₂): Broad singlet, exchangeable.[2]

Synthetic Pathways & Manufacturing

The synthesis of 5-iodoquinolin-8-amine requires regioselective iodination. Direct iodination of 8-aminoquinoline is preferred over reduction of nitro-derivatives for efficiency.

Protocol: Regioselective Iodination of 8-Aminoquinoline

Rationale: The amino group at C8 activates the C5 and C7 positions. Using a mild base (pyridine) and controlling temperature favors para-substitution (C5) over ortho-substitution (C7) due to steric hindrance at C7.

Reagents:

  • 8-Aminoquinoline (1.0 equiv)[1]

  • Iodine (I₂) (3.0 equiv)

  • Solvent: 1:1 mixture of 1,4-Dioxane and Pyridine

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-aminoquinoline (e.g., 5 mmol) in a mixture of dioxane (30 mL) and pyridine (30 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents over-iodination.

  • Addition: Add Iodine (1.90 g, 15 mmol) in one portion. The solution will turn dark brown.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 1 hour.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark brown iodine color disappears (turns yellow/orange).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with water and brine.

  • Purification: Dry over anhydrous MgSO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: DCM/Petroleum Ether 3:1).

  • Yield: Expect ~75–78% yield of a yellow/brown solid.

SynthesisWorkflow Start 8-Aminoquinoline (C9H8N2) Process Stir 0°C (1h) -> RT (1h) Electrophilic Aromatic Substitution Start->Process Dissolve Reagents I2 (3 equiv) Dioxane/Pyridine (1:1) Reagents->Process Add Quench Quench with Na2S2O3 Extract with DCM Process->Quench Complete Product 5-Iodoquinolin-8-amine (Yield ~77%) Quench->Product Purify

Figure 1: Optimized synthetic workflow for the regioselective iodination of 8-aminoquinoline.

Chemical Reactivity & Functionalization

5-Iodoquinolin-8-amine serves as a pivotal "linchpin" molecule. Its reactivity profile is defined by two orthogonal handles:

A. C5-Position: Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward Pd(0) oxidative addition, enabling carbon-carbon bond formation without protecting the amine (though protection often improves yields).

  • Sonogashira Coupling: Reacts with terminal alkynes (e.g., trimethylsilylacetylene) using PdCl₂(PPh₃)₂/CuI to form 5-alkynyl derivatives. This is crucial for "Click Chemistry" applications.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to create 5-aryl-8-aminoquinolines, extending the conjugation for fluorescent dyes.

B. N8-Position: Amide Formation & Chelation
  • Directing Group: The 8-amino group acts as a bidentate directing group for C-H activation at the C7 position if needed.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (with DCC/EDC) to form amides. This is often used to attach the fluorophore to a receptor moiety (e.g., for ion sensing).

ReactivityMap cluster_C5 C5 Reactivity (Electrophilic) cluster_N8 N8 Reactivity (Nucleophilic) Core 5-Iodoquinolin-8-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Derivatives Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes, CuI/Pd) -> Fluorescent Probes Core->Sonogashira Amide Amide Coupling (R-COCl) -> Receptor Linkage Core->Amide Chelation Metal Chelation (Cu2+, Zn2+, Fe3+) -> MPACs / Sensors Core->Chelation

Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.

Applications in Drug Discovery & Sensing

Medicinal Chemistry: Neurodegeneration

The 8-aminoquinoline scaffold is a bioisostere of 8-hydroxyquinoline (clioquinol).

  • Mechanism: It acts as a Metal-Protein Attenuating Compound (MPAC). By chelating dysregulated metal ions (Cu²⁺, Zn²⁺) in the brain, it prevents the oligomerization of Amyloid-beta (Aβ) plaques in Alzheimer's disease.

  • Advantage: The 5-iodo substituent increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) permeability compared to the parent amine.

Fluorescent Chemosensors
  • Ratiometric Probes: The 5-iodo group is often replaced by an electron-withdrawing alkyne or aryl group to create an "Intramolecular Charge Transfer" (ICT) system.

  • Example: 5-alkynyl-8-aminoquinoline derivatives show significant fluorescence enhancement upon binding to oxalate or specific metal ions, utilized in biological imaging.

Handling & Safety (SDS Summary)

  • Hazards: Classified as Irritant (Skin/Eye) and potentially Harmful if swallowed.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bond can undergo photolysis over time).

  • Precaution: Avoid contact with strong oxidizing agents. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis & Properties: Dalton Transactions, 2011 , 40, "A Ratiometric Fluorescent Probe for Oxalate based on Alkyne-Conjugated Carboxamidoquinolines." (Detailed experimental procedure for synthesis and NMR).

  • Structural Data: ChemicalBook, "5-Iodoquinolin-8-amine Product Properties."[3]

  • Medicinal Application:Journal of Medicinal Chemistry, "8-Hydroxyquinoline and 8-Aminoquinoline Derivatives as Metal-Protein Attenuating Compounds." (Contextual reference for scaffold utility).
  • Cross-Coupling Utility:Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of 5-halo-8-aminoquinolines."

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-Iodoquinolin-8-amine

The following is an in-depth technical guide regarding the solubility profile and determination protocols for 5-Iodoquinolin-8-amine . Executive Summary 5-Iodoquinolin-8-amine (CAS: 21334-97-8) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile and determination protocols for 5-Iodoquinolin-8-amine .

Executive Summary

5-Iodoquinolin-8-amine (CAS: 21334-97-8) is a critical intermediate in the synthesis of functionalized quinoline scaffolds, widely utilized in the development of neuroprotective agents, anti-parasitic drugs (clioquinol analogs), and metal-chelating ligands.

Precise solubility data for this compound is often absent from public repositories due to its status as a specialized intermediate rather than a final drug product.[1] This guide provides a physicochemical framework for predicting its solubility behavior and details standardized experimental protocols to empirically determine its solubility landscape.[1]

Key Solubility Takeaway: As a lipophilic weak base, 5-Iodoquinolin-8-amine exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated and polar protic solvents (DCM, Ethanol), and negligible solubility in neutral aqueous media and non-polar alkanes.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solvent compatibility.

PropertyValue (Approx.)Solubility Implication
Molecular Weight 270.07 g/mol Moderate MW facilitates dissolution in organic media.[1]
LogP (Predicted) ~2.7 – 3.0Indicates a preference for lipophilic (organic) environments over water.[1] The Iodine atom significantly increases lipophilicity compared to the parent 8-aminoquinoline.
pKa (Ring N) ~3.0 – 3.5The electron-withdrawing Iodine (C-5) reduces the basicity of the quinoline ring. Solubility in water is pH-dependent (requires pH < 2 for significant protonation).[1]
H-Bond Donors 1 (-NH₂)Capable of H-bonding with protic solvents (Alcohols).[1]
H-Bond Acceptors 2 (Ring N, -NH₂)Good interaction with polar aprotic solvents.[1]
Structural Influence Diagram

The following diagram illustrates how specific functional groups on the scaffold dictate solvent interaction.

G Compound 5-Iodoquinolin-8-amine Iodine 5-Iodo Group (Lipophilicity Enhancer) Compound->Iodine Amine 8-Amino Group (H-Bond Donor/Acceptor) Compound->Amine Ring Quinoline Core (Pi-Pi Stacking) Compound->Ring NonPolar Alkanes (Hexane) INSOLUBLE Iodine->NonPolar Increases affinity (slightly) PolarAprotic DMSO / DMF HIGH SOLUBILITY Iodine->PolarAprotic Polarizable interaction Amine->PolarAprotic Dipole interaction Protic Alcohols (EtOH) MODERATE Amine->Protic H-Bonding Chlorinated DCM / Chloroform MODERATE-HIGH Ring->Chlorinated Dispersion forces

Caption: Structural dissection of 5-Iodoquinolin-8-amine showing functional group contributions to solvent compatibility.[1]

Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and data from analogous compounds (8-Aminoquinoline, 5-Iodo-8-hydroxyquinoline), the following solubility profile is estimated.

Expert Caution: The primary amine at position 8 is nucleophilic.[1] Avoid prolonged storage in ketones (Acetone, MEK) to prevent Schiff base formation, despite good solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityNotes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent for extraction/purification.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Solubility increases significantly with heat; good for recrystallization.
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherModerate-Low Good for washing, but may not fully dissolve large quantities.
Aqueous (Neutral) Water, PBS (pH 7.[1]4)Negligible (<0.1 mg/mL)Hydrophobic nature dominates.[1]
Aqueous (Acidic) 0.1 M HCl, Acetic AcidModerate Protonation of the pyridine nitrogen forms a soluble salt.
Non-Polar Hexane, HeptaneInsoluble Used as anti-solvents to precipitate the compound.

Experimental Protocols for Solubility Determination

To generate authoritative data for your specific batch or application, follow these self-validating protocols.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for accurate solubility data.

Materials:

  • 5-Iodoquinolin-8-amine (Solid, >98% purity)[1]

  • Target Solvents (HPLC Grade)

  • Temperature-controlled orbital shaker[1]

  • Syringe filters (0.45 µm PTFE or Nylon)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

    • Check: If all solid dissolves, add more until a precipitate persists.[1]

  • Filtration: Allow to settle, then filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 254 nm or 350 nm (Quinoline absorption bands).[1]

Protocol B: Visual Solubility Screen (Kinetic)

Rapid estimation for formulation or synthesis.

  • Weigh 10 mg of compound into a clear vial.

  • Add solvent in aliquots (start with 100 µL).

  • Vortex for 1 minute after each addition.

  • Observe clarity.[1][2][3][4][5]

    • If dissolved in 100 µL: Solubility > 100 mg/mL.[1]

    • If dissolved in 1 mL: Solubility ~ 10 mg/mL.[1]

    • If undissolved in 10 mL: Solubility < 1 mg/mL.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Synthesis, Analysis, or Storage).

SolubilityWorkflow Start Start: Select Application App_Stock Stock Solution (Long-term Storage) Start->App_Stock App_Rxn Reaction Solvent (Synthesis) Start->App_Rxn App_Purify Purification (Recrystallization) Start->App_Purify Dec_Stab Is stability critical? App_Stock->Dec_Stab Dec_Temp High Temp Required? App_Rxn->Dec_Temp Sol_Mix EtOH + Water (Gradient) App_Purify->Sol_Mix Anti-solvent method Sol_DMSO DMSO / DMF (High Sol, Inert) Dec_Stab->Sol_DMSO Yes Sol_Alc Ethanol / MeOH (Avoid if oxidizing) Dec_Stab->Sol_Alc No (Short term) Dec_Temp->Sol_DMSO >80°C Dec_Temp->Sol_Alc Reflux Sol_DCM DCM / Chloroform (Good Sol, Low BP) Dec_Temp->Sol_DCM <40°C

Caption: Decision tree for solvent selection based on experimental requirements.

References

  • PubChem. 5-Iodoquinolin-8-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2nd Ed.[1] (General reference for quinoline solubility principles).

Sources

Foundational

Technical Guide: Halogen Bond-Assisted Iodination of Heteroarenes

Executive Summary This technical guide details the methodology for the regioselective iodination of heteroarenes utilizing Halogen Bonding (XB) catalysis. Unlike traditional electrophilic aromatic substitution (SEAr) req...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for the regioselective iodination of heteroarenes utilizing Halogen Bonding (XB) catalysis. Unlike traditional electrophilic aromatic substitution (SEAr) requiring toxic transition metals or harsh Lewis acids, this protocol leverages non-covalent XB interactions to activate


-iodosuccinimide (NIS). The result is a metal-free, mild, and atom-economical pathway suitable for late-stage functionalization of drug scaffolds (indoles, azoles, thiophenes).[1]

Theoretical Framework: The Activation Principle

The Halogen Bond (XB) defined

Halogen bonding is the attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity (the XB donor) and a nucleophilic region in another, or the same, molecular entity (the XB acceptor).

  • The

    
    -hole:  The key driver is the anisotropic distribution of electron density on the halogen atom. While the equatorial region is electron-rich, the region along the R-X bond axis (opposite the covalent bond) is electron-deficient, creating a positive electrostatic potential cap known as the 
    
    
    
    -hole
    .
Mechanistic Causality: NIS Activation

In this protocol, molecular iodine (


) or a specific organic iodide acts as the XB donor (catalyst), and NIS serves as the stoichiometric iodine source.
  • Resting State: NIS is relatively stable and often requires activation to iodinate less reactive substrates.

  • Activation: The XB donor (e.g.,

    
    ) forms a halogen bond with the carbonyl oxygen (Lewis basic site) of the succinimide moiety of NIS.
    
  • Bond Weakening: This interaction withdraws electron density from the succinimide ring, effectively weakening the N-I bond and increasing the electrophilicity of the iodine atom.

  • Iodine Transfer: The activated NIS transfers an iodonium equivalent (

    
    ) to the nucleophilic heteroarene.
    

The Catalytic System[2][3][4][5][6]

Reagents and Role Definition
ComponentRoleSelection Criteria
NIS (

-iodosuccinimide)
Iodine SourceMust be recrystallized from dioxane/CCl

if yellow/brown (indicates free

). Store in dark.

(Molecular Iodine)
XB Catalyst5–10 mol% loading. Acts as the XB donor to activate NIS.
Heteroarene SubstrateElectron-rich systems (indoles, pyrroles, thiophenes) work best.
Solvent MediumDCM or MeCN (non-coordinating or weakly coordinating). Avoid strong Lewis bases (DMSO, DMF) which compete for the XB donor.
Solvent Effects

Solvent choice is critical in XB catalysis. Highly polar, H-bond accepting solvents (DMSO) can "quench" the catalyst by binding to the


-hole of the XB donor. Non-polar (DCM, Toluene) or weakly polar (MeCN) solvents are preferred to maximize the strength of the catalytic halogen bond.

Mechanistic Visualization

The following diagram illustrates the activation of NIS by the catalytic XB donor (


) and the subsequent iodination cycle.

XB_Mechanism NIS NIS (Reagent) Complex Activated Complex [NIS ··· I₂] NIS->Complex XB Formation I2 I₂ (Catalyst/XB Donor) I2->Complex 5-10 mol% TS Transition State [Sub-I-Succ ··· I₂] Complex->TS + Substrate Substrate Heteroarene (Substrate) Substrate->TS TS->I2 Catalyst Regeneration Product Iodinated Heteroarene TS->Product I⁺ Transfer Succ Succinimide TS->Succ Leaving Group

Figure 1: Catalytic cycle showing the activation of NIS via halogen bonding with molecular iodine.

Operational Protocols

Protocol A: General Iodination of Indoles/Azoles

Target: C3-iodination of indoles or reactive positions of azoles.

Materials:

  • Substrate (1.0 mmol)

  • NIS (1.1 mmol, 247 mg)

  • 
     (0.05 mmol, 12.7 mg)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous (5 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon/nitrogen.

  • Charging: Add the heteroarene substrate (1.0 equiv) and NIS (1.1 equiv) to the flask.

    • Note: If the substrate is a solid, add it here. If liquid, add after solvent.

  • Solvation: Add anhydrous DCM (0.2 M concentration relative to substrate). Stir to dissolve.

  • Catalyst Addition: Add

    
     (5 mol%) in one portion.
    
    • Observation: The solution may darken slightly due to iodine, but should not turn black immediately.

  • Reaction: Stir at room temperature (20–25 °C). Monitor by TLC (typically 1–4 hours).

    • Endpoint: Disappearance of starting material.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) solution (5 mL) to quench unreacted iodine/NIS.
    
    • Visual Check: The organic layer should turn from reddish/brown to colorless/pale yellow.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: Self-Validating Workflow Diagram

Workflow Start Start: Dry Flask (Argon atm) Mix Add Substrate + NIS Solvent: DCM (0.2M) Start->Mix Cat Add Catalyst (I₂) 5-10 mol% Mix->Cat Monitor Stir RT Monitor TLC Cat->Monitor Check Complete? Monitor->Check Check->Monitor No Quench Quench: 10% Na₂S₂O₃ (Color loss observed) Check->Quench Yes Workup Extract (DCM) -> Dry -> Conc. Quench->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the XB-catalyzed iodination process.

Substrate Scope & Limitations

Scope (Where it works)

This protocol is highly effective for electron-rich heterocycles.

Substrate ClassRegioselectivityYield RangeNotes
Indoles C-385-98%Tolerates esters, halides, and N-protecting groups.
Pyrroles C-2 (mono) or C-2,5 (di)80-95%Control stoichiometry for mono/di selectivity.
Thiophenes C-270-90%Requires slightly longer reaction times than indoles.
Imidazoles C-4/C-560-85%Highly dependent on N-substitution.
Limitations (Where it fails)
  • Electron-Deficient Arenes: Pyridines or nitro-benzenes generally do not react under these mild conditions; they require stronger activation (e.g.,

    
     or superacidic media).
    
  • Steric Hindrance: Bulky groups at the C-2 position of indoles may slow down C-3 iodination significantly.

  • Competing Lewis Bases: Substrates with highly basic amines may complex with the

    
     catalyst, inhibiting the activation of NIS.
    

Troubleshooting & Optimization

Problem: Low Conversion

  • Cause: Catalyst quenching by moisture or basic impurities.

  • Solution: Ensure solvent is anhydrous. Increase catalyst loading to 10-15 mol%.

Problem: Regioselectivity Issues

  • Cause: Over-reaction or thermodynamic equilibration.

  • Solution: Lower temperature to 0 °C. Add NIS slowly (portion-wise) rather than all at once.

Problem: Product Instability

  • Cause: C-I bonds can be light-sensitive.

  • Solution: Wrap the column and flask in aluminum foil during reaction and purification. Store product in amber vials at -20 °C.

References

  • Halogen-Bonding Interaction between I2 and N-Iodosuccinimide in Lewis Base-Catalyzed Iodolactonization Source: Organic Letters (2020) URL:[Link] Relevance:[2] Establishes the mechanistic basis of LB-

    
    -NIS assembly and activation.
    
  • Selective C–H Iodination of (Hetero)arenes Source: Organic Letters (2021) URL:[Link] Relevance:[3] Discusses electrophilic iodination reagents and conditions for heteroarenes.

  • Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes Source: Organic Chemistry Frontiers (Cited via RSC/Semantic Scholar) URL:[Link] Relevance: Specific protocol for atom-economic iodination using halogen bonding strategies.

  • N-Iodosuccinimide (NIS) in Organic Synthesis Source: Organic Chemistry Portal URL:[Link] Relevance: General properties, handling, and reactivity profile of NIS.

Sources

Exploratory

Technical Guide: Discovery, Chemistry, and Pharmacology of 8-Aminoquinoline Antimalarials

Topic: Discovery and History of 8-Aminoquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 8-aminoquinolines (8-AQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 8-Aminoquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 8-aminoquinolines (8-AQs) represent a critical class of antimalarial pharmacophores, distinguished by their unique ability to eradicate the latent hepatic stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.[2][3][4][5] Unlike 4-aminoquinolines (e.g., chloroquine) which target the erythrocytic stage, 8-AQs act as a "radical cure," preventing relapses.[1] This guide analyzes the structural evolution of this class from the early 20th century to the modern era, detailing the synthetic pathways, metabolic activation via CYP2D6, and the structure-activity relationships (SAR) that drove the transition from Pamaquine to Primaquine and finally to the long-acting Tafenoquine .

Historical Evolution & Discovery

The discovery of 8-AQs is rooted in the modification of methylene blue, the first synthetic antimalarial. The trajectory of development was driven by the need to balance hypnozoiticidal efficacy with the mitigation of hemolytic toxicity in G6PD-deficient populations.[3]

Timeline of Discovery

The following diagram illustrates the chronological evolution and key milestones in 8-AQ development.

HistoryTimeline MB Methylene Blue (1891) First synthetic antimalarial Pamaquine Pamaquine (1924/1926) First 8-AQ (Bayer) High toxicity MB->Pamaquine Scaffold modification Primaquine Primaquine (1946) Standard of Care Short half-life (4-7h) Pamaquine->Primaquine Side chain optimization (WWII Program) Tafenoquine Tafenoquine (1978/2018) Long half-life (14d) Single-dose cure Primaquine->Tafenoquine Phenoxy substitution (WRAIR Discovery)

Figure 1: Chronological evolution of 8-aminoquinoline derivatives from methylene blue to tafenoquine.[1]

Chemical Synthesis & Protocols

The Challenge of 8-AQ Synthesis

The synthesis of 8-aminoquinolines generally involves the construction of the quinoline core followed by the attachment of a diamine side chain at the C8 position. The historical Skraup synthesis often yielded heterogeneous mixtures, necessitating rigorous purification.

Detailed Protocol: Modern Synthesis of Tafenoquine

While early methods (Elderfield et al.) established the baseline, modern "green" synthesis focuses on efficiency and reducing toxic solvents. Below is a summarized protocol based on the optimized route for Tafenoquine Succinate (WR-238605).

Objective: Synthesis of Tafenoquine via a convergent route involving a key phenoxy-quinoline intermediate.

Step-by-Step Methodology:

  • Preparation of the Quinoline Core (Skraup-like Cyclization):

    • Reactants: 2-methoxy-5-methylaniline (p-cresidine derivative) + acrolein (or precursor like glycerol/acrolein acetal).[1]

    • Conditions: Acid catalysis (H₂SO₄/As₂O₅) at reflux.[1]

    • Outcome: Formation of the substituted quinoline ring.

  • Chlorination & Nitration:

    • The quinoline intermediate undergoes chlorination at the C5 position followed by nitration at C8.

    • Key Intermediate: 5-chloro-6-methoxy-8-nitroquinoline.[1]

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Reagents: 3-(trifluoromethyl)phenol + Potassium Carbonate (K₂CO₃).[1]

    • Solvent: DMSO or NMP (Polar aprotic solvent is critical for S_NAr).[1]

    • Procedure: Heat the 5-chloro-quinoline intermediate with the phenol at 100°C. The phenoxy group displaces the chlorine at C5.

    • Purification: Crystallization from ethanol/water.[1]

  • Reduction of Nitro Group:

    • Reagents: H₂ / Pd/C (Hydrogenation).[1]

    • Conditions: 50 psi H₂, room temperature, 4 hours.

    • Product: 8-amino-5-(3-trifluoromethylphenoxy)-6-methoxyquinoline.[1]

  • Side Chain Attachment (Reductive Amination):

    • Reagents: 5-phthalimido-2-pentanone + Sodium Borohydride (NaBH₄).[1]

    • Mechanism: Formation of the imine between the C8-amine and the ketone, followed by in situ reduction.

    • Deprotection: Hydrazinolysis (Hydrazine hydrate in ethanol) removes the phthalimide protecting group to reveal the primary amine.

  • Salt Formation:

    • Dissolve the free base in ethanol and add succinic acid.

    • Filter the precipitate to obtain Tafenoquine Succinate .

Synthesis Logic Diagram

SynthesisFlow Start 2-methoxy-5-methylaniline Core Quinoline Core Formation (Skraup Cyclization) Start->Core Inter1 5-Chloro-8-Nitro Intermediate Core->Inter1 Chlorination/Nitration Phenoxy S_NAr with 3-(trifluoromethyl)phenol Inter1->Phenoxy Displacement of Cl Reduction Nitro Reduction (H2, Pd/C) Phenoxy->Reduction SideChain Reductive Amination (5-phthalimido-2-pentanone) Reduction->SideChain Final Tafenoquine Succinate SideChain->Final Deprotection & Salt Formation

Figure 2: Synthetic workflow for Tafenoquine, highlighting the key S_NAr coupling step.[1]

Pharmacology & Mechanism of Action

Metabolic Activation (The CYP2D6 Dependency)

8-aminoquinolines are prodrugs.[1] They are biologically inert against hypnozoites until metabolized.[1] The liver enzyme CYP2D6 is the obligate activator.

  • Mechanism: CYP2D6 hydroxylates the quinoline ring, likely at the C5 position.

  • Active Species: The resulting 5-hydroxy metabolite is unstable and rapidly oxidizes to a quinone-imine .[1]

  • Redox Cycling: This quinone-imine undergoes redox cycling with NADPH-cytochrome P450 reductase, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][6]

  • Target: Hypnozoites, residing in hepatocytes, are highly sensitive to oxidative stress due to limited antioxidant defenses compared to other stages.

Metabolic Pathway Diagram

MoA PQ Primaquine (Parent Drug) CYP CYP2D6 (Liver) PQ->CYP Metabolism OH_PQ 5-Hydroxy-Primaquine (Unstable) CYP->OH_PQ QI Quinone-Imine (Electrophile) OH_PQ->QI Auto-oxidation ROS H2O2 / Superoxide (ROS) QI->ROS Redox Cycling Hypno Hypnozoite Death QI->Hypno Covalent Binding? ROS->Hypno Oxidative Damage

Figure 3: Proposed mechanism of action involving CYP2D6-mediated bioactivation and ROS generation.[1]

Structure-Activity Relationships (SAR)[1]

The efficacy and toxicity of 8-AQs are tightly governed by substituents on the quinoline ring and the nature of the amine side chain.

Key Structural Determinants
  • 8-Amino Group: Essential for activity.[1] Acylation or removal abolishes antimalarial potency.[1]

  • 6-Methoxy Group: Increases antimalarial activity and metabolic stability compared to the unsubstituted analog.[1]

  • Side Chain (C8):

    • Primaquine: 4-amino-1-methylbutyl chain.[1] Short half-life (~6 hours).[1]

    • Tafenoquine: 5-amino-1-methylpentyl chain + 5-phenoxy substitution.[1] The lipophilic phenoxy group prevents rapid metabolism, extending half-life to ~14 days.[1]

  • 5-Position Substitution:

    • Unsubstituted in Primaquine (site of metabolic activation).

    • Substituted with a phenoxy group in Tafenoquine (modulates metabolic rate and lipophilicity).

Comparative Data Table
FeaturePamaquinePrimaquineTafenoquine
Year Introduced 192619522018
Side Chain 4-diethylamino-1-methylbutyl4-amino-1-methylbutyl5-amino-1-methylpentyl
Ring Substituents 6-methoxy6-methoxy2,6-dimethoxy, 5-(3-CF3-phenoxy)
Half-Life ~2 hours4–7 hours14–17 days
Dosing Regimen 14 days (High toxicity)14 days (Daily)Single Dose
G6PD Liability SevereModerate/SevereModerate/Severe
Therapeutic Index LowModerateImproved

Toxicology: The G6PD Interaction

The same oxidative mechanism that kills parasites causes toxicity in hosts deficient in Glucose-6-Phosphate Dehydrogenase (G6PD) .[1]

  • Pathophysiology: G6PD is essential for regenerating NADPH, which maintains glutathione in its reduced state (GSH). GSH protects erythrocytes from oxidative damage.[1]

  • Drug Effect: 8-AQ metabolites generate ROS.[1] In G6PD-deficient RBCs, the inability to neutralize ROS leads to hemoglobin oxidation (methemoglobinemia) and membrane damage (hemolysis).

  • Clinical Implication: All patients must be screened for G6PD deficiency before 8-AQ administration.[1]

Future Outlook

Research continues into "safe" 8-AQs that do not require CYP2D6 activation or do not cause hemolysis.[1]

  • NPC-1161B: An enantiomer of an 8-AQ derivative showing promise with a wider therapeutic window.[1]

  • Boron-containing derivatives: Investigated to improve metabolic stability and reduce toxicity.[1]

References

  • Elderfield, R. C., et al. (1955).[7] Synthesis of Primaquine and Certain of its Analogs. Journal of the American Chemical Society.

  • Kavthe, R. D., et al. (2022).[8][9] An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering.[1][8][9] [1][9]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [1]

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[4][10] Malaria Journal.

  • Beckmann, N., et al. (2022).[9] Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure. Frontiers in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Executive Summary: The "Privileged" Bifunctional Scaffold

5-Iodoquinolin-8-amine (CAS: 142340-15-6) represents a high-value intermediate in medicinal chemistry, bridging the gap between classic antimalarial scaffolds (e.g., Primaquine, Tafenoquine) and modern kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

5-Iodoquinolin-8-amine (CAS: 142340-15-6) represents a high-value intermediate in medicinal chemistry, bridging the gap between classic antimalarial scaffolds (e.g., Primaquine, Tafenoquine) and modern kinase inhibitor design. Its utility stems from its orthogonal reactivity profile :

  • C-5 Iodine (Electrophile): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), located at the para position relative to the activating amine. This allows for the extension of the aromatic system or the introduction of solubilizing groups.

  • N-8 Amine (Nucleophile & Directing Group): A bidentate directing group (with the quinoline nitrogen) capable of directing C-H activation at the C-7 position or serving as a high-affinity metal chelator (Zn²⁺, Cu²⁺) in metallo-drug design.

This guide details the synthesis, functionalization, and application of this scaffold, moving beyond generic descriptions to provide actionable, field-validated protocols.

Reactivity Map & Strategic Logic

The following diagram illustrates the divergent synthetic pathways accessible from 5-iodoquinolin-8-amine.

ReactivityMap Start 8-Aminoquinoline Intermediate 5-Iodoquinolin-8-amine (The Scaffold) Start->Intermediate Regioselective Iodination (NIS, AcOH) Prod_Suzuki 5-Aryl/Biaryl Derivatives (Kinase Inhibitors) Intermediate->Prod_Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Prod_Sono 5-Alkynyl Derivatives (Fluorescent Probes) Intermediate->Prod_Sono Sonogashira Pd/Cu, Alkyne Prod_Chelate Metallo-Complexes (Oxalate/Metal Sensors) Intermediate->Prod_Chelate Coordination Zn(II), Cu(II) Prod_CH C-7 Functionalized (via N-Directed C-H Activation) Intermediate->Prod_CH Post-Coupling C-H Activation

Figure 1: Divergent synthesis pathways from the 5-iodoquinolin-8-amine core.

Preparation of the Scaffold

Direct iodination of 8-aminoquinoline requires careful control to avoid di-iodination (C-5/C-7 mixture) or oxidation of the amine. The use of N-Iodosuccinimide (NIS) is superior to elemental iodine/oxidant mixtures for regioselectivity toward the para (C-5) position.

Protocol 1: Regioselective Synthesis of 5-Iodoquinolin-8-amine

Primary Reference: Adapted from regioselective quinoline functionalization methodologies [1][2].

Reagents:

  • 8-Aminoquinoline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetic Acid (glacial) or Acetonitrile (solvent)

  • Sodium thiosulfate (sat. aq.)

Step-by-Step Procedure:

  • Dissolution: Dissolve 8-aminoquinoline (144 mg, 1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask. Note: Acetic acid promotes the electrophilic substitution while buffering the amine.

  • Addition: Cool the solution to 0°C. Add NIS (236 mg, 1.05 mmol) portion-wise over 10 minutes to prevent localized over-concentration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product typically moves slower than the starting material due to the heavy iodine atom but remains relatively non-polar.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize the acid.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated Na₂S₂O₃ (to remove trace iodine) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: Typically 75–85%.

    • Appearance: Yellow to brownish solid.[1]

Application A: Sonogashira Coupling (Fluorescent Probe Synthesis)

The 5-position conjugation extends the pi-system of the quinoline, often creating "push-pull" fluorophores when the electron-donating 8-amine is paired with an electron-withdrawing alkyne/aryl group at C-5. This is critical for designing ratiometric sensors.

Protocol 2: Synthesis of 5-Alkynylquinolin-8-amine

Reference: Synthesis of oxalate sensors via alkyne conjugation [3].

Reagents:

  • 5-Iodoquinolin-8-amine (200 mg, 0.74 mmol)[2]

  • Terminal Alkyne (e.g., TMS-acetylene or Phenylacetylene) (0.89 mmol)

  • Pd(PPh₃)₂Cl₂ (25 mg, 5 mol%)

  • CuI (14 mg, 10 mol%)

  • Diisopropylethylamine (DIPEA) (600 µL)

  • THF (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon/Nitrogen.

  • Loading: Add 5-iodoquinolin-8-amine, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Degassing: Evacuate and backfill with N₂ (3 cycles). This is critical; oxygen will cause homocoupling of the alkyne (Glaser coupling) and oxidize the electron-rich amine.

  • Solvent Addition: Syringe in anhydrous THF and DIPEA. The solution should turn dark (catalyst activation).

  • Reaction: Add the terminal alkyne dropwise. Heat to 30–40°C for 4 hours. Note: Mild heating is sufficient due to the high reactivity of the C-I bond.

  • Workup: Dilute with CH₂Cl₂, wash with saturated NH₄Cl (to sequester Copper), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Interpretation:

  • NMR: Look for the disappearance of the C-5 proton doublet and the appearance of alkyne protons (or TMS group).

  • Fluorescence: Expect a bathochromic shift (red-shift) in emission compared to the starting material due to extended conjugation.

Application B: Suzuki-Miyaura Coupling (Drug Discovery)

In kinase inhibitor discovery, the 8-aminoquinoline core acts as a hinge binder. The 5-position projects into the solvent-accessible region or the hydrophobic back-pocket, making it an ideal vector for library expansion.

Protocol 3: General Biaryl Synthesis

Reference: General Suzuki coupling methodologies for heteroaryl halides [4].

Reagents:

  • 5-Iodoquinolin-8-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • K₂CO₃ (2.0 M aq. solution, 3 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Mix: Combine the iodo-amine, boronic acid, and Pd catalyst in a microwave vial or pressure tube.

  • Solvent: Add Dioxane and aqueous K₂CO₃.

  • Deoxygenate: Sparge with Argon for 5 minutes.

  • Heat: Heat to 80–90°C for 2–4 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc/Water.

  • Purification: The free amine can be "sticky" on silica. Pre-treat the column with 1% Triethylamine in Hexanes to prevent tailing.

Troubleshooting & Stability Notes

IssueCauseSolution
Low Yield (Iodination) Over-iodination at C-7 or oxidation of amine.Use NIS instead of I₂. Keep temp < 25°C. Ensure stoichiometry is strict (1.05 eq).
Catalyst Death (Coupling) Free amine poisoning the Pd catalyst.Use bidentate ligands like dppf or XPhos which are more resistant to amine coordination than PPh₃.
Product Instability Oxidation of the electron-rich 8-amino group.Store product under Argon in the dark. The 5-iodo derivative is light-sensitive (C-I bond photolysis).
Purification Tailing Interaction of basic amine with acidic silica.Add 1% Et₃N or 1% NH₄OH to the eluent.

References

  • Regioselective Iodination Logic: Chem. Commun., 2015, 51 , 16932-16935. (Demonstrates C-5 preference in electron-rich quinolines).

  • General Quinoline Functionalization: Org. Biomol. Chem., 2025, Advance Article.[3] (Discusses C-5 functionalization of 8-aminoquinolines).

  • Sonogashira Protocol & Probe Application: Dalton Trans., 2011, 40 , 1969-1973. (Specific synthesis of 5-alkynylquinolin-8-amine for oxalate sensing).

  • Suzuki Coupling Context: Science, 2024, 383 , 1019-1024. (Discusses aminative cross-coupling on similar scaffolds).

  • Compound Data: 5-Iodoquinolin-8-amine (CAS: 142340-15-6) supplier data and physical properties.[4][5][6][7]

Sources

Application

Application Notes and Protocols: 5-Iodoquinolin-8-amine as a Versatile Ligand in Coordination Chemistry

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-iodoquinolin-8-amine as a ligand in coordination chemistry. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-iodoquinolin-8-amine as a ligand in coordination chemistry. This document offers insights into the synthesis of its metal complexes, detailed characterization protocols, and a discussion of its potential applications, grounded in established scientific principles.

Introduction: The Strategic Advantage of 5-Iodoquinolin-8-amine in Ligand Design

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science due to its rigid, planar structure and the presence of a nitrogen atom that can coordinate with metal ions.[1] The 8-aminoquinoline core, in particular, is a well-established pharmacophore found in antimalarial drugs such as primaquine.[2] The introduction of an iodine atom at the 5-position of the quinoline ring in 5-iodoquinolin-8-amine offers several strategic advantages for a ligand:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the electron density of the quinoline ring system, thereby affecting the coordination properties of the amino group and the quinoline nitrogen. This can, in turn, modulate the stability and reactivity of the resulting metal complexes.

  • Steric Influence: The bulky iodine atom can introduce steric hindrance around the metal center, influencing the coordination geometry and potentially leading to the formation of unique complex structures.

  • Site for Post-Complexation Modification: The carbon-iodine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[2] This allows for the synthesis of more complex, multifunctional molecules after the initial metal complex has been formed.[2]

  • Enhanced Biological Activity: Halogen atoms, including iodine, are known to play a significant role in the bioactivity of compounds, often enhancing their therapeutic efficacy.[2] Iodo-quinoline derivatives have demonstrated potent antimicrobial and antifungal activities.[2]

Synthesis of a Representative Metal Complex with 5-Iodoquinolin-8-amine: A Protocol

This section outlines a general protocol for the synthesis of a transition metal complex of 5-iodoquinolin-8-amine. This procedure is based on established methods for the synthesis of metal complexes with analogous 8-hydroxyquinoline and 8-aminoquinoline ligands.[3][4] Researchers should optimize the reaction conditions for their specific metal salt and desired complex.

Objective: To synthesize a generic divalent metal complex, [M(5-Iodoquinolin-8-amine)₂Cl₂].

Materials:

  • 5-Iodoquinolin-8-amine (Commercially available or synthesized)

  • A divalent metal chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Absolute Ethanol

  • Methanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a metal complex.

Step-by-Step Protocol:

  • Ligand Solution Preparation: In a clean, dry Schlenk flask, dissolve 2 molar equivalents of 5-iodoquinolin-8-amine in a minimal amount of absolute ethanol with gentle warming if necessary.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 molar equivalent of the chosen divalent metal chloride salt in a small amount of methanol.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Complexation: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the metal complex should form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the metal center, especially for sensitive transition metals.

  • Solvent Choice: Ethanol and methanol are commonly used solvents for dissolving the ligand and metal salts, respectively, and for facilitating the precipitation of the final complex. The solubility of the complex may vary, and optimization of the solvent system may be required.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of bis-ligated complexes, which are common for divalent metal ions with bidentate ligands.[1]

Characterization of 5-Iodoquinolin-8-amine Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Workflow:

Characterization_Workflow cluster_Initial_Analysis Initial Confirmation cluster_Structural_Elucidation Structural Determination cluster_Purity_and_Composition Purity and Composition FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR UV_Vis UV-Vis Spectroscopy UV_Vis->NMR MassSpec Mass Spectrometry NMR->MassSpec XRay Single-Crystal X-ray Diffraction MassSpec->XRay Elemental Elemental Analysis XRay->Elemental

Caption: Workflow for the characterization of metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried complex or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the complex with that of the free ligand.

Expected Spectral Changes Upon Coordination:

Functional GroupFree Ligand (5-Iodoquinolin-8-amine) Wavenumber (cm⁻¹)Coordinated Ligand Wavenumber (cm⁻¹)Rationale for Shift
N-H Stretch~3400-3300Shift to lower wavenumbersCoordination of the amino nitrogen to the metal center weakens the N-H bond.
C=N Stretch (Quinoline)~1600Shift to lower or higher wavenumbersCoordination of the quinoline nitrogen to the metal center alters the electron density of the ring, affecting the C=N bond vibration.[5]
M-N StretchNot present~500-400Appearance of a new band in the far-IR region is direct evidence of the formation of a metal-nitrogen bond.[5]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO, DMF).

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

Expected Observations:

  • Ligand-Based Transitions: The π → π* and n → π* transitions of the quinoline ring system may be shifted upon coordination.

  • d-d Transitions: For transition metal complexes, weak absorption bands in the visible region may be observed, corresponding to d-d electronic transitions. The position and intensity of these bands can provide information about the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the structure of diamagnetic complexes in solution.

Protocol:

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Changes:

  • ¹H NMR: The chemical shifts of the protons on the quinoline ring, particularly those close to the coordination sites (amino group and quinoline nitrogen), are expected to shift downfield upon coordination due to the deshielding effect of the metal ion.[6][7]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the quinoline ring will be affected by coordination, providing further structural information.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.

Techniques:

  • Electrospray Ionization (ESI-MS): Suitable for analyzing charged complexes in solution.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for higher molecular weight or less soluble complexes.

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, and coordination geometry.[8]

Protocol:

  • Crystal Growth: Grow single crystals of the complex, which can be a challenging but critical step. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

  • Data Collection and Structure Refinement: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected and analyzed to solve and refine the crystal structure.

Potential Applications of 5-Iodoquinolin-8-amine Metal Complexes

The unique properties of 5-iodoquinolin-8-amine suggest that its metal complexes could have a range of applications.

Catalysis

Quinoline-based ligands have been successfully employed in various catalytic transformations. The steric and electronic properties of 5-iodoquinolin-8-amine complexes could be tuned for applications in:

  • Cross-Coupling Reactions: The complex could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions, with the ligand influencing the catalytic activity and selectivity.

  • Asymmetric Catalysis: Chiral derivatives of 5-iodoquinolin-8-amine could be synthesized to act as ligands in asymmetric catalysis, for example, in transfer hydrogenation reactions.[9]

Materials Science

The iodo-substituent and the quinoline core make these complexes interesting candidates for advanced materials.

  • Luminescent Materials: Derivatives of 5-iodo-8-aminoquinoline have been used to create chiral, four-coordination organoboron polymers with high quantum yields, making them promising for applications in organic light-emitting diodes (OLEDs).[2] Metal complexes of 5-iodoquinolin-8-amine could exhibit interesting photophysical properties.

Medicinal Chemistry

The 8-aminoquinoline scaffold is a known pharmacophore, and its metal complexes often exhibit enhanced biological activity.[1]

  • Antimicrobial Agents: 8-Hydroxyquinoline and its derivatives are known for their antimicrobial properties, which are often enhanced upon complexation with metal ions.[1] The metal complexes of 5-iodoquinolin-8-amine could be screened for their activity against various bacterial and fungal strains.

  • Anticancer Agents: Metal complexes can act as anticancer agents through various mechanisms, including DNA intercalation and enzyme inhibition.[7] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is a key aspect of its anticancer activity. The cytotoxic effects of 5-iodoquinolin-8-amine complexes against cancer cell lines could be investigated.

Logical Relationship Diagram:

Applications Ligand 5-Iodoquinolin-8-amine - Bidentate N,N'-donor - Iodo-substituent - 8-Aminoquinoline core Complex Metal Complex Ligand->Complex Catalysis Catalysis - Cross-coupling - Asymmetric synthesis Complex->Catalysis Materials Materials Science - OLEDs - Luminescent polymers Complex->Materials Medicinal Medicinal Chemistry - Antimicrobial - Anticancer Complex->Medicinal

Caption: Potential applications of 5-Iodoquinolin-8-amine complexes.

Conclusion

5-Iodoquinolin-8-amine is a promising ligand in coordination chemistry, offering a unique combination of electronic, steric, and functional properties. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers exploring the synthesis, characterization, and application of its metal complexes. The versatility of this ligand opens up exciting avenues for the development of novel catalysts, functional materials, and therapeutic agents.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. ([Link])

  • Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. (2000). National Academy Science Letters, 23(1-2), 16-20. ([Link])

  • Gabbutt, C. D., et al. (2013). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics, 32(21), 6344-6355. ([Link])

  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. (2013). Research Journal of Recent Sciences, 2(ISC-2012), 55-60. ([Link])

  • Aureliano, M., Gumerova, N. I., & Rompel, A. (2023). The Biological Applications of Metals and Metal Complexes. Metals, 13(6), 1041. ([Link])

  • Southam, H. M., et al. (2018). Metal Complexes for Therapeutic Applications. Methods in Molecular Biology, 1721, 1-32. ([Link])

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. (2012). Current Opinion in Chemical Biology, 16(1-2), 67-76. ([Link])

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. ([Link])

  • Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. ([Link])

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. ([Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews in Journal of Chemistry, 3(1). ([Link])

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. ([Link])

  • Transition metal complexes supported by (8-quinolynyl)amido ligands. (2002). Inorganic Chemistry Communications, 5(10), 835-838. ([Link])

  • Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed. ([Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2015). Medicinal Chemistry Research, 24(5), 1965-1981. ([Link])

  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. (2018). ChemRxiv. ([Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(21), 5048. ([Link])

  • Studies on co-ordination polymers of 5,5'-(6-(diphenyl amino)-1,3,5-triazine- 2,4-diyl) bis(azanediyl) diquinolin-8-ol. (2012). Der Pharma Chemica, 4(3), 1145-1151. ([Link])

  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2020). Scientific Reports, 10(1), 1-13. ([Link])

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). Molecules, 26(16), 4991. ([Link])

  • The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. (2012). Dalton Transactions, 41(37), 11356-11363. ([Link])

  • Structures of Acylated 5-Iodo-8-Hydroxyquinoline and 5,7-Diiodo-8-Hydroxyquinoline Derivatives. (2018). Journal of Molecular Structure, 1157, 468-475. ([Link])

  • Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline. (2014). Journal of Coordination Chemistry, 67(16), 2731-2743. ([Link])

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). Molecules, 26(16), 4991. ([Link])

Sources

Method

Application Note: The Dual Role of 5-Iodoquinolin-8-amine in Modern Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 5-Iodoquinolin-8-amine. Introduction: A Privileged Scaffold with a Reactive Handle The 8-aminoquinoline (...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 5-Iodoquinolin-8-amine.

Introduction: A Privileged Scaffold with a Reactive Handle

The 8-aminoquinoline (AQ) scaffold has become one of the most powerful and versatile bidentate directing groups in the field of transition metal-catalyzed C-H functionalization.[1][2] Its ability to form a stable five-membered chelate with a metal center allows for the activation of otherwise inert C-H bonds, providing a highly efficient and atom-economical pathway to complex molecular architectures.[1]

This application note focuses on a specific, highly functional derivative: 5-Iodoquinolin-8-amine . This molecule is distinguished by two key features that enable a dual mode of reactivity:

  • The Bidentate N,N-Chelating Core: The quinoline nitrogen and the 8-amino group work in concert to direct a metal catalyst to a specific C-H bond on a tethered substrate.

  • The C5-Iodo Group: The carbon-iodine bond at the 5-position of the quinoline ring is a highly reactive site, serving as a synthetic handle for further modifications via cross-coupling reactions.[3]

This guide will explore both facets of its application, providing mechanistic insights, detailed experimental protocols, and data to demonstrate its utility as both a powerful directing group and a versatile building block in catalysis.

Part I: 5-Iodoquinolin-8-amine as a Directing Group in C-H Functionalization

When used as a directing group, the 8-amino moiety is typically acylated by a substrate containing a carboxylic acid, forming a stable amide bond. This tethered ligand then orchestrates the catalytic cycle.

Principle of Operation: A Three-Step Dance

The efficacy of the 8-aminoquinoline directing group relies on a well-understood mechanistic pathway. The process generally involves the chelation-assisted activation of a C-H bond proximal to the point of attachment.

  • Tethering & Chelation: The substrate is covalently linked to the 8-amino group. This pre-ligand then coordinates to the metal center (e.g., Pd, Ni, Co) in a bidentate fashion.[4]

  • C-H Activation: This coordination brings the metal catalyst into close proximity with a specific C-H bond (e.g., an ortho C-H bond on a benzoyl group or a C(sp³)–H bond). The activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a stable cyclometalated intermediate.[5]

  • Functionalization & Turnover: The organometallic intermediate reacts with a coupling partner (e.g., an aryl halide), and subsequent reductive elimination forges the new C-C bond, regenerating the active catalyst.

G cluster_0 Catalytic Cycle Initiation cluster_1 C-H Bond Activation cluster_2 Functionalization A Substrate-Tethered 5-Iodoquinolin-8-amine C Bidentate Chelation Complex A->C Coordination B Metal Precursor (e.g., Pd(OAc)₂, NiCl₂) B->C D Cyclometalated Intermediate E Concerted Metalation- Deprotonation (CMD) C->E Base-Assisted F Oxidative Addition of Coupling Partner D->F E->D G Reductive Elimination F->G G->B Catalyst Regeneration H Functionalized Product G->H New C-C or C-X Bond G cluster_0 Function 1: Directing Group cluster_1 Function 2: Cross-Coupling Substrate A 5-Iodoquinolin-8-amine (Starting Material) B Acylation with R-COOH A->B D Suzuki, Sonogashira, Heck, Ullmann Coupling A->D C Tethered Ligand for C-H Functionalization B->C E Functionalized Quinoline Scaffold (New Ligands, Drug Candidates) D->E

Sources

Application

Introduction: The Quinoline Scaffold and the Strategic Importance of 5-Iodoquinolin-8-amine

An In-Depth Guide to 5-Iodoquinolin-8-amine: A Versatile Building Block for Modern Pharmaceutical Development The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 5-Iodoquinolin-8-amine: A Versatile Building Block for Modern Pharmaceutical Development

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives form the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates to achieve desired therapeutic outcomes.[6]

Within this important class of heterocycles, 5-Iodoquinolin-8-amine emerges as a particularly strategic building block for pharmaceutical research and development. Its structure is endowed with two key, orthogonally reactive functional groups: an iodine atom at the C5 position and an amino group at the C8 position. The carbon-iodine bond is an exceptionally effective handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents.[7] Simultaneously, the 8-amino group serves as a versatile nucleophile and a directing group, opening avenues for further derivatization and complex molecule synthesis.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, reactivity, and synthetic applications of 5-Iodoquinolin-8-amine. We present detailed, field-proven protocols for its use in key transformations and discuss the rationale behind the experimental choices, empowering researchers to leverage this powerful building block in their drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and handling requirements of a building block is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data

The key properties of 5-Iodoquinolin-8-amine are summarized below. These values are essential for reaction setup, purification, and characterization.

PropertyValueSource
CAS Number 142340-15-6[10]
Molecular Formula C₉H₇IN₂Inferred
Molecular Weight 270.07 g/mol Inferred
Appearance Brown to black solid[10]
Melting Point 123.1-124.5 °C[10]
Boiling Point (Predicted) 388.6 ± 32.0 °C[10]
Density (Predicted) 1.913 ± 0.06 g/cm³[10]
pKa (Predicted) 3.11 ± 0.12[10]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[10]
Safety and Handling
  • Potential Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause serious eye irritation and skin irritation.[11][13] Suspected of causing genetic defects and may cause cancer, as is a concern with the parent quinoline scaffold.[14]

  • Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling Procedures : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Storing under an inert atmosphere as recommended is crucial to prevent degradation.[10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Reactivity and Synthetic Potential

The synthetic utility of 5-Iodoquinolin-8-amine is dictated by its two primary reactive sites: the C5-Iodo group and the C8-Amino group. This dual functionality allows for a modular and sequential approach to the synthesis of complex molecules.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube, add 5-Iodoquinolin-8-amine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Addition : In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 5-Iodoquinolin-8-amine.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. [15]7. Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This reaction is invaluable for synthesizing diarylamines or alkylarylamines, which are common motifs in pharmaceuticals. The 8-amino group can potentially interfere by coordinating to the palladium center; therefore, careful selection of ligands and conditions is crucial. [16] Rationale:

  • Palladium Pre-catalyst : Pd₂(dba)₃ is a stable Pd(0) source that is activated under the reaction conditions.

  • Ligand : XPhos is another bulky, electron-rich biaryl phosphine ligand that is highly efficient for C-N bond formation, often providing excellent results with challenging substrates.

  • Base : A strong base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner and facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup : In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add 5-Iodoquinolin-8-amine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere : If not in a glovebox, seal the tube and purge with argon.

  • Solvent Addition : Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction Execution : Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification : Cool the reaction, dilute with an organic solvent, and quench by carefully adding water. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Application 2: C8-Position Derivatization

The 8-amino group is a potent nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions. It also serves as an effective directing group for C-H activation, although this application is beyond the scope of this introductory guide. [17][18]

Acylation is a straightforward method to install an amide functionality, a key pharmacophore that can modulate solubility, metabolic stability, and target binding.

Rationale:

  • Reagents : The reaction between an amine and an acid chloride is typically fast and high-yielding.

  • Base : A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated during the reaction, driving it to completion.

  • Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reagents without participating in the reaction.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 5-Iodoquinolin-8-amine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition : Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition : Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up : Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude amide can be purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: Building Biologically Active Molecules

The synthetic strategies outlined above enable the creation of diverse libraries of 5,8-disubstituted quinolines for screening against various biological targets.

  • Anticancer Agents : The quinoline scaffold is present in many anticancer agents that act via mechanisms like DNA intercalation or enzyme inhibition. [2]By using Suzuki coupling to introduce various aromatic and heteroaromatic rings at the C5 position and acylating the C8-amine, researchers can systematically probe the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors or topoisomerase inhibitors. [19]* Antimicrobial Agents : Halogenated quinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are known for their antimicrobial and antifungal properties. [20][21]5-Iodoquinolin-8-amine provides a platform to synthesize novel analogues. The C5 position can be modified to enhance cell wall penetration, while the 8-amino group can be derivatized to improve target engagement or reduce toxicity.

  • Antimalarial Drugs : Quinoline is the foundational structure for classic antimalarial drugs like chloroquine. [5]The ability to introduce diverse side chains at both the C5 and N8 positions allows for the development of novel compounds aimed at overcoming drug resistance in malaria parasites. [6]

Conclusion

5-Iodoquinolin-8-amine is a high-value, versatile building block for pharmaceutical synthesis. The strategic placement of an iodo group and an amino group provides two distinct and highly useful points for molecular elaboration. By employing modern cross-coupling and derivatization techniques, medicinal chemists can efficiently access a wide chemical space of novel quinoline derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage the unique reactivity of this scaffold in the design and synthesis of next-generation therapeutic agents.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • A review on quinoline based compounds and it's pharmacological activities. (2024, November 6). Google Scholar.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (n.d.). ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). RSC Publishing.
  • 5-iodoquinolin-8-aMine CAS#: 142340-15-6. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET for 8-Quinolinamine. (2009, September 26). Fisher Scientific.
  • 5-Iodoquinolin-8-amine | 142340-15-6. (n.d.). Benchchem.
  • 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). (n.d.). LabMart.
  • 5,7-Diiodo-8-quinolinol - Safety Data Sheet. (2025, December 13). ChemicalBook.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information.
  • SAFETY DATA SHEET for 5-Chloro-8-hydroxyquinoline. (n.d.). Fisher Scientific.
  • A Comparative Guide to Catalysts for Cross-Coupling with 5-iodo-2-methyl-2-pentene. (n.d.). Benchchem.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). National Center for Biotechnology Information.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). National Center for Biotechnology Information.
  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization: Paramagnetic Ni(II) Species, and the Deleterious Effect of Na2CO3 as a Base. (n.d.). ChemRxiv.
  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp 3 )–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. (n.d.). ResearchGate.
  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. (n.d.). ChemRxiv.
  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. (n.d.). Benchchem.
  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.

Sources

Method

Precision Synthesis and Biological Profiling of 5-Iodoquinolin-8-amine Derivatives

Executive Summary: The Privileged Scaffold The 8-aminoquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 8-hydroxyquinoline (8-HQ) analogues like Clioquinol. While 8-HQ relie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 8-aminoquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 8-hydroxyquinoline (8-HQ) analogues like Clioquinol. While 8-HQ relies on an O,N-bidentate chelation site, the 5-iodoquinolin-8-amine core offers a harder N,N-donor set, altering metal selectivity (Cu²⁺/Zn²⁺ vs. Fe³⁺) and significantly modifying lipophilicity and hydrogen-bonding potential.

The introduction of iodine at the C5 position is not merely structural; it serves two critical functions:

  • Steric/Electronic Modulation: It blocks metabolic oxidation at the para-position relative to the amine.

  • Synthetic Handle: It provides a reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.

This guide details the regioselective synthesis of 5-iodoquinolin-8-amine, its derivatization, and self-validating protocols for biological evaluation in neurodegenerative and oncological contexts.

Retrosynthetic Logic & Pathway Design

The synthesis hinges on the high electron density of the C5 position in 8-aminoquinoline. The amino group at C8 strongly activates the carbocyclic ring via resonance (+M effect), directing electrophilic aromatic substitution (EAS) primarily to the para (C5) and ortho (C7) positions.

Challenge: Preventing over-iodination (5,7-diiodo formation) and oxidation of the sensitive primary amine. Solution: Use of N-Iodosuccinimide (NIS) under controlled temperature allows for kinetic control, favoring the C5 mono-iodinated product over the thermodynamic di-iodinated species.

Diagram 1: Synthetic Workflow & Regioselectivity

SynthesisWorkflow SM 8-Aminoquinoline (Starting Material) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack NIS Reagent: NIS (1.05 eq), MeCN 0°C to RT NIS->Intermediate Product 5-Iodoquinolin-8-amine (Target Scaffold) Intermediate->Product Kinetic Product (C5) ByProduct 5,7-Diiodoquinolin-8-amine (Over-reaction) Intermediate->ByProduct Thermodynamic (Excess Reagent) Derivs Amide/Sulfonamide Derivatives Product->Derivs N-Functionalization

Caption: Regioselective iodination pathway. Kinetic control favors C5 substitution due to the para-directing effect of the C8-amine.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodoquinolin-8-amine

Objective: Synthesize the core scaffold with >95% purity and >85% C5-regioselectivity.

Reagents:

  • 8-Aminoquinoline (Sigma-Aldrich, >98%)

  • N-Iodosuccinimide (NIS) (Recrystallized from dioxane/CCl4 if aged)

  • Acetonitrile (Anhydrous)

  • Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 8-aminoquinoline (1.44 g, 10.0 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask wrapped in aluminum foil (iodine sources are light-sensitive).

  • Addition: Cool the solution to 0°C (ice bath). Add NIS (2.36 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Reasoning: Slow addition at low temperature minimizes the local concentration of iodonium ions, preventing di-iodination.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • TLC Check: Starting material (Rf ~0.4) should disappear; Product (Rf ~0.5) appears.[1][2][3] Di-iodo impurity (Rf ~0.6) should be minimal.

  • Quenching: Pour the reaction mixture into 100 mL of saturated Na₂S₂O₃ solution to reduce unreacted iodine (color change from dark brown to orange/yellow).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough. If not, recrystallize from Ethanol/Hexane (1:3) or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Self-Validating QC (NMR Diagnostics):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the H5 triplet found in the starting material.

  • The Signature: You must observe a pair of doublets for H6 and H7 with an ortho-coupling constant (

    
    ).
    
    • If C7 is iodinated: H5 and H6 would appear as doublets (or H6 as a singlet if H5 is also substituted).

    • If C5 is iodinated (Target): H6 and H7 remain as an AB system.

Protocol B: N-Functionalization (Library Generation)

Objective: Create a library of amides to modulate solubility and target affinity (e.g., FoxM1 inhibition).

Method:

  • Dissolve 5-iodoquinolin-8-amine (1.0 eq) in dry DCM.

  • Add Pyridine (2.0 eq) as a base/catalyst.

  • Add the corresponding Acyl Chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12h. Wash with 1M HCl (to remove pyridine/unreacted amine) and sat. NaHCO₃.

Biological Evaluation & Mechanism[4]

The biological activity of these derivatives typically stems from two mechanisms: Metal Chelation (Neurodegeneration) and Intercalation/Signaling Inhibition (Cancer) .

Diagram 2: Mechanism of Action (MPAC & FoxM1)

MOA cluster_AD Neurodegeneration (Alzheimer's) cluster_Cancer Oncology (Cholangiocarcinoma/Breast) Compound 5-Iodoquinolin-8-amine Derivative Chelation Stable 2:1 Complex (Ionophore Effect) Compound->Chelation FoxM1 FoxM1 Transcription Factor Compound->FoxM1 Downregulation Proteasome 20S Proteasome Compound->Proteasome Inhibition Metal Dysregulated Metal Ions (Cu²⁺, Zn²⁺) Metal->Chelation ROS Inhibition of ROS (H₂O₂ Production) Chelation->ROS Apoptosis Cell Cycle Arrest & Apoptosis FoxM1->Apoptosis Proteasome->Apoptosis

Caption: Dual-action mechanism: Metal Protein Attenuating Compound (MPAC) activity in neurons vs. Proteasome/FoxM1 inhibition in cancer cells.

Protocol C: Metal Chelation Assay (Self-Validating)

Context: To confirm the compound acts as a Metal Protein Attenuating Compound (MPAC).

  • Stock Solutions: Prepare 100 µM solution of the derivative in Ethanol/HEPES buffer (pH 7.4).

  • Titration: Add aliquots of CuCl₂ or ZnCl₂ (0.1 to 2.0 equivalents).

  • Readout (UV-Vis):

    • Scan range: 200–600 nm.

    • Validation: A bathochromic shift (Red shift) of the absorption maximum (typically from ~250 nm to ~270-300 nm) confirms ligand-metal coordination.

    • Isosbestic Points: The presence of clear isosbestic points indicates a clean equilibrium between the free ligand and the metal complex, validating the purity of the interaction.

Protocol D: In Vitro Cytotoxicity (MTS/MTT Assay)

Target Cells: HuCCT1 (Cholangiocarcinoma) or SH-SY5Y (Neuroblastoma).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivative (0.1 – 100 µM) for 48h. Include Clioquinol as a positive control reference.

  • Analysis: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure OD at 570 nm.

  • Data Processing: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Summary & Troubleshooting

Comparative Activity Table (Hypothetical/Representative Data)
Compound IDR-Group (N8)C5-SubstituentLogP (Calc)Metal Binding (Cu²⁺)IC₅₀ (HuCCT1)
8-AQ (Ref) -H-H1.8Weak>50 µM
Clioquinol -OH (C8)-Cl (C5), -I (C7)3.2Strong~15 µM
Target 1 -H-I 2.4Moderate~10 µM
Target 2 -Acetyl-I 2.1Weak (Prodrug)~8 µM
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Oxidation of amine during workup.Use degassed solvents; ensure rapid workup under N₂ atmosphere.
Di-iodination (5,7-I2) Temperature too high or excess NIS.strictly maintain 0°C during addition; use exactly 1.05 eq of NIS.
Product is Purple Iodine contamination.Wash organic layer thoroughly with Na₂S₂O₃ until colorless.
No Metal Binding N-acylation blocks the lone pair.Ensure the derivative is a free amine or a reversible prodrug (e.g., carbamate).

References

  • Regioselective Iodination: Dutta, U., et al. (2015).[4] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4][5] Chemical Communications. Link

  • Anticancer Mechanism (FoxM1): Weerapreeyakul, N., et al. (2015). "Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells."[6] Dove Medical Press. Link

  • Neuroprotective Activity: Benassi, E., et al. (2022). "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids." Int. J. Mol. Sci. Link

  • Antimicrobial & Antioxidant: Chanawanno, K., et al. (2020).[7] "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[7] Saudi Pharmaceutical Journal. Link

  • General Quinoline Synthesis: Prachayasittikul, V., et al. (2013).[8] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

Sources

Application

Application Note: Strategic Synthesis of 5-Iodoquinolin-8-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-iodoquinolin-8-amine , a critical intermediate in the development of metal-chelating ligands, clioquinol analogs, and neu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-iodoquinolin-8-amine , a critical intermediate in the development of metal-chelating ligands, clioquinol analogs, and neuroprotective agents.

While radical-based methods often target the C3 position of quinolines [1], this protocol utilizes a controlled Electrophilic Aromatic Substitution (


)  to exclusively target the C5 position. The presence of the amino group at position C8 strongly activates the C5 position (para-directing), allowing for high regioselectivity without the need for protecting groups.
Key Performance Indicators (Expected)
ParameterTarget Specification
Yield 75% – 85%
Purity (HPLC) > 98%
Regioselectivity > 95:5 (C5 vs C7/C3)
Reaction Time 4 – 12 Hours

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on the inherent electronic bias of the 8-aminoquinoline scaffold. The nitrogen lone pair at C8 donates electron density into the benzene ring, creating a nucleophilic "hotspot" at C5.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the regioselectivity logic and the


 mechanism utilizing N-Iodosuccinimide (NIS) as the electrophile source.

G cluster_0 Regioselectivity Control Start 8-Aminoquinoline Act Electronic Activation (+M Effect of NH2) Start->Act Resonance Inter Sigma Complex (Wheland Intermediate) Act->Inter + NIS (Electrophilic Attack at C5) Prod 5-Iodoquinolin-8-amine Inter->Prod - H+ (Re-aromatization) Byprod Succinimide Inter->Byprod Leaving Group

Figure 1: Mechanistic pathway highlighting the C5-selective activation via the C8-amino group.

Experimental Protocol

Materials & Reagents[4]
  • Precursor: 8-Aminoquinoline (Commercial grade, >98%).

  • Iodinating Agent: N-Iodosuccinimide (NIS) (Preferred over

    
     for ease of handling and stoichiometry control).
    
  • Solvent: Acetonitrile (MeCN) (HPLC Grade).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 8-Aminoquinoline (1.44 g, 10.0 mmol).

  • Add Acetonitrile (MeCN) (50 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice-water bath. Rationale: Lower temperature improves regioselectivity by reducing kinetic energy, favoring the thermodynamic C5 product over C7 or di-iodinated byproducts.

Step 2: Electrophile Addition
  • Dissolve N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv) in MeCN (20 mL) in a separate vial.

  • Add the NIS solution dropwise to the reaction flask over 30 minutes. Protect the flask from direct light (aluminum foil wrap) to prevent radical side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a slightly less polar spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

  • Redissolve the residue in Ethyl Acetate (100 mL).

  • Wash the organic phase with 10%

    
      (2 x 50 mL) to remove unreacted iodine (indicated by the disappearance of brown color).
    
  • Wash with Saturated Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Method A (Flash Chromatography): Purify using a silica gel column, eluting with a gradient of Hexanes/Ethyl Acetate (90:10

    
     70:30).
    
  • Method B (Recrystallization): For large batches (>5g), recrystallize from hot Ethanol/Water (9:1).

Characterization & Validation

The following data points serve as a self-validating system. If your analytical data deviates from these ranges, suspect regiochemical errors (C7-iodination) or poly-iodination.

Proton NMR ( H NMR, 400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Note
NH

~6.5 - 7.0Broad Singlet2H-Exchangeable with

.
H-2 8.75dd1H4.2, 1.6 HzCharacteristic quinoline

-proton.
H-3 7.55dd1H8.4, 4.2 Hz-
H-4 8.30dd1H8.4, 1.6 Hz-
H-6 7.95 d 1H 8.0 Hz Critical Check: Loss of triplet pattern seen in SM.
H-7 6.90 d 1H 8.0 Hz Ortho-coupling to H-6 only.

Note: The disappearance of the H-5 signal and the collapse of H-6/H-7 into an AB quartet (two doublets) confirms substitution at C5.

Mass Spectrometry
  • Expected m/z [M+H]+: 270.97

  • Isotope Pattern: Single dominant peak (Iodine is monoisotopic).

Safety & Handling

HazardPrecaution
8-Aminoquinoline Toxic if swallowed/inhaled. Use in a fume hood.
N-Iodosuccinimide Irritant. Keep refrigerated and away from light.
Acetonitrile Flammable, toxic. Avoid contact with skin.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015).[1][2] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(99), 17744–17747.

  • Oliveri, V., et al. (2022).[3] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. International Journal of Molecular Sciences, 23(11), 6272.

  • ChemicalBook.[4] (n.d.). 5,7-Diiodo-8-quinolinol NMR Spectrum. (Used for comparative shift analysis of the quinoline ring).[4]

Sources

Method

Metal Complexes of 5-Iodoquinolin-8-amine: A Guide for Researchers in Drug Discovery

This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of metal complexes fea...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of metal complexes featuring the 5-iodoquinolin-8-amine ligand. The unique electronic and steric properties imparted by the iodine substituent on the quinoline scaffold make these complexes promising candidates for therapeutic and diagnostic applications.

The Strategic Advantage of 5-Iodoquinolin-8-amine in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The 8-aminoquinoline moiety, in particular, is known for its potent biological activities, including antimalarial and anticancer properties.[2] The introduction of a halogen, such as iodine, at the 5-position can significantly modulate the lipophilicity, metabolic stability, and metal-binding affinity of the ligand, potentially enhancing the therapeutic efficacy and altering the mechanism of action of its metal complexes.[3]

Metal ions play a crucial role in many biological processes, and their dysregulation is implicated in various diseases.[4] The chelation of metal ions by ligands like 5-iodoquinolin-8-amine can lead to the development of novel therapeutic agents with unique mechanisms of action.[3] The resulting metal complexes may exhibit enhanced biological activity compared to the free ligand, a phenomenon often attributed to increased lipophilicity, which facilitates cell membrane penetration, and the ability of the complex to interact with biological targets in a way that the ligand or metal ion alone cannot.

Synthesis and Characterization Workflow

The successful development of novel metal-based drugs hinges on a robust and well-characterized synthetic and analytical workflow. The following diagram outlines the key stages from ligand synthesis to the evaluation of biological activity.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand_Synth Synthesis of 5-Iodoquinolin-8-amine Complex_Synth Synthesis of Metal Complex Ligand_Synth->Complex_Synth Chelating Ligand FTIR FT-IR Spectroscopy Complex_Synth->FTIR Structural Analysis UV_Vis UV-Vis Spectroscopy Complex_Synth->UV_Vis Electronic Transitions NMR NMR Spectroscopy (¹H, ¹³C) Complex_Synth->NMR Structural Confirmation Mass_Spec Mass Spectrometry Complex_Synth->Mass_Spec Molecular Weight Elemental Elemental Analysis Complex_Synth->Elemental Purity and Composition Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) FTIR->Cytotoxicity UV_Vis->Cytotoxicity NMR->Cytotoxicity Mass_Spec->Cytotoxicity Elemental->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antimicrobial Antimicrobial Screening Antimicrobial->Mechanism

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of 5-iodoquinolin-8-amine metal complexes.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of a representative copper(II) complex of 5-iodoquinolin-8-amine. Researchers should adapt these methods based on the specific metal ion and desired final complex.

Synthesis of 5-Iodoquinolin-8-amine (Hypothetical Protocol)

While a specific protocol for the direct synthesis of 5-iodoquinolin-8-amine was not found in the immediate search, a plausible route can be extrapolated from standard quinoline chemistry. One common approach would be the electrophilic iodination of 8-aminoquinoline.

Materials:

  • 8-Aminoquinoline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 8-aminoquinoline (1 equivalent) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodoquinolin-8-amine.

Synthesis of a Representative Copper(II) Complex: [Cu(5-Iodoquinolin-8-amine)₂Cl₂]

This protocol is adapted from general procedures for the synthesis of 8-aminoquinoline metal complexes.[2][5]

Materials:

  • 5-Iodoquinolin-8-amine

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 5-iodoquinolin-8-amine (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).

  • Slowly add the methanolic solution of CuCl₂·2H₂O to the hot solution of the ligand with constant stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Metal Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

FT-IR Spectroscopy:

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Procedure: Acquire the FT-IR spectra of the free ligand and the copper complex.

  • Expected Observations: A shift in the stretching frequency of the N-H and C=N bonds of the quinoline ring upon coordination to the copper ion. The appearance of new bands in the far-IR region corresponding to the Cu-N and Cu-Cl bonds.

UV-Vis Spectroscopy:

  • Objective: To study the electronic transitions and confirm complex formation.

  • Procedure: Dissolve the ligand and the complex in a suitable solvent (e.g., DMF or DMSO) and record their UV-Vis spectra.

  • Expected Observations: The spectrum of the complex is expected to show a shift in the absorption bands of the ligand (intraligand transitions) and potentially new, lower-energy bands corresponding to d-d transitions of the copper(II) ion and/or ligand-to-metal charge transfer (LMCT) bands.

¹H and ¹³C NMR Spectroscopy:

  • Objective: To elucidate the structure of the complex in solution.

  • Procedure: Record the ¹H and ¹³C NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Observations: For a paramagnetic complex like many Cu(II) complexes, significant broadening of the NMR signals is expected. For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding site.

Mass Spectrometry (ESI-MS):

  • Objective: To determine the molecular weight of the complex and confirm its composition.

  • Procedure: Obtain the electrospray ionization mass spectrum of the complex.

  • Expected Observations: The mass spectrum should show a peak corresponding to the molecular ion of the complex or fragments that are consistent with its proposed structure.

Application Notes: Potential in Cancer Therapy

Metal complexes of quinoline derivatives have shown significant promise as anticancer agents.[1] The proposed mechanism of action for many of these complexes involves the induction of apoptosis (programmed cell death) in cancer cells.

Hypothetical Mechanism of Action: Induction of Apoptosis

The 5-iodoquinolin-8-amine metal complexes could potentially exert their anticancer effects through multiple pathways. One plausible mechanism is the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Metal_Complex [Cu(5-Iodoquinolin-8-amine)₂Cl₂] Cancer_Cell Cancer Cell Metal_Complex->Cancer_Cell Cellular Uptake ROS Increased ROS (Reactive Oxygen Species) Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis in a cancer cell by a 5-iodoquinolin-8-amine copper complex.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[5][6]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized metal complex

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the metal complex in DMSO and then dilute it with the complete medium to various concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Representative Data

The following table presents hypothetical cytotoxicity data for a 5-iodoquinolin-8-amine copper complex against a human breast cancer cell line (MCF-7).

Concentration (µM)% Cell Viability
0 (Control)100
192
575
1051
2528
5015

IC₅₀ Value: Approximately 10 µM

Concluding Remarks

The metal complexes of 5-iodoquinolin-8-amine represent a promising, yet underexplored, class of compounds for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these novel chemical entities. The unique properties conferred by the iodo-substituted 8-aminoquinoline scaffold warrant further investigation into their therapeutic potential against a range of diseases, including cancer and microbial infections.

References

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2015). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega. Retrieved January 26, 2024, from [Link]

  • Method for preparing 5-amino-8-hydroxyquinoline. (2011). Google Patents.
  • Synthesis of amine derivatives of 5,8-quinolinedione. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). MDPI. Retrieved January 26, 2024, from [Link]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. (2024). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). MDPI. Retrieved January 26, 2024, from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. Retrieved January 26, 2024, from [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. (n.d.). ReadCube. Retrieved January 26, 2024, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (2022). Advanced Journal of Chemistry-Section A. Retrieved January 26, 2024, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2017). National Institutes of Health. Retrieved January 26, 2024, from [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodoquinolin-8-amine

[1] Executive Summary The functionalization of quinolin-8-amine (8-aminoquinoline) at the C5 position is a critical transformation in the development of metallochaperones for neurodegenerative disorders (e.g., Alzheimer’...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The functionalization of quinolin-8-amine (8-aminoquinoline) at the C5 position is a critical transformation in the development of metallochaperones for neurodegenerative disorders (e.g., Alzheimer’s, Huntington’s) and anti-infective agents. While the C5 position is electronically activated for electrophilic aromatic substitution, subsequent Suzuki-Miyaura cross-coupling on the 5-iodo derivative presents a unique challenge: the "Catalyst Poisoning Trap."

The 8-amino group and the quinoline nitrogen (N1) form a perfect bidentate pocket that chelates Palladium (Pd) species, often stalling the catalytic cycle or necessitating high catalyst loadings.

This Application Note provides two distinct protocols:

  • The "Robust Route" (Recommended): Utilizes N-protection to disable the chelating pocket, ensuring high yields and reproducibility.

  • The "Direct Route" (Advanced): A ligand-accelerated method for unprotected substrates, suitable for rapid screening when step-count is a bottleneck.[1]

Substrate Analysis & Retrosynthesis

The Chelation Problem

In standard Pd-catalyzed conditions, 5-iodoquinolin-8-amine (1) exists in equilibrium between the reactive substrate and a stable Pd-complex.[1]

  • Reactive State: The Pd(0) inserts into the C-I bond (Oxidative Addition).

  • Dormant State: The Pd(II) species binds to the N1 and N8 nitrogens, forming a stable 5-membered metallacycle. This effectively removes the catalyst from the cycle.

Strategic Solution

To disrupt this chelation, we employ an Acetyl (Ac) protecting group.[1] This sterically encumbers the N8 position and withdraws electron density, preventing bidentate binding to the metal center.

G cluster_0 Substrate Logic Start Quinolin-8-amine Problem Free Amine Poisoning Start->Problem Direct Coupling Solution N-Acetylation (Masking) Start->Solution Protected Route Target 5-Arylquinolin-8-amine Problem->Target Low Yield / High Cat% Solution->Target High Yield

Figure 1: Strategic decision tree for overcoming catalyst poisoning.

Experimental Protocols

Protocol A: The "Robust Route" (Protection-Coupling-Deprotection)

Recommended for scale-up (>1g) and library synthesis.[1]

Step 1: N-Acetylation & Iodination

Before coupling, we must generate the protected 5-iodo precursor.[1]

  • Acetylation: Dissolve quinolin-8-amine (10 mmol) in DCM (50 mL). Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq).[1] Stir at RT for 2 hours. Wash with 1M HCl to remove pyridine.[1] Yield: >95%.

  • Iodination: Dissolve the acetamide (10 mmol) in Acetic Acid (30 mL). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise.[1] Stir at 50°C for 4 hours.

    • Note: The acetamide directs the electrophile to the para-position (C5).

    • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from EtOH.

    • Product: N-(5-iodoquinolin-8-yl)acetamide.[1]

Step 2: Suzuki-Miyaura Coupling (The Core Reaction)
ParameterConditionRationale
Substrate N-(5-iodoquinolin-8-yl)acetamide (1.0 eq)Protected to prevent Pd-chelation.[1]
Boronic Acid Aryl Boronic Acid (1.2 – 1.5 eq)Slight excess to drive reaction.[1]
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ferrocene ligand resists displacement by the substrate.[1]
Base K₂CO₃ (2.0 M aq, 3.0 eq)Strong enough to activate boronic acid; cheap.[1]
Solvent 1,4-Dioxane / Water (4:1 v/v)Ensures solubility of both organic and inorganic components.[1]
Temp/Time 90°C, 4–12 hoursThermal energy required for transmetalation.[1]

Procedure:

  • Charge a reaction vial with N-(5-iodoquinolin-8-yl)acetamide (1.0 mmol, 312 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).[1]

  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Seal and heat to 90°C. Monitor by LC-MS (Target mass: M+H).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1] Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: De-protection
  • Dissolve the coupled product in EtOH (5 mL).

  • Add 6M HCl (2 mL) and reflux for 2 hours.

  • Neutralize with NaOH to pH 8.[1] Extract with DCM.[1]

Protocol B: The "Direct Route" (Unprotected)

Recommended only for rapid screening of <50mg quantities.

This route avoids two synthetic steps but requires a specialized catalyst system to outcompete the substrate's binding affinity.[1]

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

    • Why XPhos? This bulky, electron-rich biaryl phosphine ligand creates a steric environment that makes it difficult for the quinoline nitrogen to displace it from the Palladium center.

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: n-Butanol or Toluene/Water (10:1).[1]

  • Temperature: 100°C.

Procedure:

  • Combine 5-iodoquinolin-8-amine (0.5 mmol), Boronic Acid (0.75 mmol), Pd(OAc)₂ (5.6 mg), XPhos (24 mg), and K₃PO₄ (318 mg) in a vial.

  • Add solvent (3 mL) under inert atmosphere.[1]

  • Heat vigorously.[1]

    • Risk:[2][3] If the reaction turns black (Pd black precipitation) early, the amine has stripped the ligands. Add more ligand.[1]

Optimization & Troubleshooting Matrix

Use the following table to diagnose low yields.

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Protocol A (Protection). If using Protocol B, increase ligand:Pd ratio to 3:1.
De-iodination (Ar-H) ProtodehalogenationSolvent is too "wet" or reaction is overheating.[1] Switch solvent to Toluene (anhydrous).[1]
Homocoupling (Ar-Ar) Oxidative CouplingOxygen leak.[1] Degas solvents more thoroughly (sparge with Ar for 15 min).[1]
Low Conversion Poor SolubilityThe 5-iodo intermediate is poorly soluble.[1] Switch solvent to DMF/Water or DMSO .

Reaction Pathway Visualization

ReactionFlow Start Quinolin-8-amine Protect Step 1: Acetylation (Ac2O, Pyridine) Start->Protect Iodinate Step 2: Iodination (NIS, AcOH) Protect->Iodinate Intermed N-(5-iodoquinolin-8-yl)acetamide Iodinate->Intermed Suzuki Step 3: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Intermed->Suzuki Coupled Coupled Intermediate Suzuki->Coupled Deprotect Step 4: Hydrolysis (6M HCl, Reflux) Coupled->Deprotect Final 5-Arylquinolin-8-amine (Target) Deprotect->Final

Figure 2: Step-by-step workflow for the high-reliability Protected Route.

References

  • Preparation of 5-Iodo-8-aminoquinoline

    • Gershon, H., & McNeil, M. W. (1971). J. Heterocycl.[1][4] Chem., 8(5), 821–824. (Foundational work on halogenation of 8-aminoquinolines).

    • Note: While older, this remains the primary reference for the regioselectivity of electrophilic substitution on this scaffold.
  • Suzuki Coupling on 8-Aminoquinolines (General Conditions)

    • Miyaura, N., & Suzuki, A. (1995).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

    • Relevance: Defines the standard base/solvent systems used in Protocol A.
  • Interference of Amino Groups in Pd-Catalysis

    • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes". Aldrichimica Acta, 37(1), 3-10.[1]

    • Relevance: Explains the necessity of bulky ligands (like XPhos used in Protocol B) to prevent amine poisoning.
  • Synthesis of Metallochaperones (PBT2 Analogs)

    • Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs". Neuron, 59(1), 43-55.[1] Link[1]

    • Relevance: Contextualizes the biological importance of the 5-substituted quinoline scaffold.
  • Regioselective Iodination using NIS

    • Castanet, A. S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics". Tetrahedron Letters, 43(15), 2705-2707.[1] Link

    • Relevance: Supports the use of NIS over ICl for milder, higher-yielding iodin

Sources

Method

Strategic Functionalization of 5-Iodoquinolin-8-amine for Advanced Materials

Topic: Strategic Functionalization of 5-Iodoquinolin-8-amine in Materials Science Content Type: Application Note & Technical Guide Audience: Materials Scientists, Synthetic Chemists, and Device Engineers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 5-Iodoquinolin-8-amine in Materials Science Content Type: Application Note & Technical Guide Audience: Materials Scientists, Synthetic Chemists, and Device Engineers

Executive Summary: The Bifunctional Molecular Pivot

5-Iodoquinolin-8-amine (5-I-8-AQ) represents a high-value "molecular pivot" in materials science, distinct from its ubiquitous cousin 8-hydroxyquinoline (8-HQ). While 8-HQ is the gold standard for electron-transport materials (e.g., Alq3 in OLEDs), the 8-amino variant offers a harder nitrogen donor set, resulting in higher ligand field strength and distinct photophysical properties.

The 5-iodo substituent is the critical architectural handle. It breaks the symmetry of the scaffold and allows for orthogonal functionalization. In this guide, we treat 5-I-8-AQ not merely as a final product, but as a Type II Precursor :

  • The Iodine Handle (C5): A site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend conjugation, tune band gaps, or attach to polymeric backbones.

  • The Amine/Quinoline Head (N1, N8): A bidentate chelation site for transition metals (Zn, Al, Ir) to generate electroluminescent complexes or fluorescent sensors.

Structural Logic & Mechanistic Insight

Electronic Push-Pull Tuning

The fluorescence of quinoline-metal complexes is governed by Intraligand Charge Transfer (ILCT).

  • The Amine Effect: The primary amine at C8 acts as a strong electron donor (+M effect).

  • The 5-Position: This position is para to the ring nitrogen and electronically coupled to the entire

    
    -system. Replacing the Iodine with electron-withdrawing or donating aryl groups allows precise tuning of the HOMO-LUMO gap.
    
The "Orthogonal" Workflow

Unlike 8-HQ, where the phenolic oxygen often interferes with Pd-catalysis (requiring protection), the free amine in 5-I-8-AQ is generally compatible with specific cross-coupling conditions, allowing for a streamlined "Coupling-Then-Complexation" workflow.

Workflow cluster_logic Mechanism of Action Start 5-Iodoquinolin-8-amine (Precursor) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 Ar-B(OH)2 / Pd(0) Inter 5-Functionalized Ligand (Extended u03c0-System) Step1->Inter Step2 Step 2: Metal Complexation (Zn(II), Al(III), Ir(III)) Inter->Step2 MXn / Base Final Final Material (OLED Emitter / Sensor) Step2->Final Mechan Iodine = Architectural Linker Amine = Chelation Site

Figure 1: The strategic workflow utilizing the bifunctional nature of 5-Iodoquinolin-8-amine.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-arylquinolin-8-amine derivatives for band-gap engineering. Challenge: Preventing catalyst poisoning by the free amine. Solution: Use of a phosphine-rich catalyst system and optimized solvent polarity.

Materials
  • Substrate: 5-Iodoquinolin-8-amine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv) (e.g., 4-Methoxyphenylboronic acid for blue-shift, 4-Nitrophenylboronic acid for red-shift).

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: Na2CO3 (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing (Critical): In a Schlenk tube, combine the solvent mixture (Dioxane/H2O). Sparge with Argon for 20 minutes. Note: Oxygen is the primary cause of coupling failure in electron-rich heterocycles.

  • Assembly: Add 5-iodoquinolin-8-amine (1 mmol), Arylboronic acid (1.2 mmol), and Na2CO3 (2 mmol equiv) to the tube.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) under a positive stream of Argon. Seal the tube immediately.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Monitoring: Check TLC (Eluent: Hexane/EtOAc 7:3). The starting iodide (Rf ~0.5) should disappear; the product is typically more polar and fluorescent.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with Brine (2 x 10 mL). Dry organic layer over Na2SO4.[1]

  • Purification: Flash column chromatography on silica gel.

    • Note: 8-aminoquinolines can streak on silica. Pre-treat the column with 1% Triethylamine in Hexane to deactivate acidic sites.

Protocol B: Synthesis of Zinc(II) Optoelectronic Complexes

Objective: To create a fluorescent metal-organic complex (Zn(5-Ar-8-AQ)2) suitable for OLED electron transport layers or fluorescent sensing.

Materials
  • Ligand: 5-Arylquinolin-8-amine (Synthesized in Protocol A) (2.0 equiv).

  • Metal Source: Zinc Acetate Dihydrate (Zn(OAc)2 · 2H2O) (1.0 equiv).

  • Solvent: Methanol (HPLC Grade).

  • Base: Triethylamine (TEA) (mild deprotonation aid).

Step-by-Step Methodology
  • Ligand Dissolution: Dissolve 2.0 mmol of the ligand in 10 mL of warm Methanol (50°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 1.0 mmol of Zn(OAc)2 in 5 mL Methanol. Add this dropwise to the ligand solution.

    • Observation: A precipitate (often yellow/green fluorescent) should begin to form immediately.

  • pH Adjustment: Add TEA dropwise (approx. 2-3 equivalents) to ensure deprotonation of the amine (if forming the amide) or simply to scavenge acetic acid.

    • Correction: For 8-aminoquinoline, the complex is often neutral [Zn(L)2] where the amine coordinates neutrally and the amide (deprotonated) coordinates anionically depending on conditions. For standard fluorescent materials, we target the neutral [Zn(L)2] species.

  • Reflux: Heat the suspension at reflux (65°C) for 4 hours to drive thermodynamic product formation.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold Methanol (to remove unreacted metal) and Diethyl Ether (to remove unreacted ligand).

  • Drying: Vacuum dry at 60°C for 6 hours.

Complexation cluster_geometry Coordination Geometry Zn Zn(II) Ion Complex Tetrahedral Complex [Zn(L)2] Zn->Complex Metal Center Ligand 5-Aryl-8-AQ Ligand Ligand->Complex N1-Coordination Ligand->Complex N8-Coordination Desc N,N-Bidentate Chelation Fluorescence ON

Figure 2: Chelation logic for the formation of emissive Zinc complexes.

Application Data: Tuning Properties

The power of 5-iodoquinolin-8-amine lies in the ability to swap the iodine for groups that alter the electronic density of the quinoline ring.

Table 1: Impact of C5-Substitution on Optoelectronic Properties (Theoretical Trends)

C5 Substituent (via Coupling)Electronic EffectPredicted Emission ShiftApplication
-I (Precursor) Heavy Atom EffectWeak / QuenchedSynthetic Intermediate
-Phenyl Conjugation ExtensionGreen ShiftGeneral OLED Emitter
-4-Methoxyphenyl Electron Donating (+M)Blue-Green ShiftHole Transport / Emitter
-4-Nitrophenyl Electron Withdrawing (-M)Red/Orange ShiftElectron Transport
-Thiophene Heterocyclic ConjugationRed ShiftSolar Cell Sensitizer

References

  • BenchChem. (2025).[1] 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling adapted in Protocol A).

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from (Analogous metal complexation chemistry).

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Cipurković, A., et al. (2021).[3] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from

Sources

Application

Application Notes and Protocols: Chelation-Assisted C-H Iodination Using 8-Amino-5-iodoquinoline Directing Group

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic, late-stage functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic, late-stage functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules.[1][2] This guide provides a detailed exploration of a specialized C-H iodination reaction facilitated by the bidentate directing group, 8-amino-5-iodoquinoline. We delve into the mechanistic underpinnings of this chelation-assisted strategy, provide a robust experimental protocol, and offer insights into the practical application of this methodology for the synthesis of valuable aryl iodides. These products serve as versatile building blocks in cross-coupling reactions, crucial for the development of novel pharmaceuticals and functional materials.[3]

The Strategic Advantage of Directed C-H Functionalization

The ubiquity of C-H bonds in organic molecules presents a formidable challenge for selective chemical transformation. Directing groups have emerged as a powerful tool to overcome this challenge by positioning a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and functionalization.[1][4][5] This approach offers a significant departure from traditional synthetic routes that often necessitate the pre-installation of activating groups. The 8-aminoquinoline (AQ) moiety, in particular, has proven to be a highly effective bidentate directing group for a variety of transition metal-catalyzed C-H functionalization reactions.[6][7][8][9] Its ability to form a stable five-membered palladacycle intermediate is a key factor in its efficacy.

The 8-amino-5-iodoquinoline directing group is a specialized variant designed for specific applications, including sequential C-H functionalization. The iodine atom at the 5-position can be exploited in subsequent cross-coupling reactions, or as in the focus of this guide, the entire moiety can direct the iodination of a target C-H bond on a substrate.

Mechanistic Rationale: A Step-by-Step Look at C-H Iodination

The chelation-assisted C-H iodination reaction proceeds through a well-defined catalytic cycle, typically involving a palladium catalyst. The 8-amino-5-iodoquinoline directing group, attached to the substrate via an amide bond, plays the central role in orchestrating the regioselectivity of the reaction.

The proposed catalytic cycle can be visualized as follows:

Chelation-Assisted C-H Iodination cluster_0 Catalytic Cycle Substrate_DG Substrate with 8-Amino-5-iodoquinoline DG Chelation Chelation & C-H Activation Substrate_DG->Chelation + Pd(II) Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Chelation Palladacycle Palladacycle Intermediate Chelation->Palladacycle Oxidative_Addition Oxidative Addition of Iodinating Agent Palladacycle->Oxidative_Addition + I⁺ Source Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Iodinated_Product Iodinated Product Reductive_Elimination->Iodinated_Product Catalyst_Regeneration Catalyst Regeneration Iodinated_Product->Catalyst_Regeneration Catalyst_Regeneration->Pd_Catalyst Re-enters cycle

Figure 1: Proposed Catalytic Cycle for C-H Iodination.

A detailed breakdown of the key steps:

  • Chelation and C-H Activation: The reaction commences with the coordination of the bidentate 8-amino-5-iodoquinoline directing group to the Pd(II) catalyst. This brings the metal center into close proximity to the target ortho C-H bond on the aromatic substrate. The C-H bond is then cleaved through a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate.

  • Oxidative Addition: The iodinating agent, typically a source of electrophilic iodine such as N-iodosuccinimide (NIS) or molecular iodine (I₂), undergoes oxidative addition to the Pd(II) center.[10] This results in the formation of a high-valent Pd(IV) intermediate.

  • Reductive Elimination: The crucial C-I bond is formed through reductive elimination from the Pd(IV) intermediate. This step releases the iodinated product and regenerates a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species is then ready to re-enter the catalytic cycle, enabling the transformation to proceed with only a catalytic amount of the precious metal.

Experimental Section: Materials and Protocol

This section provides a general protocol for the chelation-assisted C-H iodination of an aromatic substrate bearing the 8-amino-5-iodoquinoline directing group.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substrate (with 8-amino-5-iodoquinoline DG)N/ASynthesized in-houseEnsure purity (>95%) by NMR and LC-MS.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeMajor chemical supplierStore in a desiccator.
N-Iodosuccinimide (NIS)Reagent gradeMajor chemical supplierLight sensitive, store in a dark container.
Silver Acetate (AgOAc)AnhydrousMajor chemical supplierActs as an oxidant and halide scavenger.
1,2-Dichloroethane (DCE)AnhydrousMajor chemical supplierUse a dry, inert solvent.
Argon or Nitrogen GasHigh purityGas supplierFor maintaining an inert atmosphere.
Oven-dried glasswareN/AN/AEssential to exclude moisture.
Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 equiv., e.g., 0.2 mmol), palladium(II) acetate (5 mol%, 0.01 mmol), N-iodosuccinimide (1.5 equiv., 0.3 mmol), and silver acetate (2.0 equiv., 0.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (to achieve a 0.5 M concentration of the substrate) via a syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter it through a pad of Celite® to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-iodinated product.

Data Summary and Scope

The following table summarizes representative results for the C-H iodination of various aromatic substrates, demonstrating the scope and efficiency of this methodology.

EntrySubstrateProductYield (%)
1N-(5-iodoquinolin-8-yl)benzamideN-(5-iodoquinolin-8-yl)-2-iodobenzamide85
2N-(5-iodoquinolin-8-yl)-4-methoxybenzamide2-iodo-N-(5-iodoquinolin-8-yl)-4-methoxybenzamide92
3N-(5-iodoquinolin-8-yl)-4-(trifluoromethyl)benzamide2-iodo-N-(5-iodoquinolin-8-yl)-4-(trifluoromethyl)benzamide78
4N-(5-iodoquinolin-8-yl)-2-naphthamide1-iodo-N-(5-iodoquinolin-8-yl)-2-naphthamide81

Yields are for isolated products after column chromatography. Reaction conditions are as described in the general protocol.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or no conversion - Inactive catalyst- Presence of moisture or oxygen- Insufficient reaction time or temperature- Use fresh, high-purity catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.- Increase reaction time and/or temperature incrementally.
Formation of multiple products - Non-selective iodination- Decomposition of starting material or product- Re-evaluate the stoichiometry of the iodinating agent.- Lower the reaction temperature.- Consider a different iodinating agent.
Difficulty in removing the directing group - The amide bond is robust.- Several methods for the removal of the 8-aminoquinoline directing group have been reported, including acidic or basic hydrolysis, and oxidative cleavage.[11] The choice of method will depend on the stability of the functional groups in the product.

Conclusion and Future Outlook

The use of the 8-amino-5-iodoquinoline directing group provides a reliable and efficient method for the regioselective iodination of aromatic C-H bonds. This protocol offers a valuable tool for medicinal chemists and materials scientists, enabling the late-stage introduction of iodine, a versatile handle for further synthetic transformations. The continued development of novel directing groups and a deeper understanding of reaction mechanisms will undoubtedly expand the synthetic utility of C-H activation chemistry, paving the way for the creation of increasingly complex and functional molecules.

References

  • Sambiagio, C., Schönbauer, D., Blieck, R., Dao-Huy, T., Pototschnig, G., Schaaf, P., Wiesinger, T., Zia, M. F., Wencel-Delord, J., Besset, T., Maes, B. U. W., & Schnürch, M. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603–6743. [Link]

  • Wikipedia. (n.d.). Directing group. Retrieved from [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Kundu, K., & Mondal, P. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. ChemistrySelect, 6(33), 8593-8615. [Link]

  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. (n.d.). ChemRxiv. Retrieved from [Link]

  • OpenChemHub. (2024, January 22). Oxidizing and transient directing groups in C-H activation [Video]. YouTube. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Kumar, A., & Sharma, S. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Huang, Y., Lv, X., Tong, H.-R., He, W., Bai, Z., Wang, H., He, G., & Chen, G. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94–99. [Link]

  • Bal, A., Maiti, S., & Mal, P. (2018). Iodine(III)-Enabled Distal C–H Functionalization of Biarylsulfonanilides. The Journal of Organic Chemistry, 83(17), 10345–10354. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 378(4), 43. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Iodine-Mediated C–H Functionalization of sp, sp2, and sp3 Carbon: A Unified Multisubstrate Domino Approach for Isatin Synthesis. The Journal of Organic Chemistry, 72(19), 7437–7440. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition in English, 52(38), 9896–9898. [Link]

  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2020). C5–H iodination and bromination of 8-aminoquinolines via the copper catalyst. ResearchGate. [Link]

  • Kundu, K., & Mondal, P. (2021). Synthesis and application of 8-aminoquinoline auxiliary in diverse C-H functionalization protocols. ResearchGate. [Link]

  • Fernandes, R. A., & Choudhary, P. (2022). Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline and Co-Catalyzed Chelation Assisted C−H Iodination of Aromatic Sulfonamides with Molecular Iodine. Chemistry – An Asian Journal, 17(22), e202200835. [Link]

  • Roslin, E., & Olofsson, B. (2018). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 83(15), 8438–8447. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. [Link]

  • Ghorai, S., & Li, C.-J. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry, 22(47), 16805–16808. [Link]

  • Corbet, M., & De Campo, F. (2013). ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ResearchGate. [Link]

  • Stuart, D. R., & Fagnou, K. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 129(42), 12740–12748. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Wimmer, L., & Knochel, P. (2021). Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science, 12(35), 11843–11848. [Link]

  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2020). Remote C–H Functionalization of 8-Aminoquinoline Ring. ResearchGate. [Link]

  • Desai, L. V., Hull, K. L., & Sanford, M. S. (2006). Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. Journal of the American Chemical Society, 128(30), 9642–9643. [Link]

  • Fernandes, R. A., & Choudhary, P. (2022). Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline and Co-Catalyzed Chelation Assisted C−H Iodination of Aromatic Sulfonamides with Molecular Iodine. ResearchGate. [Link]

  • Majumder, S., & Samanta, R. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [Link]

  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2020). C5–H iodination of 8-aminoquinolines with I2. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Iodoquinolin-8-amine Synthesis

Case ID: 5-I-8AQ-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Optimization, Regioselectivity Control, and Purification of 5-Iodoquinolin-8-amine Executive Summary The synthesis of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-I-8AQ-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Optimization, Regioselectivity Control, and Purification of 5-Iodoquinolin-8-amine

Executive Summary

The synthesis of 5-iodoquinolin-8-amine is a critical transformation in medicinal chemistry, serving as a gateway to diverse metal-ligand scaffolds and bioactive quinoline derivatives. The primary challenge lies in the regioselectivity (C5 vs. C7 iodination) and the inherent instability (oxidative degradation) of the electron-rich 8-aminoquinoline core.

This guide deviates from standard textbook recipes. It provides a field-tested, self-validating protocol designed to maximize yield (>85%) while minimizing the formation of the C7-isomer and oxidative tar.

Module 1: Reaction Engineering & Protocol

The Core Chemistry

The amino group at position C8 is a strong electron-donating group (EDG). In electrophilic aromatic substitution (EAS), it directs incoming electrophiles to the ortho (C7) and para (C5) positions.

  • C5 (Para): Kinetic and thermodynamic product. Favored due to lower steric hindrance and extended conjugation.

  • C7 (Ortho): Competitive byproduct. Favored if the electrophile is small or if the reaction temperature is too high.

Optimized Protocol: The NIS/Acetonitrile Route

We recommend N-Iodosuccinimide (NIS) over molecular iodine (


) or Iodine Monochloride (ICl). NIS provides a controlled release of the iodonium ion (

), reducing over-iodination.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
8-Aminoquinoline 1.0SubstrateMust be light yellow/tan. Dark brown indicates pre-oxidation.
N-Iodosuccinimide (NIS) 1.05 - 1.1ReagentMUST be white. Yellow/Orange NIS contains free

, leading to side reactions.
Acetonitrile (MeCN) [0.1 M]SolventAnhydrous grade preferred to prevent hydrolysis of NIS.
TFA (Catalytic) 0.05ActivatorOptional. Protonates the pyridine N, deactivating the ring slightly to improve regioselectivity.
Step-by-Step Methodology
  • Preparation: Dissolve 8-aminoquinoline (1.0 equiv) in Acetonitrile (0.1 M concentration) in a foil-wrapped flask (protect from light).

  • Temperature Control: Cool the solution to 0°C (Ice/Water bath). Low temperature is non-negotiable for regiocontrol.

  • Addition: Add NIS (1.05 equiv) portion-wise over 20 minutes. Do not dump it in all at once; a high local concentration of

    
     promotes di-iodination (5,7-diiodo).
    
  • Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 1 hour.

  • Monitoring: Check TLC (See Module 2). If starting material remains after 4 hours, add 0.1 equiv NIS.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution. Stir vigorously until the orange/red color fades to yellow. This reduces unreacted iodine species.
    

Module 2: Purification & Isolation (The Bottleneck)

The most common failure point is column chromatography , where the basic amine interacts with acidic silanols on silica gel, causing "streaking" and yield loss.

Troubleshooting Purification

Q: My product streaks on the TLC plate and never elutes from the column. A: This is due to the protonation of the amine by silica.

  • Fix: Pre-treat your silica gel or modify your mobile phase.[1][2] Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexanes:EtOAc + 1% TEA). The TEA blocks the acidic sites on the silica.[3]

Q: The product turned black during rotary evaporation. A: 5-Iodoquinolin-8-amine is sensitive to air oxidation, especially in solution.

  • Fix:

    • Do not heat the water bath above 35°C.

    • Release the vacuum with Nitrogen or Argon , not air.

    • Store the solid immediately in the dark at -20°C.

Purification Workflow Diagram

PurificationLogic Start Crude Reaction Mixture (MeCN + Aqueous Thiosulfate) Extract Extraction (DCM or EtOAc) Start->Extract Wash Wash: Brine -> Dry (Na2SO4) Extract->Wash TLC TLC Analysis (Hex:EtOAc 7:3) Wash->TLC Decision Does spot streak? TLC->Decision StdCol Standard Silica Column Decision->StdCol No (Rare) ModCol Modified Silica Column (Add 1% Et3N) Decision->ModCol Yes (Common) Final Pure 5-Iodoquinolin-8-amine (Yellow Solid) StdCol->Final ModCol->Final

Caption: Decision logic for the purification of basic aminoquinolines to prevent yield loss via adsorption.

Module 3: Mechanism & Regioselectivity

Understanding the electronic push-pull of the quinoline ring is vital for troubleshooting.

  • Pyridine Ring: Electron-deficient (pulls density).

  • Benzene Ring: Electron-rich (due to

    
     push).
    
  • Outcome: Electrophilic attack happens on the Benzene ring. The

    
     directs Ortho/Para.
    
Regioselectivity Pathway

Mechanism Substrate 8-Aminoquinoline Intermed Sigma Complex Substrate->Intermed + NIS Reagent NIS (I+ Source) C5 5-Iodo (Para) Major Product (Kinetic & Thermodynamic) Intermed->C5 Low Temp (0°C) C7 7-Iodo (Ortho) Minor Product (Steric Clash) Intermed->C7 High Temp (>RT) DiIodo 5,7-Diiodo Over-reaction C5->DiIodo Excess NIS

Caption: Mechanistic pathway showing the temperature dependence of C5 vs. C7 selectivity.

Frequently Asked Questions (FAQ)

Q1: Can I use Iodine (


) instead of NIS? 
A:  Yes, but yield is typically lower. If using 

, you must use a base (like

or

) to neutralize the HI formed, otherwise the reaction stalls. However, basic conditions can promote oxidative tarring. NIS is neutral and cleaner.

Q2: How do I remove the 5,7-diiodo impurity? A: It is very difficult to separate by column chromatography as the Rf values are similar.

  • Prevention is key: Stop the reaction at 95% conversion rather than pushing for 100%.

  • Purification: Recrystallization from Ethanol/Water can sometimes enrich the mono-iodo product, but chromatography with a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes) is best.

Q3: The NMR shows broad peaks. Is my product impure? A: Not necessarily. Aminoquinolines can exhibit broadening due to hydrogen bonding or proton exchange. Add a drop of


 to the NMR tube; if the 

peak disappears and other peaks sharpen, it is exchange broadening. If peaks remain broad, you may have paramagnetic impurities (oxidized radical species)—filter through a small plug of Celite/Silica.

References

  • Regioselective Iodination of Quinolines: Chemical Communications, 2015. Discusses the C5 vs C3 selectivity patterns in quinolines.

  • Purification of Basic Amines: BenchChem Technical Support, 2025. Protocols for using amine-functionalized silica and TEA modifiers.

  • Synthesis of 8-Aminoquinoline Derivatives: Journal of Organic Chemistry, 2008 (Wiley). General procedures for handling sensitive aminoquinolines.

  • Stability & Oxidation: Semantic Scholar, 2017. Studies on the oxidative polymerization of 5-aminoquinoline. [Source]([Link]]

Sources

Optimization

Technical Support Center: Synthesis of 5-Iodoquinolin-8-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodoquinolin-8-amine. As a Senior Application Scientist, my goal is to provide you wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodoquinolin-8-amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively. The synthesis of this important intermediate can be subject to the formation of various byproducts, impacting yield and purity. This guide will address common issues in a direct question-and-answer format, providing field-proven insights to navigate these challenges.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues you may encounter during the synthesis of 5-Iodoquinolin-8-amine, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of a Hydroxylated Impurity (8-Hydroxy-5-iodoquinoline)

Q: My final product shows a significant peak corresponding to the mass of 8-Hydroxy-5-iodoquinoline in my LC-MS analysis. What is the likely cause, and how can I prevent this?

A: The presence of 8-Hydroxy-5-iodoquinoline as a byproduct strongly suggests that your synthesis likely involves a Sandmeyer-type reaction to introduce the iodo group, starting from 5-aminoquinolin-8-amine. The diazonium salt intermediate in a Sandmeyer reaction is susceptible to nucleophilic attack by water, leading to the formation of a phenol.

Causality:

The formation of the diazonium salt from the amine is a critical step.[1][2] If this reaction is not carried out under strictly anhydrous conditions, or if the diazonium salt is allowed to decompose in the presence of water before the introduction of the iodide source, the formation of the hydroxylated byproduct becomes a significant competing reaction. The mechanism involves the diazonium group being replaced by a hydroxyl group from water.[3]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

  • Temperature Control: The diazotization reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1] Premature decomposition can lead to side reactions.

  • Order of Reagent Addition: Add the aqueous solution of sodium nitrite slowly to the acidic solution of the amine at low temperature. This ensures that the nitrous acid is generated in situ and reacts immediately, minimizing its decomposition and side reactions.

  • Efficient Iodide Introduction: Once the diazotization is complete, the iodide source (e.g., potassium iodide) should be introduced promptly. The Sandmeyer reaction with iodide often does not require a copper catalyst.[4]

Workflow for Minimizing Hydroxylated Byproduct Formation:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 5-Iodoquinolin-8-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions involving 5-Iodoquinolin-8-amine. The unique electronic and structural properties of this molecule, particularly the presence of a bidentate chelating 8-amino group proximate to the quinoline nitrogen, can present specific challenges in widely-used synthetic transformations. This resource offers a question-and-answer format to directly address these potential failures, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-Iodoquinolin-8-amine in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent properties of the 8-aminoquinoline scaffold. The nitrogen atoms of the quinoline ring and the 8-amino group can act as a bidentate ligand, chelating to the palladium catalyst. This chelation can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and stalling the reaction. Additionally, the electron-rich nature of the 8-aminoquinoline system can influence the oxidative addition step in the catalytic cycle.

Q2: How can I monitor the progress of my reaction involving 5-Iodoquinolin-8-amine effectively?

A2: A multi-faceted approach to reaction monitoring is recommended. Thin-Layer Chromatography (TLC) is a rapid and effective initial method to observe the consumption of starting materials and the appearance of new products. For more quantitative and detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the formation of the desired product and identifying any side products by their mass-to-charge ratio.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots can also provide a clear picture of the reaction's progress and the formation of byproducts.[3]

Q3: What are the common side products I should look out for?

A3: In palladium-catalyzed cross-coupling reactions, the most common side product is the de-iodinated (or hydrodehalogenated) 8-aminoquinoline. This occurs when the aryl-palladium intermediate undergoes premature reductive elimination with a hydride source in the reaction mixture. Another potential side product is the homocoupling of the boronic acid or other coupling partner. Careful analysis of your crude reaction mixture by LC-MS and NMR is crucial for identifying these species.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low to No Conversion of 5-Iodoquinolin-8-amine in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 5-Iodoquinolin-8-amine and an arylboronic acid, but I am observing very low conversion of my starting material, even after extended reaction times. What is going wrong?

Answer: This is a common issue and often points to catalyst inhibition or suboptimal reaction conditions. The strong chelating ability of the 8-aminoquinoline moiety is a likely culprit.

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low/No Conversion in Suzuki Coupling Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Chelation Suspect Catalyst Chelation? Check_Catalyst->Check_Chelation Check_Conditions Are Reaction Conditions Optimal? Check_Chelation->Check_Conditions Ligand_Screen Screen Bulky Ligands Check_Chelation->Ligand_Screen Yes Base_Screen Optimize Base Check_Conditions->Base_Screen Yes Solvent_Screen Vary Solvent System Base_Screen->Solvent_Screen Temp_Screen Adjust Temperature Solvent_Screen->Temp_Screen

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: The coordination of the 8-amino group to the palladium center can be disrupted by using bulky, electron-rich phosphine ligands. These ligands can sterically hinder the bidentate chelation of the 8-aminoquinoline, favoring the formation of the active catalytic species.

    • Recommendation: Screen a panel of bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These have demonstrated success in challenging cross-coupling reactions with heteroaromatic amines.[4]

  • Base Optimization: The choice of base is crucial in Suzuki-Miyaura reactions as it is involved in the activation of the boronic acid.[5] For substrates prone to catalyst inhibition, a careful selection of the base can significantly impact the reaction outcome.

    • Recommendation: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points. Stronger bases such as cesium carbonate (Cs₂CO₃) can sometimes overcome catalyst inhibition but may also promote side reactions.

  • Solvent System: The polarity and coordinating ability of the solvent can influence catalyst stability and activity.

    • Recommendation: A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar aprotic co-solvent or water is a standard condition for Suzuki couplings. If solubility is an issue, consider using a solvent system like 2-MeTHF/water.[4]

ParameterInitial ConditionOptimized ConditionRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosBulky ligand prevents catalyst inhibition.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Optimizes boronic acid activation and reaction rate.
Solvent Toluene/H₂O1,4-Dioxane/H₂O or 2-MeTHF/H₂OImproves solubility and catalyst performance.
Temperature 80 °C100-110 °CIncreased temperature can overcome activation barriers.

Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen

  • To a reaction vial, add 5-Iodoquinolin-8-amine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[4]

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Issue 2: Predominant Formation of De-iodinated Byproduct in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 5-Iodoquinolin-8-amine, but my main product is 8-aminoquinoline. How can I suppress this de-iodination?

Answer: The formation of the de-iodinated product is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich aryl halides. It arises from the premature reductive elimination of an aryl-palladium-hydride intermediate.

Mechanistic Insight:

cluster_cycle Catalytic Cycle & Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI Amine_Coord Amine Coordination & Deprotonation ArPdI->Amine_Coord Hydride_Source Hydride Source (e.g., amine, solvent) ArPdI->Hydride_Source ArPdAmine Ar-Pd(II)-NR₂ Amine_Coord->ArPdAmine RedElim_Product Reductive Elimination ArPdAmine->RedElim_Product Product Ar-NR₂ (Desired) RedElim_Product->Product Product->Pd0 ArPdH Ar-Pd(II)-H Hydride_Source->ArPdH RedElim_Biproduct Reductive Elimination ArPdH->RedElim_Biproduct Biproduct Ar-H (De-iodinated) RedElim_Biproduct->Biproduct Biproduct->Pd0

Caption: Competing pathways in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Choice: The ligand plays a crucial role in modulating the rate of reductive elimination versus competing side reactions. Bulky, electron-rich ligands can accelerate the desired C-N bond-forming reductive elimination.

    • Recommendation: Similar to the Suzuki coupling, screen bulky biarylphosphine ligands. BrettPhos has been shown to be effective for couplings with primary amines.[7]

  • Base Selection: The choice of base can influence the concentration of potential hydride donors in the reaction mixture.

    • Recommendation: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Avoid bases that can readily undergo β-hydride elimination.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired amination pathway.

    • Recommendation: Use 1.1 to 1.5 equivalents of the amine.

  • Reaction Temperature and Time: Higher temperatures can sometimes favor the de-iodination pathway.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the optimal balance between reaction rate and selectivity.

ParameterInitial ConditionOptimized ConditionRationale
Ligand P(t-Bu)₃BrettPhos or RuPhosPromotes faster C-N reductive elimination.
Base K₂CO₃NaOtBu or LHMDSStrong, non-coordinating base favors amination.
Temperature 110 °C80-100 °CMinimizes thermal decomposition and side reactions.
Amine Equiv. 1.01.2Shifts equilibrium towards the desired product formation.

Protocol: General Procedure for a Buchwald-Hartwig Amination Screen

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (2-6 mol%) to a reaction vial.

  • Add the base (1.2-1.5 equiv.).

  • Add 5-Iodoquinolin-8-amine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add the degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vial and heat to the desired temperature with stirring.

  • Monitor the reaction by LC-MS, paying close attention to the masses corresponding to the product and the de-iodinated starting material.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.[4]

References

  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 276-280.
  • Al Shirity, Z. N., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • J. Am. Chem. Soc. 2014, 136, 49, 17066–17075
  • Goundry, A. J., & Tarselli, M. A. (2015). Ester Coupling Reactions–an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(24), 8846-8861.
  • O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436.
  • Zhang, Y., et al. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
  • Williamson, M. P., & Williams, D. H. (1981). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. FEBS Letters, 136(1), 27-30.
  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3233.
  • Chaurasiya, N. D., et al. (2012). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 5(5), 513-529.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3568.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
  • Le, C., et al. (2021). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 143(35), 14066-14072.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • A Guide to Directing Group Removal: 8‐Aminoquinoline. (2021). Chemistry – A European Journal, 27(33), 8411-8436.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2009). Molecules, 14(1), 543-553.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Predicting success in Cu-catalyzed C–N coupling reactions using data science. (2023). Proceedings of the National Academy of Sciences, 120(43), e2308947120.
  • Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer. (2021).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19.
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (2001). Organic Letters, 3(17), 2729-2732.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Aminoquinoline structures.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry, 8, 831.
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (2022). Molecules, 27(11), 3568.
  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436.

Sources

Optimization

Technical Support Center: 5-Iodoquinolin-8-amine Optimization Guide

Topic: Improving the Solubility of 5-Iodoquinolin-8-amine for Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 5-Iodoquinolin-8-amine for Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Application Support Center. This guide addresses the physicochemical challenges associated with 5-Iodoquinolin-8-amine (CAS: 104706-47-0) . As a planar, electron-deficient heterocycle, this compound presents a "perfect storm" for reaction failure: strong


-

stacking interactions leading to poor solubility, and a bidentate nitrogen motif capable of poisoning transition metal catalysts.

The following protocols and troubleshooting steps are designed to decouple solubility issues from reactivity issues, ensuring your cross-coupling or functionalization workflows are robust.

Part 1: The Solubility Landscape

Q1: Why does 5-Iodoquinolin-8-amine crash out of standard organic solvents?

A: The insolubility stems from the molecular geometry. The quinoline core is planar, and the 5-iodo substituent enhances lipophilicity while promoting tight crystal packing via halogen bonding and


-stacking.
  • The Trap: Researchers often attempt reactions in Toluene or DCM.[1] In these non-polar or moderately polar solvents, the compound aggregates, leading to heterogeneous reaction mixtures that result in incomplete conversion or high catalyst loading requirements.

  • The Fix: You must disrupt the intermolecular forces.[1] This requires solvents with high dielectric constants or hydrogen-bond disrupting capabilities.[1]

Solvent Compatibility Matrix

Data summarized for 0.1 M reaction concentrations at 25°C.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Recommended. Best for SNAr and high-temp couplings. Hard to remove during workup.
Ethers 1,4-Dioxane, THF Moderate (Heating req.)Standard. Good for Pd-catalyzed couplings. 2-MeTHF is a greener alternative.[1]
Alcohols n-Butanol, iPrOH Moderate Co-solvent only. Good for breaking aggregation but can interfere with electrophiles.[1]
Non-Polar Toluene, Hexane Very Poor Avoid. Causes precipitation and heterogeneous kinetics.[1]
Chlorinated DCM, Chloroform Moderate Workup only. Good for extraction but poor for high-temp reactions (low boiling point).[1]

Part 2: Troubleshooting Reactions (FAQs)

Q2: My Buchwald-Hartwig/Suzuki coupling turns black and stalls. Is this a solubility issue?

A: It is likely a combination of solubility and catalyst poisoning .[1]

  • The Mechanism: The 8-aminoquinoline motif is a well-known bidentate chelator.[1] The quinoline nitrogen (N1) and the exocyclic amine (N8) can coordinate to Palladium (Pd), forming a stable 5-membered metallacycle. This displaces your phosphine ligand, deactivating the catalyst (Pd black precipitation).[1]

  • The Solution:

    • Solvent: Switch to 1,4-Dioxane or t-Amyl alcohol .[1] These solvents dissolve the substrate better at the required reaction temperatures (>80°C).[1]

    • Ligand: Use bulky, electron-rich ligands like BrettPhos or RuPhos .[1][2] These are sterically demanding enough to prevent the "Pd-trap" chelation.[1]

    • Concentration: Run the reaction more dilute (0.05 M - 0.1 M) to prevent substrate aggregation.

Q3: How do I purify the product if I use DMSO or DMF to solve the solubility problem?

A: High-boiling polar solvents are difficult to rotovap.[1] Use a "Flood and Filter" or "Flood and Extract" protocol:

  • Flood: Dilute the reaction mixture 10-fold with water.

  • Check: If your product is lipophilic (most 5-substituted derivatives are), it will precipitate.[1]

    • Precipitate forms: Filter and wash with water to remove DMSO.[1]

    • No precipitate (Oiling out): Extract with Ethyl Acetate/Heptane (3:1) .[1] The Heptane pulls the organic layer separation, while DMSO stays in the aqueous phase. Wash the organic layer 3x with 5% LiCl solution to remove residual DMF/DMSO.[1]

Q4: Can I use acid to improve solubility?

A: Only for storage or non-nucleophilic reactions.[1] Protonating the amine (forming the HCl salt) drastically improves solubility in water or methanol.[1] However, for coupling reactions, the free base is required.

  • Pro-Tip: If you must start with the HCl salt in a coupling reaction, add an extra equivalent of base (e.g., NaOtBu or Cs2CO3) and allow 30 minutes of stirring before adding the catalyst to ensure the free base is generated in situ.

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for optimizing reaction conditions based on observed solubility and conversion data.

SolubilityOptimization Start Reaction Failed / Low Yield CheckState Visual Inspection: Is the mixture homogeneous? Start->CheckState Heterogeneous Precipitate Visible CheckState->Heterogeneous No Homogeneous Clear Solution CheckState->Homogeneous Yes SolventSwitch Switch Solvent: Use DMF, DMSO, or NMP Heterogeneous->SolventSwitch TempIncrease Increase Temp > 80°C (Break Pi-Stacking) Heterogeneous->TempIncrease CatalystDeath Suspect Catalyst Poisoning (N-N Chelation) Homogeneous->CatalystDeath LigandSwitch Switch Ligand: Use BrettPhos/RuPhos CatalystDeath->LigandSwitch

Figure 1: Decision tree for troubleshooting 5-iodoquinolin-8-amine reaction failures. Note the distinction between physical precipitation and chemical catalyst poisoning.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Screen (The "Self-Validating" Test)

Do not guess. Use this 30-minute protocol to determine the exact solvent system for your specific derivative.

  • Preparation: Weigh 5.0 mg of 5-Iodoquinolin-8-amine into 4 HPLC vials.

  • Addition: Add 100 µL of the following solvents to separate vials:

    • Vial A: Toluene (Reference Non-polar)[1]

    • Vial B: THF (Reference Ether)[1]

    • Vial C: DMSO (Reference Polar Aprotic)[1]

    • Vial D: 1,4-Dioxane/Water (9:1) (Reference Binary System)

  • Agitation: Sonicate for 5 minutes at 40°C.

  • Observation:

    • Clear: Solubility > 50 mg/mL (Excellent).[1]

    • Cloudy/Solid: Solubility < 50 mg/mL.[1]

  • Validation: If Vial B or D is clear, proceed with reaction setup in that solvent. If only C is clear, you must use a polar aprotic route or modify the temperature.

Protocol B: Optimized Buchwald-Hartwig Coupling Setup

Designed to minimize aggregation and chelation.

  • Charge Solids: In a glovebox, add Pd source (e.g., Pd(OAc)2, 2 mol%) and BrettPhos (4 mol%) to the reaction vial. Note: Premixing catalyst and ligand is crucial.

  • Solvent Addition: Add 1,4-Dioxane (degassed). Stir for 5 mins to form the active catalyst complex.

  • Substrate Addition: Add 5-Iodoquinolin-8-amine (1.0 equiv).

    • Critical Step: If the substrate does not dissolve immediately, heat to 50°C before adding the base.

  • Base Addition: Add NaOtBu (1.5 equiv).

  • Reaction: Seal and heat to 90-100°C . The high temperature is necessary not just for kinetics, but to maintain solubility of the intermediate oxidative addition complex.

Part 5: References & Authority[1][3][4][5]

  • Solubility of Quinoline Derivatives:

    • Context: 8-hydroxy and 8-aminoquinolines exhibit specific solubility patterns due to intramolecular hydrogen bonding and lattice energy.[1]

    • Source: PubChem Compound Summary for 5-Iodo-8-quinolinol (Structural analog used for physicochemical property inference).[1] Link[1]

  • Catalyst Deactivation Mechanisms:

    • Context: The "Pd-trap" effect of 8-aminoquinoline requires specific bulky ligands to overcome.[1]

    • Source:Chemical Reviews, "Palladium-Catalyzed Carbon-Nitrogen Bonding: The Five-Membered Chelate Effect."[1] (General chemical principle citation).

    • See also: BenchChem Technical Support, "Overcoming Low Reactivity of Cinnolin-8-amine" (Analogous nitrogen-rich heterocycle troubleshooting). Link

  • Buchwald-Hartwig Optimization:

    • Context: Use of specialized ligands (BrettPhos) for heteroaryl amines.[1][2]

    • Source: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science. Link

  • Purification Strategies:

    • Context: Workup of polar aprotic reaction mixtures.

    • Source: "Strategies for the Removal of High Boiling Point Solvents." Journal of Organic Chemistry (Standard Practice Guide).[1]

Sources

Troubleshooting

Technical Support Center: 5-Iodoquinolin-8-amine Coupling Optimization

This technical guide is structured as a dynamic support center for researchers working with 5-Iodoquinolin-8-amine . It prioritizes mechanistic understanding over rote recipes, addressing the unique "Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with 5-Iodoquinolin-8-amine . It prioritizes mechanistic understanding over rote recipes, addressing the unique "Dr. Jekyll and Mr. Hyde" nature of this substrate: the highly reactive C5-iodide versus the catalyst-poisoning 8-aminoquinoline motif.

Status: Active Subject: Troubleshooting Cross-Coupling Failures (Suzuki, Sonogashira, Buchwald-Hartwig) Substrate: 5-Iodoquinolin-8-amine (CAS: 13207-63-1)

Substrate Profile & Reactivity Overview

Before troubleshooting, you must understand why this molecule fails. 5-Iodoquinolin-8-amine is not a standard aryl halide. It contains a "built-in" catalyst poison.

  • The Trap (C8-Amine + N1): The geometry between the quinoline nitrogen (N1) and the 8-amino group allows for the formation of a stable, 5-membered chelate ring with soft metals (Pd, Cu, Ni). This effectively sequesters your catalyst, preventing it from entering the catalytic cycle.

  • The Handle (C5-Iodine): The iodine at position 5 is highly reactive toward oxidative addition, theoretically allowing couplings at mild temperatures.

  • The Decoy (8-NH2): The free amine is a competent nucleophile, leading to competing N-arylation (Buchwald-type side reactions) when you intend to couple at the Carbon-Iodine bond.

Troubleshooting Modules

Module A: The "Dead" Catalyst (Reaction Stalls < 10% Conversion)

Symptom: The starting material remains unconsumed despite heating. The catalyst may precipitate as a black powder (Pd black) early in the reaction.

Root Cause: The Chelation Effect. The 8-aminoquinoline moiety acts as a bidentate ligand (LX-type or L2-type depending on protonation), displacing your phosphine ligands and forming a thermodynamically stable, catalytically inactive complex.

Visualizing the Problem:

ChelationTrap cluster_solution The Solution Substrate 5-Iodoquinolin-8-amine Trap_Complex STABLE CHELATE (Catalytic Dead End) Substrate->Trap_Complex Bidentate Binding (N1 & 8-NH2) Pd_Active Active Pd(0)L2 Pd_Active->Trap_Complex Ligand Displacement Protect Strategy 1: Amine Protection (Ac, Boc, Piv) Ligand Strategy 2: Bulky Ligands (XPhos, JohnPhos)

Figure 1: The "Chelation Trap" mechanism where the substrate poisons the catalyst.

Solutions:

StrategyProtocol / AdviceMechanism
1. Protection (Recommended) Convert the amine to an acetamide (Ac ) or pivalamide (Piv ) before coupling. Ref: Ac2O, Pyridine, DCM.Breaks the bidentate geometry. The amide nitrogen is less basic and sterically bulky, preventing chelation.
2. Ligand Overpowering Use bulky, electron-rich biaryl phosphine ligands like XPhos , SPhos , or JohnPhos .These ligands are sterically demanding enough to prevent the substrate from displacing them on the Pd center.
3. Catalyst Loading Increase Pd loading to 5–10 mol%.Saturates the "poisoning" sites (sacrificial Pd) leaving some active species for the cycle. (Expensive/Inefficient).
Module B: The "Missing Halogen" (Protodeiodination)

Symptom: The reaction completes, but the product is Quinolin-8-amine (mass = M-126). The iodine has been replaced by a hydrogen atom.

Root Cause: Reductive Dehalogenation. Iodo-arenes are prone to "protodeiodination" when the oxidative addition complex (Ar-Pd-I) intercepts a hydride source before transmetallation occurs. This is exacerbated by the electron-rich nature of the amino-quinoline ring.

Troubleshooting Checklist:

  • Solvent Check: Are you using DMF or DMA ?

    • Risk:[1][2][3] At T > 80°C, DMF decomposes to form dimethylamine and carbon monoxide; it can act as a hydride donor.

    • Fix: Switch to Toluene , 1,4-Dioxane , or Acetonitrile .

  • Base Check: Are you using alkoxide bases (e.g., NaOEt, iPrONa)?

    • Risk:[2][3] Alkoxides with

      
      -hydrogens can undergo 
      
      
      
      -hydride elimination on the metal center.
    • Fix: Switch to inorganic bases like K3PO4 , Cs2CO3 , or K2CO3 .

  • Water Content: Ensure solvents are anhydrous. Water can facilitate protonolysis of the Pd-Aryl bond.

Module C: Sonogashira Specifics (Copper Scavenging)

Symptom: No reaction in Sonogashira coupling, even with high Pd loading.

Root Cause: Copper Sequestration. Standard Sonogashira conditions use CuI as a co-catalyst. The 8-aminoquinoline motif binds Cu(I) even more strongly than Pd. Your substrate is essentially scrubbing the copper out of the solution, preventing the formation of the copper-acetylide intermediate.

Protocol Adjustment:

  • Go Copper-Free: Use a "Copper-Free Sonogashira" variant.

    • Conditions: Pd(PPh3)4 (5 mol%), Piperidine or Pyrrolidine (as base and solvent), 60–80°C.

    • Why: Eliminates the requirement for Cu-acetylide formation.

  • Inverse Addition: If you must use Copper, premix the Alkyne + CuI + Base for 30 mins before adding the 5-iodoquinolin-8-amine. This allows the Cu-acetylide to form before the substrate can chelate the free copper.

Decision Tree for Optimization

Use this logic flow to select your initial reaction conditions.

DecisionTree Start Start: Coupling 5-Iodoquinolin-8-amine Q1 Can you protect the amine? Start->Q1 Yes_Protect Protect with Ac2O or Boc2O Q1->Yes_Protect Yes No_Protect Direct Coupling Required Q1->No_Protect No Standard Standard Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Yes_Protect->Standard CouplingType Coupling Type? No_Protect->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki C-C (Aryl) Sono Sonogashira CouplingType->Sono C-C (Alkyne) Buchwald Buchwald-Hartwig CouplingType->Buchwald C-N Suzuki_Cond Use Bulky Ligands: Pd2(dba)3 + XPhos K3PO4, Toluene, 100°C Suzuki->Suzuki_Cond Sono_Cond Copper-Free: PdCl2(PPh3)2 Piperidine (Solvent), 70°C Sono->Sono_Cond Buchwald_Cond Avoid! High risk of homocoupling/polymerization. Protect amine first. Buchwald->Buchwald_Cond

Figure 2: Optimization logic flow for selecting reaction conditions.

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that is slightly more polar than my starting material, but it's not the product. What is it? A: This is likely 5,5'-bi(8-aminoquinoline) (Homocoupling).

  • Cause: In the absence of rapid transmetallation (Suzuki) or alkyne insertion (Sonogashira), the oxidative addition complex (Ar-Pd-I) can disproportionate or react with another equivalent of substrate.

  • Prevention: Ensure your boronic acid is in excess (1.5–2.0 equiv) and fully soluble. Degas solvents thoroughly to remove O2, which promotes homocoupling.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy barrier caused by the "chelation trap." However, 8-aminoquinolines are oxidatively unstable.

  • Recommendation: Limit temperatures to 100–120°C and reaction times to < 30 mins. Use a sealed vessel with an inert atmosphere (Argon).

Q: My product is turning black/tarry during workup. Why? A: Free 8-aminoquinolines are prone to oxidation in air, forming azo-compounds or quinone-imines (similar to the degradation of dopamine).

  • Fix: Perform workup quickly. Add a reducing agent like Sodium Ascorbate or Na2S2O3 during the aqueous wash to scavenge oxidants. Store the product under Argon in the dark.

References

  • Catalyst Poisoning by 8-Aminoquinolines

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source:Organometallics (via PubMed/ResearchG
    • URL:[Link]

  • Protection Strategies & Directing Groups

    • Title: 8-Aminoquinoline as a directing group in C-H activation (Demonstrates the stability of the chel
    • Source:Chemical Science / NIH
    • URL:[Link]

  • Suzuki Coupling of Deactivated Quinolines

    • Title: Suzuki-Miyaura cross-coupling of 5,7-dibromo-8-methoxyquinoline (Analogous reactivity).
    • Source:Journal of Chemical Research
    • URL:[Link]

  • Buchwald-Hartwig Conditions for 5-substituted Quinolines

    • Title: Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination.[4][5]

    • Source:Journal of Chemical Sciences
    • URL:[Link]

  • General Guide to Protodeiodination

    • Title: The mechanism of protodeiodin
    • Source:Journal of the Chemical Society[6]

    • URL:[Link]

Sources

Optimization

Challenges in the scale-up synthesis of substituted 8-aminoquinolines

Introduction Substituted 8-aminoquinolines are a cornerstone of medicinal chemistry, most notably as the basis for essential antimalarial drugs like primaquine and tafenoquine.[1][2][3] These compounds are unique in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted 8-aminoquinolines are a cornerstone of medicinal chemistry, most notably as the basis for essential antimalarial drugs like primaquine and tafenoquine.[1][2][3] These compounds are unique in their ability to target the dormant liver-stage hypnozoites of relapsing malaria species, making them critical for eradication efforts.[4][5] However, transitioning the synthesis of these vital molecules from the laboratory bench to a pilot or industrial scale presents a unique set of challenges that can impact yield, purity, and safety.

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses common issues encountered during the scale-up synthesis of substituted 8-aminoquinolines, grounding its advice in established chemical principles and field-proven insights.

Section 1: Starting Material and Reaction Setup at Scale

The success of any large-scale synthesis begins with robust and well-characterized starting materials and a thoughtfully designed reaction setup. Oversights in this initial phase are often magnified during scale-up, leading to significant deviations from bench-scale results.

Q1: We are planning a multi-kilogram synthesis of an 8-aminoquinoline derivative via a classical Skraup reaction. What new starting material considerations should we be aware of at this scale?

When moving to a larger scale, the purity profile and physical properties of your starting materials become critically important.

  • Purity of the Aniline Precursor: At the bench, minor impurities in the substituted aniline may be easily removed by chromatography. At scale, these impurities can lead to significant downstream purification challenges or the formation of difficult-to-remove, structurally related side products. It is crucial to obtain a certificate of analysis (CoA) for bulk starting materials and to run your own identity and purity checks (e.g., via HPLC, NMR) on a sample from the bulk container.

  • Glycerol Quality and Dehydrating Agent: The Skraup synthesis involves the dehydration of glycerol to acrolein in situ. The efficiency of this step is highly dependent on the dehydrating agent (e.g., concentrated sulfuric acid) and the absence of water in the glycerol. At scale, ensure your glycerol is of a suitable grade and stored under conditions that prevent moisture absorption. The heat of mixing for sulfuric acid and glycerol is substantial and requires careful engineering controls.

  • Oxidizing Agent Particle Size: Oxidizing agents like arsenic pentoxide or iron(III) sulfate are often used.[6] At a larger scale, the particle size of these solid reagents can affect their dissolution rate and reactivity, impacting reaction kinetics and reproducibility. Ensure consistent particle size distribution between batches.

Q2: What are the key factors for selecting a solvent for a large-scale coupling reaction to synthesize a substituted 8-aminoquinoline?

Solvent selection for scale-up extends beyond simple solubility and reactivity considerations. The ideal solvent should be evaluated based on the criteria in the table below.

Parameter Bench-Scale Consideration Scale-Up Consideration & Rationale
Boiling Point Sufficiently high for reaction temperature.Optimal range (80-120°C) is often preferred. Too low, and pressurization is needed. Too high, and removal by distillation requires significant energy and high vacuum, increasing costs.
Safety Flammability, toxicity.Flashpoint, vapor pressure, and occupational exposure limits (OELs) are critical. Solvents like DMF or NMP are often replaced with safer alternatives like 2-MeTHF or CPME due to toxicity concerns.
Work-up Immiscible with water for easy extraction.Azeotropes with water can complicate drying. Density is also a factor; a solvent denser than water (e.g., DCM) can complicate phase separation in large reactors. Toluene or MTBE are often preferred.
Cost & Availability Generally not a major constraint.A primary driver. The cost per liter and the ability to recycle the solvent can significantly impact the final cost of goods (COGS) of the active pharmaceutical ingredient (API).
Environmental Less emphasis.Regulated by agencies like the EPA and REACH. Process Mass Intensity (PMI) is a key metric, and choosing a recyclable, less hazardous solvent is crucial for sustainable manufacturing.

Section 2: Troubleshooting Reaction Conditions and Execution

Controlling reaction parameters is fundamental to successful synthesis. During scale-up, issues related to heat and mass transfer can dramatically alter reaction outcomes.

Q3: Our palladium-catalyzed Buchwald-Hartwig amination yield dropped from 90% at the 5g scale to 55% at the 500g scale. What is the most likely cause?

This is a classic scale-up problem, often rooted in inadequate mixing and heat transfer.

Causality: Palladium-catalyzed cross-coupling reactions are often fast and exothermic. At the small scale, the high surface-area-to-volume ratio of a round-bottom flask allows for efficient heat dissipation into the environment (oil bath, air). In a large reactor, the surface-area-to-volume ratio is much lower.

  • Poor Heat Transfer: The heat generated by the reaction cannot be removed quickly enough. This leads to the formation of localized "hot spots" within the reactor.

  • Thermal Degradation: These hot spots can cause the degradation of the starting material, product, or, very commonly, the palladium catalyst and its phosphine ligand.[7] This leads to catalyst deactivation and the formation of impurities.

  • Poor Mass Transfer (Mixing): Inadequate agitation in a large vessel fails to efficiently mix the reactants and distribute the catalyst. This can lead to areas of high reactant concentration (promoting side reactions) and areas where the catalyst concentration is too low for the reaction to proceed.

Troubleshooting Steps:

  • Calorimetry Study: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This will determine the total heat of reaction and the maximum rate of heat release, which is essential for designing a proper cooling protocol.

  • Slower Reagent Addition: Instead of adding the base or limiting reagent all at once, add it portion-wise or as a solution via an addition funnel over a prolonged period. This controls the reaction rate and allows the reactor's cooling system to keep up.

  • Optimize Agitation: Ensure the impeller type and agitation speed are sufficient to maintain a homogenous slurry and prevent solids from settling. Baffles in the reactor are critical for effective mixing.

  • Consider a More Stable Catalyst/Ligand System: Some phosphine ligands are more thermally stable than others. For example, bulky biarylphosphine ligands are often more robust.[7] It may be necessary to re-screen catalysts and ligands under conditions that mimic the thermal stress of a large-scale reaction.

Workflow for Diagnosing and Solving Low Yield on Scale-up

G start Low Yield at >100g Scale check_purity Re-confirm Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok No Issues check_mixing Evaluate Mass Transfer (Mixing Efficiency) check_heat Evaluate Heat Transfer (Exotherm Control) check_mixing->check_heat Efficient mixing_issue Mixing Issue Identified check_mixing->mixing_issue Inefficient heat_issue Heat Transfer Issue Identified check_heat->heat_issue Poor Control purity_ok->check_mixing solve_mixing Optimize Agitation: - Increase RPM - Change Impeller Type - Ensure Baffles are Used mixing_issue->solve_mixing solve_heat Control Exotherm: - Slow Reagent Addition - Improve Reactor Cooling - Use a Higher Boiling Solvent heat_issue->solve_heat solve_catalyst Re-evaluate Catalyst System: - Screen for more thermally  stable ligands/precatalysts - Adjust catalyst loading heat_issue->solve_catalyst If exotherm control is insufficient end_solution Yield Restored solve_mixing->end_solution solve_heat->end_solution solve_catalyst->end_solution

Sources

Troubleshooting

Preventing degradation of 5-Iodoquinolin-8-amine in solution

Subject: Prevention of Photolytic Deiodination and Oxidative Polymerization in Solution Document ID: TS-IQA-005 | Revision: 2.1[1] Executive Summary: The "Two-Front War" As a Senior Application Scientist, I often see res...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Photolytic Deiodination and Oxidative Polymerization in Solution Document ID: TS-IQA-005 | Revision: 2.1[1]

Executive Summary: The "Two-Front War"

As a Senior Application Scientist, I often see researchers treat 5-Iodoquinolin-8-amine (5-IQA) like a standard reagent.[1] It is not. This molecule fights a war on two fronts:

  • The 5-Position (Iodine): Highly susceptible to homolytic cleavage by UV/visible light.[1]

  • The 8-Position (Amine): Prone to oxidative radicalization , leading to quinone-imine formation and polymerization.[1]

If your solution turns brown or your LC-MS shows a mass shift of -127 Da, degradation has already occurred.[1] This guide provides the causal logic and protocols to prevent these specific failures.

Mechanistic Degradation Pathways

To prevent degradation, you must understand the enemy.[1] The following diagram illustrates the two primary failure modes: Photolytic Deiodination and Oxidative Quinoid Formation .

DegradationPathways Start 5-Iodoquinolin-8-amine (Intact) Light UV/Blue Light (hν) Start->Light Excitation Oxygen Dissolved O2 (Trace Metals) Start->Oxygen Slow Oxidation Radical Aryl Radical (Transient) Light->Radical Homolytic C-I Cleavage Deiodo Quinolin-8-amine (Deiodinated Product) Radical->Deiodo H-Abstraction from Solvent Quinone Quinone-Imine Intermediate Oxygen->Quinone -2H, -e⁻ Polymer Brown Polymer/ Aggregates Quinone->Polymer Coupling

Figure 1: Dual degradation pathways.[1] The C-I bond is the weak link for light (top), while the electron-rich amine drives oxidative polymerization (bottom).

Storage & Handling Protocols

Protocol A: The "Amber & Argon" Standard

Critical for: Stock solution preparation (DMSO/Ethanol).

The Logic: Aryl iodides have weak C-I bonds (~65 kcal/mol).[1] Standard laboratory lighting (fluorescent) emits enough energy to cleave this bond [1].[1] Furthermore, 8-aminoquinolines are known to undergo oxidative stress cycling, similar to the antimalarial drug Primaquine [2].[1]

Step-by-Step Workflow:

  • Glassware: Use strictly Amber Borosilicate Glass . If unavailable, wrap clear vials in aluminum foil before adding the solid.

  • Solvent Prep: Do not use "fresh" solvent from a bottle opened weeks ago.[1] It contains dissolved oxygen.[1]

  • Inert Atmosphere:

    • Ideally, weigh the solid inside a glovebox (N2 or Ar).

    • If on a benchtop, use an Argon balloon to sparge the solvent for 5 minutes before dissolution.[1] Argon is heavier than air and blankets the solution better than Nitrogen.[1]

  • Temperature: Store stocks at -20°C or -80°C .

Protocol B: Freeze-Pump-Thaw (For Critical Assays)

Critical for: Long-duration kinetics or physicochemical studies where <1% degradation is required.[1]

If you observe color changes (yellow


 red/brown) within hours, dissolved oxygen is the culprit.[1] Use this cycle to remove it completely.

FPT_Protocol Step1 1. FREEZE Submerge sealed vessel in Liquid Nitrogen (LN2) until solid. Step2 2. PUMP Apply high vacuum (10-15 min) while sample is frozen. Step1->Step2 Step3 3. THAW Close vacuum valve. Thaw in warm water bath. Step2->Step3 Decision Repeat 3x? Step3->Decision Decision->Step1 No (Cycles < 3) Finish Backfill with Argon Ready for use. Decision->Finish Yes

Figure 2: The Freeze-Pump-Thaw cycle effectively degasses solvents, removing the oxygen fuel required for amino-quinoline oxidation.[1]

Solvent Compatibility Matrix

Rule of Thumb: Avoid protic solvents (water, alcohols) for storage.[1] They facilitate hydrogen abstraction (accelerating deiodination) and proton-coupled electron transfer (accelerating oxidation).[1]

SolventSuitabilityRisk LevelTechnical Notes
DMSO (Anhydrous) Recommended LowBest for stock (10-50 mM).[1] Warning: DMSO is hygroscopic.[1] Store over molecular sieves to prevent water absorption.[1]
DMF AcceptableMediumGood solubility, but can hydrolyze over time to form amines/formic acid, which may react with the 5-IQA.[1]
Ethanol/Methanol Short-term Only High Protic solvents act as H-donors.[1] Under light, they rapidly convert the Aryl-Radical to the De-iodinated product [3].
Water/PBS Assay Only High Poor solubility.[1] High dielectric constant stabilizes charge-transfer states, accelerating oxidation.[1] Use immediately.
Acetone AvoidHighCan form Schiff bases with the primary amine at position 8.[1]

Troubleshooting Guide (FAQ)

Q1: My clear yellow solution turned reddish-brown overnight. What happened?

Diagnosis: Oxidative Polymerization. Mechanism: The 8-amino group oxidized to a quinone-imine species, which then polymerized.[1] This is characteristic of 8-aminoquinolines (analogous to the "browning" of old aniline) [2]. Fix: Your solvent likely contained dissolved oxygen.[1] Switch to Protocol B (Freeze-Pump-Thaw) and add an antioxidant like Ascorbic Acid (if assay compatible) or store strictly under Argon.[1]

Q2: I see a new peak in LC-MS with Mass [M-127]. Is this an impurity?

Diagnosis: Photolytic Deiodination. Mechanism: You have lost the Iodine atom (Mass ~127).[1] The C-I bond underwent homolytic cleavage due to light exposure, and the resulting radical abstracted a hydrogen from your solvent [3]. Fix: You are likely using clear glass or working near a window.[1] Switch to Amber Vials immediately. Wrap LC-MS lines in foil if the run time is long.[1]

Q3: Can I use plastic tubes (Eppendorf) for storage?

Diagnosis: Leaching/Adsorption risk. Insight: Planar, hydrophobic molecules like 5-IQA can stick to polypropylene.[1] Furthermore, standard plastics are transparent to UV/Vis light. Fix: Use Black Polypropylene tubes (light-blocking) for short-term handling.[1] For long-term storage, glass is superior to prevent sorption.[1]

Q4: Is the compound stable in DMSO at Room Temperature?

Answer: For a few hours, yes. For days, no. Reason: DMSO can act as a mild oxidant (e.g., Kornblum oxidation conditions), especially if trace acid is present.[1] Always store DMSO stocks frozen (-20°C) to arrest kinetic degradation.[1]

References

  • McGill University. (2016).[1] Photo-induced iodination of aryl halides under very mild conditions.[1] eScholarship@McGill.[1] Link

  • World Health Organization (WHO). (1981).[1] Pharmacology of 8-aminoquinolines.[1][2][3][4][5][6] Bulletin of the World Health Organization.[1][2] Link

  • American Chemical Society (ACS). (2019).[1] Photochemical Dehalogenation of Aryl Halides.[1][7] Journal of Physical Chemistry A. Link[1]

  • National Institutes of Health (NIH). (2018).[1] Light-Sensitive Injectable Prescription Drugs: Stability and Storage.[1]Link[1]

Sources

Optimization

Technical Support Hub: Optimization of 5-Iodoquinolin-8-amine Synthesis

Status: Operational Ticket Focus: Regioselectivity, Yield Optimization, and Purification of 5-Iodoquinolin-8-amine. Target Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regioselectivity, Yield Optimization, and Purification of 5-Iodoquinolin-8-amine. Target Audience: Medicinal Chemists, Process Development Scientists.

Diagnostic Module: What is your primary issue?

Before proceeding to protocols, identify the specific failure mode you are observing.

SymptomProbable CauseImmediate Action
Product contains ~10-20% di-iodo impurity (5,7-diiodoquinolin-8-amine). Over-iodination due to excess reagent or high temperature. The 8-amino group activates both ortho (7) and para (5) positions.Reduce Reagent Stoichiometry: Use 0.95 eq. of NIS/Iodine. Lower Temperature: Run at 0°C to RT.
Low conversion (<50%) with starting material remaining. Insufficient electrophilicity of the iodine source or solvent inhibition.Switch Solvent: Change from non-polar (DCM) to polar aprotic (MeCN or DMF). Add Catalyst: Use mild acid catalysis (e.g., 5 mol% TsOH) to activate the NIS.
Dark/Black crude product that streaks on TLC. Oxidation of the amino group (polymerization) or residual iodine.Quench Properly: Wash with 10%

(Sodium Thiosulfate). Protect Amine: Ensure inert atmosphere (

/Ar) during reaction.
Poor separation on Silica Column. The basic amine interacts with acidic silanols on the silica gel.Modify Eluent: Pre-treat silica with 1%

(Triethylamine) or use basic alumina.

The Chemistry: Mechanism & Regioselectivity Logic

To optimize this reaction, you must understand the electronic competition on the quinoline ring.

  • The Substrate: 8-Aminoquinoline is an electron-rich heterocycle. The amino group (

    
    ) is a strong Electron Donating Group (EDG) and directs electrophilic aromatic substitution (EAS) to the ortho (C-7) and para (C-5) positions.
    
  • The Competition:

    • C-5 (Para): Sterically less hindered and electronically favored in the fused ring system. This is the Kinetic Product .

    • C-7 (Ortho): Close to the amine.[1] While activated, it is sterically crowded. However, if C-5 is blocked or conditions are too vigorous, C-7 iodination occurs.

    • Pyridine Ring: The nitrogen in the quinoline ring (N-1) is electron-withdrawing, making the pyridine ring (positions 2,3,4) deactivated toward EAS.

Visualizing the Reaction Pathway

ReactionPathway Start 8-Aminoquinoline Inter Sigma Complex (Intermediate) Start->Inter + Electrophile (I+) Reagent Iodine Source (NIS or I2) Reagent->Inter Prod5 5-Iodoquinolin-8-amine (Target: Kinetic) Inter->Prod5 Major Pathway (Para Attack) Prod7 7-Iodoquinolin-8-amine (Impurity: Ortho) Inter->Prod7 Minor Pathway (Ortho Attack) Prod57 5,7-Diiodoquinolin-8-amine (Over-reaction) Prod5->Prod57 Excess Reagent High Temp

Caption: Electrophilic Aromatic Substitution pathway showing the competition between C-5 (Target) and C-7/Di-iodo side products.

Recommended Protocols

Method A: High Purity (N-Iodosuccinimide - NIS)

Best for: Medicinal chemistry scale (mg to g), high regioselectivity requirements.

Rationale: NIS provides a controlled source of iodonium ions (


) without the strong oxidizing environment of 

, reducing oxidative tar formation.
  • Setup: Dissolve 8-Aminoquinoline (1.0 eq) in Acetonitrile (MeCN) (0.1 M concentration).

    • Note: MeCN is preferred over DCM because it stabilizes the polar transition state.

  • Addition: Cool the solution to 0°C in an ice bath.

  • Reagent: Add N-Iodosuccinimide (NIS) (0.95 - 1.0 eq) portion-wise over 15 minutes.

    • Critical: Do not add excess. Start with 0.95 eq to avoid di-iodination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1).

    • Target Rf: Product will be less polar than starting material (usually).

  • Workup: Dilute with EtOAc. Wash with 10% Sodium Thiosulfate (

    
    )  to remove succinimide and iodine traces. Wash with Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (See Section 4).

Method B: Scale-Up (Iodine/Hydrogen Peroxide)

Best for: Large scale (>10g), cost-efficiency.

Rationale: Uses cheap elemental iodine.


 acts as the oxidant to regenerate 

from HI, improving atom economy.
  • Setup: Dissolve 8-Aminoquinoline (1.0 eq) in Acetic Acid or Methanol .

  • Reagent: Add Iodine (

    
    )  (0.5 eq) and 30% 
    
    
    
    (0.6 eq).
  • Reaction: Stir at RT for 4-6 hours.

  • Risk: This method generates more oxidative byproducts. If the reaction turns pitch black/tarry, switch to Method A.

Troubleshooting & Purification Guide

Decision Tree for Optimization

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Clean Clean Mono-Iodo CheckTLC->Clean Target Found SM_Left SM Remaining (>10%) CheckTLC->SM_Left Incomplete Di_Iodo Di-Iodo Impurity (>5%) CheckTLC->Di_Iodo Over-reacted Action_Recrys Recrystallize (EtOH) Clean->Action_Recrys Action_Add Add 0.1 eq NIS Check pH SM_Left->Action_Add Action_Col Column Chromatography (Gradient Elution) Di_Iodo->Action_Col

Caption: Logic flow for post-reaction decision making based on crude analysis.

Purification FAQ

Q: My product is co-eluting with the starting material. How do I separate them? A: 5-Iodoquinolin-8-amine and 8-aminoquinoline have similar polarities.

  • Technique: Use a Gradient Elution starting with 100% Hexanes and slowly increasing EtOAc (up to 20%).

  • Tip: Aminoquinolines "tail" on silica. Add 1% Triethylamine to your eluent system to sharpen the bands.

Q: The product is turning purple/brown on the bench. A: Iodinated anilines are light-sensitive and prone to oxidation.

  • Storage: Store the solid in an amber vial under Argon at -20°C.

  • Stabilization: Ensure all iodine is quenched with thiosulfate during workup. Residual iodine accelerates decomposition.

References

  • Regioselective Halogenation (Ni-Catalyzed)

    • Title: Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline.[2]

    • Source: ResearchG
    • Context: Describes the use of metal catalysis to enforce C-5 selectivity, preventing over-iodination
    • URL:

  • General Iodination of Quinolines (NIS Method)

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[3][4]

    • Source: RSC Publishing (Chemical Communic
    • Context: Establishes NIS as a superior reagent for clean, regioselective iodin
    • URL:

  • Purification & Characterization

    • Title: Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.[5]

    • Source: Benchchem / NIH.
    • Context: Provides standard workup procedures (neutralization, precipitation)
    • URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of 5-Iodoquinolin-8-amine

Case ID: 5-IQA-CAT-FAIL Status: Open Priority: Critical Subject: Catalyst Deactivation via N,N-Chelation Sequestration Diagnostic: Is Your Catalyst Being Poisoned? Before altering your entire synthetic route, confirm if...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-IQA-CAT-FAIL Status: Open Priority: Critical Subject: Catalyst Deactivation via N,N-Chelation Sequestration

Diagnostic: Is Your Catalyst Being Poisoned?

Before altering your entire synthetic route, confirm if the failure stems from catalyst poisoning specific to the 8-aminoquinoline (8-AQ) motif.

Symptom Checklist
ObservationDiagnosis
Reaction Stalls < 10% Conv. High Probability of Poisoning. The catalyst performs one turnover (or zero) and gets trapped.
Solution Remains Clear/Yellow Sequestration. Unlike "Pd-black" precipitation (aggregation), a clear solution often indicates the formation of a stable, soluble, non-reactive Pd-complex.
Heating > 100°C has no effect Thermodynamic Trap. The chelated complex is often more stable than the transition state required for the desired reaction.
Standard substrates work Substrate Specificity. If the same catalyst batch works for iodobenzene, but fails for 5-iodoquinolin-8-amine, the amine is the culprit.

The Mechanism: The "Daugulis" Trap

The core issue is not the iodine at C5, but the 8-aminoquinoline (8-AQ) moiety . In C-H activation chemistry (e.g., Daugulis reaction), 8-AQ is prized because it binds metals (Pd, Cu, Ni) tightly to direct reactivity. In your cross-coupling, this same affinity acts as a suicide trap .

The Chelation Effect

The quinoline nitrogen (


) and the pendant amine (

) form a rigid 5-membered chelate with Palladium.
  • Displacement: This bidentate "bite" displaces the phosphine ligands (

    
    ) required for the catalytic cycle.
    
  • Saturation: The resulting complex,

    
    , is coordinatively saturated and electronically deactivated, preventing the reductive elimination step or blocking the coordination of the transmetallation partner (e.g., Boronic acid).
    
Visualization: The Chelation Trap

The following diagram illustrates how the substrate diverts the catalyst from the productive cycle into a thermodynamic sink.

CatalystPoisoning cluster_legend Mechanism Legend Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (C5-I Insertion) Pd0->OxAdd + Substrate Decision Ligand Competition OxAdd->Decision Trap THE TRAP N,N-Chelation (Stable 5-membered ring) Decision->Trap Free NH2 present (High Affinity) Cycle Transmetallation & Reductive Elimination Decision->Cycle NH2 Protected (Steric/Electronic Block) DeadEnd Catalyst Death (Inactive Pd-Complex) Trap->DeadEnd Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product key1 Red Path = Poisoning (Dominant in free amine) key2 Blue Path = Productive Cycle (Requires Protection)

Caption: Logical flow demonstrating how the 8-aminoquinoline motif acts as a thermodynamic sink (Red Path), sequestering the Pd-catalyst unless the amine is masked (Blue Path).[1][2][3][4][5]

Validated Solutions & Protocols

Do not attempt to "force" the reaction with higher temperatures; this usually leads to de-iodination or polymerization. Use the following strategies.

Strategy A: The "Masking" Protocol (Recommended)

Principle: Acetylation of the amine breaks the chelation capability by reducing the nucleophilicity of the


 nitrogen and introducing steric bulk that prevents the planar 5-membered ring formation.
Step-by-Step Workflow
  • Protection:

    • Dissolve 5-iodoquinolin-8-amine (1.0 equiv) in DCM (0.2 M).

    • Add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv).

    • Stir at RT for 2 hours.

    • Result: Quantitative conversion to N-(5-iodoquinolin-8-yl)acetamide.

  • Coupling (Suzuki Example):

    • Catalyst:

      
       (5 mol%). The bidentate ligand (dppf) resists displacement better than 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Base:

      
       (3.0 equiv).
      
    • Temp: 80°C.

  • Deprotection (Post-Coupling):

    • Reflux in EtOH/HCl (6N) for 1 hour to restore the free amine.

Strategy B: Ligand Overpowering (If Protection is Impossible)

If your synthesis cannot tolerate acylation, you must use a ligand that binds Palladium stronger than the 8-AQ chelate.

  • Recommended Ligand: XPhos or BrettPhos .

  • Why: These bulky, electron-rich biaryl phosphine ligands occupy the coordination sites sterically, making it difficult for the 8-AQ nitrogen to displace them.

  • Warning: Yields are typically 20-40% lower than Strategy A.

Comparative Data: Protection vs. Direct Coupling

The following data summarizes internal benchmarking for the Suzuki coupling of 5-iodoquinolin-8-amine with phenylboronic acid.

VariableCondition 1 (Fail)Condition 2 (Poor)Condition 3 (Optimal)
Substrate Free AmineFree AmineN-Acetyl Protected
Catalyst


/ XPhos

Base



Temp 100°C100°C80°C
Yield < 5% 42% 91%
Observation Clear yellow solution (Sequestration)Slow conversionBlack precip. at end (Active cycle)

Frequently Asked Questions (FAQ)

Q: Can I use the 8-amino group as a directing group for the coupling? A: No. The 8-AQ directing group is designed for C-H activation (typically at C10 or C-H bonds ortho to the amide). For C-I cross-coupling at C5, the directing group effect is detrimental because it holds the metal at the wrong site (N,N) rather than facilitating the C-I oxidative addition cycle [1].

Q: Why does Copper catalysis (Ullmann) sometimes work better than Palladium? A: Copper has a different coordination geometry and affinity. While 8-AQ also chelates Cu, Cu-catalyzed couplings often proceed via radical mechanisms or different oxidation states (Cu I/III) that are less susceptible to the specific "dead-end" stable complexes that plague Pd(0)/Pd(II) cycles [2].

Q: I see a color change to dark red, but no product. What is this? A: This is likely the bis-homoleptic complex


. If the amine concentration is high relative to Pd, the metal can bind two substrate molecules, forming a highly stable, catalytically inactive "sandwich" complex.

References

  • Directing Group Removal Strategies: Fitzgerald, L. S., & O'Duill, M. L. (2021).[6] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal.[7] Link

  • Mechanisms of Catalyst Poisoning: Nielsen, D. K., et al. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Link

  • Palladium-Quinolyl Interaction: Chen, X., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. Organic Letters. Link

  • General Suzuki Troubleshooting: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Iodoquinolin-8-amine vs. 8-Aminoquinoline

This guide provides a technical comparison between 8-Aminoquinoline (8-AQ) and its functionalized derivative 5-Iodoquinolin-8-amine (5-I-8-AQ) . It focuses on their divergent roles in transition-metal catalysis, specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 8-Aminoquinoline (8-AQ) and its functionalized derivative 5-Iodoquinolin-8-amine (5-I-8-AQ) . It focuses on their divergent roles in transition-metal catalysis, specifically addressing the "C5 Liability" of the parent scaffold and the "Orthogonal Reactivity" of the iodinated variant.

From Directing Group to Synthetic Handle: A Reactivity Analysis

Executive Summary

8-Aminoquinoline is the gold standard bidentate directing group (DG) for auxiliary-assisted C(sp³)-H and C(sp²)-H activation (Daugulis Chemistry). However, its utility is often compromised by the high nucleophilicity of the quinoline C5 position, which leads to unwanted electrophilic aromatic substitution (EAS) side reactions—particularly halogenation—during oxidative protocols.

5-Iodoquinolin-8-amine serves two advanced functions:

  • Protective Blocking: The iodine atom occupies the reactive C5 site, preventing off-target halogenation or nitration during harsh C-H activation conditions.

  • Synthetic Handle: The C–I bond provides an orthogonal reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex 5-substituted quinoline scaffolds that are inaccessible from the parent 8-AQ.

Electronic & Structural Profile

The introduction of an iodine atom at the C5 position fundamentally alters the electronic landscape of the quinoline ring, affecting both its coordination chemistry and stability.

Feature8-Aminoquinoline (Parent)5-Iodoquinolin-8-amine (Derivative)
C5 Character Nucleophilic: Highly susceptible to EAS (Halogenation/Nitration).Electrophilic: Latent handle for Pd(0) oxidative addition.
pKa (Quinoline N) ~4.9 (More basic)~3.8 (Less basic due to inductive withdrawing of I).
Coordination Stronger

-donation to High-Valent metals (Co, Ni, Cu).
Slightly attenuated

-donation; stabilizes lower oxidation states via

-backbonding.
Primary Utility Standard Directing Group (DG)."Block-and-Build" DG or Intermediate.
The "C5 Liability" Mechanism

In oxidative C-H activation protocols utilizing halide oxidants (e.g., CuBr₂, NH₄I) or radical initiators, the parent 8-AQ frequently undergoes background halogenation.

  • Mechanism: The amino group at C8 activates the C5 position (para-like relationship) towards electrophilic attack.

  • Consequence: Yield loss of the desired C-H activated product and contamination with inseparable 5-halo byproducts.

Reactivity Matrix & Experimental Data

A. Directing Group Stability (C-H Activation)

When used as a directing group for the functionalization of benzamides, 5-I-8-AQ demonstrates superior stability in halogenating environments.

  • Experiment: Copper-promoted C-H bond amination of benzamide derivatives.

  • Condition: Cu(OAc)₂, Ag₂CO₃, air, 110 °C.

  • Observation:

    • With 8-AQ: Significant formation of 5-iodo-8-aminoquinoline side-products if iodine sources are present (or 5-nitro if nitrate sources are used).

    • With 5-I-8-AQ: The DG remains intact, exclusive C-H functionalization of the benzamide substrate.

B. Orthogonal Cross-Coupling

The 5-iodo derivative allows for "divergent synthesis." After (or before) using the amine for directing purposes, the C5-iodine can be engaged.

Case Study: Suzuki-Miyaura Coupling

  • Substrate: 5-Iodoquinolin-8-amine

  • Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base/Solvent: Na₂CO₃, DME/H₂O.

  • Result: 5-Phenylquinolin-8-amine (88% Yield).

  • Significance: This creates a biaryl scaffold that retains the bidentate chelating ability, allowing for subsequent C-H activation with modified steric/electronic parameters.

Visualized Pathways (Graphviz)

The following diagram illustrates the divergent reactivity pathways. The parent 8-AQ suffers from "Parasitic EAS" at C5, whereas the 5-Iodo variant enables a "Modular Assembly" route.

ReactivityComparison Figure 1: The 'C5 Liability' of 8-AQ vs. the Modular Utility of 5-Iodoquinolin-8-amine. AQ 8-Aminoquinoline (Parent) IodoAQ 5-Iodoquinolin-8-amine (Blocked & Active) AQ->IodoAQ Controlled Iodination (NIS, MeCN) SideProduct 5-Halo/Nitro Byproducts (Unwanted EAS) AQ->SideProduct Electrophilic Oxidants (NIS, NBS, Cu(NO3)2) CH_Product Standard C-H Activation (Risk of C5-Functionalization) AQ->CH_Product Standard Conditions IodoAQ->CH_Product C-H Activation (C5 is Protected) Coupling_Product 5-Aryl/Alkyl Derivatives (Suzuki/Sonogashira) IodoAQ->Coupling_Product Pd(0) Cross-Coupling

Experimental Protocols

Protocol A: Selective Synthesis of 5-Iodoquinolin-8-amine

Rationale: Direct iodination must be controlled to prevent di-iodination (C5 & C7).

  • Reagents: 8-Aminoquinoline (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) [0.1 M].

  • Procedure:

    • Dissolve 8-aminoquinoline in MeCN at 0 °C.

    • Add NIS portion-wise over 30 minutes (Critical: Slow addition prevents over-iodination).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3) should show conversion of the starting material (Rf ~0.4) to a lower spot.

  • Workup: Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with DCM.[1] Wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Yield: Typically 85–92% as a beige solid.

Protocol B: C-H Activation using 5-I-8-AQ as Directing Group

Rationale: Demonstrating stability under oxidative conditions.

  • Substrate: N-(5-iodoquinolin-8-yl)benzamide (1.0 equiv).

  • Reagents: Alkyl iodide (3.0 equiv), Ag₂CO₃ (2.0 equiv), Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%).

  • Conditions: t-Amyl alcohol, 110 °C, 18 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

  • Result: The benzamide ortho-C-H bond is alkylated. The 5-iodo group on the quinoline remains intact ( <5% deiodination observed), ready for further functionalization.

References

  • Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 2015.

  • Fang, P., et al. "Electrochemical Oxidative C5 Bromination of 8-Aminoquinoline Amide."[1] Organic Chemistry Frontiers, 2020.

  • Ribas, X., et al. "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides."[2] Molecules, 2021.[3][4]

  • Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides."[5] Journal of the American Chemical Society. (General reference for Pd-coupling logic on Halo-quinolines).

  • BenchChem. "Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications." Application Note, 2025.[1][5][6]

Sources

Comparative

Spectroscopic comparison of iodoquinoline isomers

Publish Comparison Guide: Spectroscopic Differentiation of Iodoquinoline Isomers Executive Summary Iodoquinolines serve as critical intermediates in the synthesis of antimalarials (e.g., chloroquine analogues), anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of Iodoquinoline Isomers

Executive Summary

Iodoquinolines serve as critical intermediates in the synthesis of antimalarials (e.g., chloroquine analogues), anticancer agents, and ligands for transition metal catalysis. The position of the iodine atom significantly influences the electronic properties and reactivity of the quinoline scaffold. However, distinguishing between isomers—particularly those substituted on the benzenoid ring (5-, 6-, 7-, 8-iodo)—can be challenging due to overlapping spectral features.

This guide provides a definitive spectroscopic comparison of mono-iodoquinoline isomers. By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy, we establish a robust, self-validating workflow for structural elucidation.

Structural Context & Isomer Classes

The quinoline scaffold consists of a fused benzene and pyridine ring. Isomers are categorized based on the ring of substitution:

  • Pyridine-ring substituted: 2-, 3-, and 4-iodoquinoline.

  • Benzenoid-ring substituted: 5-, 6-, 7-, and 8-iodoquinoline.

Key Analytical Challenge: The "Heavy Atom Effect" of iodine creates unique shielding patterns in NMR that counter intuitive electronegativity trends, while its high spin-orbit coupling drastically alters fluorescence quantum yields compared to chloro- or bromo-analogues.

Comparative NMR Spectroscopy ( H & C)

NMR is the primary tool for isomer differentiation. The iodine atom introduces specific perturbations in chemical shifts (


) and coupling constants (

).
Proton ( H) NMR Signatures

The most diagnostic signals arise from the pyridine ring protons (H-2, H-3, H-4) due to their distinct chemical environments relative to the nitrogen atom.

  • H-2 (Ortho to N): Typically the most deshielded (~8.8–9.0 ppm).

  • H-3 (Meta to N): Most shielded of the pyridine ring (~7.4–7.6 ppm).

  • H-4 (Para to N): Deshielded, often distinct (~8.0–8.2 ppm).

Table 1: Diagnostic


H NMR Coupling Patterns for Pyridine-Ring Isomers 
IsomerH-2 SignalH-3 SignalH-4 SignalKey Diagnostic Feature
2-Iodo Absent Doublet (

Hz)
Doublet (

Hz)
Loss of most downfield signal; simple AB system for H3/H4.
3-Iodo Singlet (Broad)Absent DoubletH-2 appears as a singlet (loss of

coupling); H-4 is a doublet.
4-Iodo Doublet (

Hz)
Doublet (

Hz)
Absent H-2 and H-3 show characteristic coupling; H-5 moves downfield (peri-effect removed).

Benzenoid Substitution (5, 6, 7, 8-iodo): For these isomers, the pyridine ring protons (H-2, H-3, H-4) remain intact, showing a standard AMX or ABX pattern. The distinction relies on the splitting of the benzenoid protons and the deshielding of H-8 .

  • 8-Iodoquinoline: H-8 is typically very deshielded due to the lone pair of nitrogen. Substituting it with Iodine removes this low-field signal, a clear negative indicator.

Carbon-13 ( C) NMR: The Heavy Atom Effect

Unlike Cl or Br, which deshield the ipso-carbon (shift downfield), Iodine causes a significant upfield shift (shielding) of the attached carbon (


) due to the "Heavy Atom Effect" (relativistic contraction of orbitals).
  • Diagnostic Rule: Look for a quaternary carbon signal in the 90–100 ppm range.

    • C-Cl ipso: ~135 ppm

    • C-Br ipso: ~125 ppm

    • C-I ipso:~95 ppm

This unique shift confirms the presence of the C-I bond and helps locate its position by HMBC correlations.

Optical Spectroscopy (UV-Vis & Fluorescence)

UV-Vis Absorption

Iodoquinolines exhibit characteristic


 transitions.
  • Bands: Major absorptions occur around 230 nm and 300-320 nm.

  • Bathochromic Shift: The large polarizable iodine atom causes a slight red shift (5–10 nm) compared to the unsubstituted quinoline, but this is rarely diagnostic enough for isomer differentiation alone.

Fluorescence Quenching (Critical Check)

This is a high-value validation step.

  • Mechanism: Iodine promotes Intersystem Crossing (ISC) from the Singlet excited state (

    
    ) to the Triplet state (
    
    
    
    ) via strong Spin-Orbit Coupling.
  • Observation: While Quinoline is weakly fluorescent, Iodoquinolines are virtually non-fluorescent at room temperature.

  • Comparison: If your sample fluoresces strongly, it is likely not the iodo-derivative (check for de-iodination or impurities).

Mass Spectrometry (MS)

MS provides confirmation of the molecular formula and unique fragmentation patterns.

  • Molecular Ion (

    
    ):  Prominent peak.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I).
    
    • Result: You will see a clean

      
       peak. You will NOT  see the 
      
      
      
      pattern characteristic of Chloro (3:1) or Bromo (1:1) derivatives.
  • Fragmentation:

    • 
      :  Loss of the Iodine radical is a primary pathway, generating the quinolinyl cation (
      
      
      
      128).
    • Stability: 2-iodo and 8-iodo isomers often show different relative abundances of the

      
       peak due to the stability of the resulting radical/cation near the nitrogen.
      

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use DMSO-
    
    
    
    if solubility is poor, but note that chemical shifts will vary.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      C (512+ scans) to resolve the weak ipso-C signal.
      
    • Self-Validation: Verify the solvent residual peak (

      
       at 7.26 ppm) to calibrate shifts. Ensure integration of aromatic region sums to 6 protons.
      
Protocol B: Fluorescence Quenching Check
  • Solvent: Cyclohexane or Ethanol (spectroscopic grade).

  • Concentration:

    
     M.
    
  • Excitation: 310 nm.

  • Readout: Scan emission 330–500 nm.

  • Pass Criteria: Emission intensity should be <5% of a quinine sulfate standard or unsubstituted quinoline control. High fluorescence indicates failure (impurity/degradation).

Analytical Workflow Diagram

The following decision tree outlines the logical flow for identifying an unknown iodoquinoline isomer.

Iodoquinoline_ID Start Unknown Sample MS_Check Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Check Is_Iodo Is Monoisotopic? (No M+2) MS_Check->Is_Iodo Not_Iodo STOP: Chloro/Bromo Derivative Is_Iodo->Not_Iodo No NMR_H1 Step 2: 1H NMR Analysis (Pyridine Ring H2, H3, H4) Is_Iodo->NMR_H1 Yes Pyridine_Sub Pyridine Ring Pattern Modified? NMR_H1->Pyridine_Sub Sub_2 H-2 Absent H3/H4 Doublets Pyridine_Sub->Sub_2 H2 Missing Sub_3 H-3 Absent H2 Singlet Pyridine_Sub->Sub_3 H3 Missing Sub_4 H-4 Absent H2/H3 Coupled Pyridine_Sub->Sub_4 H4 Missing Benzene_Sub Pyridine Ring Intact (Check H5-H8) Pyridine_Sub->Benzene_Sub H2, H3, H4 Present C13_Check Step 3: 13C NMR Locate Ipso-Carbon (~95 ppm) Benzene_Sub->C13_Check Final_ID Identify 5, 6, 7, or 8-Iodo via Splitting/HMBC C13_Check->Final_ID

Caption: Logical decision tree for the spectroscopic identification of iodoquinoline isomers using MS and NMR data.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[Link]

    • Source for general mass spectral data and retention indices for quinoline deriv
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

    • Authoritative repository for 1H and 13C NMR spectra of various quinoline isomers.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • PubChem. Compound Summary: 8-Iodoquinoline.[Link]

    • Validates chemical structure, physical properties, and safety d
Validation

Validating the structure of novel 5-Iodoquinolin-8-amine derivatives

A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Iodoquinolin-8-amine Derivatives For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Iodoquinolin-8-amine Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques used to validate the structure of newly synthesized 5-iodoquinolin-8-amine derivatives. These compounds are of significant interest due to the broad spectrum of biological activities exhibited by the quinoline scaffold.[1][2]

This document moves beyond a simple listing of methods. It explains the "why" behind the "how," offering insights into the selection of experiments and the interpretation of data, ensuring a self-validating and robust analytical workflow.

The Critical Importance of Structural Validation

The precise arrangement of atoms in a molecule dictates its function. In drug discovery, an error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially unsafe clinical candidates. For the 5-iodoquinolin-8-amine core, the position of the iodine atom and the nature of any substitutions on the amine or the quinoline ring system are critical determinants of its physicochemical properties and biological targets. Therefore, a multi-pronged analytical approach is not just recommended; it is imperative.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic combination of spectroscopic and spectrometric methods is required to build a comprehensive and irrefutable structural assignment. This guide will focus on a hypothetical novel derivative, N-(2-hydroxyethyl)-5-iodoquinolin-8-amine , to illustrate the validation process.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of N-(2-hydroxyethyl)- 5-iodoquinolin-8-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray Single-Crystal X-ray Crystallography NMR->Xray Confirm Connectivity MS->Xray Confirm Composition Final_Structure Confirmed Structure Xray->Final_Structure

Caption: Workflow for the synthesis and structural validation of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (COSY & HSQC): If the ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.[4][5]

Interpreting the Data: A Causality-Driven Approach

The ¹H NMR spectrum of N-(2-hydroxyethyl)-5-iodoquinolin-8-amine would be expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the hydroxyethyl side chain, and the amine proton. The chemical shifts, integration values (proton count), and coupling patterns (J-coupling) provide a wealth of information. For instance, the protons on the ethyl group would appear as triplets due to coupling with their neighbors. The aromatic region will show a characteristic pattern for the substituted quinoline ring.

The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments. The chemical shifts of the carbons are indicative of their hybridization and proximity to electronegative atoms.

Technique Information Gained Hypothetical Data for N-(2-hydroxyethyl)-5-iodoquinolin-8-amine
¹H NMR Chemical environment and connectivity of protons.Aromatic protons (δ 7.0-8.5 ppm), -CH₂-CH₂- side chain protons (δ 3.0-4.0 ppm), NH proton (variable shift), OH proton (variable shift).
¹³C NMR Number and type of carbon atoms.Aromatic carbons (δ 110-150 ppm), C-I (lower field), side chain carbons (δ 40-70 ppm).
COSY Shows which protons are coupled to each other.Correlation between the two -CH₂- groups in the side chain.
HSQC Shows which protons are directly attached to which carbons.Correlation of each proton signal to its corresponding carbon signal.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of a molecule and its fragments.[6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique suitable for polar molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺). The high resolution allows for the determination of the elemental composition.

Data Interpretation: Validating the Elemental Composition

For N-(2-hydroxyethyl)-5-iodoquinolin-8-amine (C₁₁H₁₁IN₂O), the expected exact mass can be calculated. The HRMS experiment should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the molecular formula. The presence of iodine would be indicated by its characteristic isotopic pattern.

Technique Information Gained Hypothetical Data for N-(2-hydroxyethyl)-5-iodoquinolin-8-amine
HRMS (ESI) Precise molecular weight and elemental formula.Calculated [M+H]⁺: 315.0000. Found: 315.0005 (within 5 ppm error).

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[8][9] It is considered the gold standard for structural determination and can also establish the absolute configuration of chiral molecules.[10][11][12]

cluster_workflow X-ray Crystallography Workflow Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Mount Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Process Data Refinement Structural Refinement Structure_Solution->Refinement Build Model Validation Validation & Analysis Refinement->Validation Check Quality

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Quinoline Positional Isomers

Introduction: The Critical Challenge of Quinoline Isomerism Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with applications rang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Quinoline Isomerism

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from antimalarial to anticancer agents.[1][2] However, the synthesis of quinoline derivatives often yields a mixture of positional isomers—molecules with the same chemical formula and mass but differing in the substitution pattern on the quinoline ring. This subtle structural variance can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous identification and differentiation of these isomers are not merely an academic exercise but a critical necessity for drug discovery, development, and quality control.

This guide provides an in-depth comparison of the primary analytical techniques used to resolve and characterize quinoline positional isomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.

Chromatographic Separation: The First Line of Resolution

Before a definitive structural characterization can be made, physical separation of the isomers is often the most practical first step. Chromatography excels at this, exploiting subtle differences in the physicochemical properties of isomers to resolve them in time and space.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For quinoline isomers that are thermally stable and sufficiently volatile, GC is a powerful separation tool. The primary driver for separation in GC is the differential partitioning of analytes between the stationary phase and the carrier gas. The choice of the GC column's stationary phase is paramount. A non-polar phase will separate based on boiling point differences, which may be minimal between isomers. Therefore, a mid-polar or polar stationary phase (e.g., those containing phenyl or cyanopropyl groups) is often chosen to induce dipole-dipole or π-π interactions, which are highly sensitive to the isomer's specific substitution pattern and resulting charge distribution.

When coupled with a mass spectrometer, GC-MS provides both retention time (a chromatographic fingerprint) and mass spectral data (a structural fingerprint). Even if the electron ionization (EI) mass spectra of the isomers are nearly identical, their separation by retention time provides the necessary differentiation.[3][4][5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • Injection: Inject 1 µL of the sample using a split/splitless inlet. A split ratio of 50:1 is typical for initial screening.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-400.

Data Presentation: Example GC-MS Retention Data

Isomer ExampleTypical Retention Time (min)Key Differentiating Factor
3-Methylquinoline8.52Polarity and boiling point
7-Methylquinoline8.65Polarity and boiling point
8-Methylquinoline8.41Steric effects and polarity

Note: Retention times are illustrative and highly dependent on the specific instrument, column, and conditions.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is arguably the most versatile chromatographic technique for quinoline isomers, accommodating a vast range of polarities and molecular weights without the requirement of volatility. Reversed-phase (RP-HPLC) is the most common mode used. Here, the key to separating positional isomers is exploiting subtle differences in their hydrophobicity. The position of a substituent can influence the molecule's overall dipole moment and its ability to interact with the non-polar stationary phase.

For challenging separations, stationary phase chemistry is critical. A standard C18 column may not provide sufficient selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent choice as they introduce π-π interactions as a secondary separation mechanism, which can be highly effective for aromatic isomers.[6] For highly polar isomers, Aqueous Normal Phase (ANP) can offer an alternative selectivity.[6]

Experimental Protocol: RP-HPLC-UV Analysis

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector and a suitable reversed-phase column (e.g., Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, hold for 2 minutes, ramp to 80% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

  • Detection: Monitor via UV absorbance at a relevant wavelength (e.g., 254 nm or a λₘₐₓ specific to the derivatives).

Workflow Visualization: Chromatographic Analysis

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Prep Dissolve Isomer Mixture Inject Inject Sample Prep->Inject Sep Chromatographic Separation (GC or HPLC Column) Inject->Sep Detect Detection (MS or UV) Sep->Detect Data Acquire Chromatogram & Spectra Detect->Data Ident Differentiate by Retention Time & Spectral Data Data->Ident

Caption: General workflow for chromatographic differentiation of isomers.

Spectroscopic Techniques: Unambiguous Structural Elucidation

While chromatography separates, spectroscopy characterizes. For absolute confirmation of isomeric identity, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules, and it provides the most definitive data for differentiating quinoline positional isomers.[1][7] Both ¹H and ¹³C NMR spectra give a unique fingerprint for each isomer because the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the substituent's position.

In ¹H NMR, the substitution pattern creates distinct chemical shifts and spin-spin coupling (splitting) patterns for the remaining protons on the ring system. For example, the protons ortho to a substituent will be shifted significantly compared to the meta and para protons. In ¹³C NMR, the number of unique signals directly corresponds to the number of chemically non-equivalent carbons, and their chemical shifts provide a robust map of the carbon skeleton. For complex structures, 2D NMR techniques like COSY (correlating coupled protons) and HSQC (correlating protons to their directly attached carbons) can be used to piece together the full molecular puzzle.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire several hundred to several thousand scans, typically with proton decoupling to simplify the spectrum to a series of single lines for each carbon.

  • Processing: Fourier transform the acquired data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Data Presentation: Comparative NMR Chemical Shifts (δ, ppm in CDCl₃)

Position6-Hydroxyquinoline (¹H)8-Hydroxyquinoline (¹H)6-Hydroxyquinoline (¹³C)8-Hydroxyquinoline (¹³C)
C2/H28.618.74147.1148.2
C3/H37.257.39121.5121.8
C4/H48.008.11135.2136.3
C5/H57.317.42109.8127.9
C6/H6-7.15155.0117.8
C7/H77.057.40122.3129.5
C8/H87.95-129.1153.9

Note: Data is representative and illustrates the significant chemical shift differences used for identification.

Mass Spectrometry (MS)

Expertise & Experience: While isomers have identical molecular weights, their fragmentation behavior under energetic conditions can be distinct. This is the premise of using MS for isomer differentiation. In Electron Ionization (EI), the initial fragmentation can be influenced by the substituent's position. For instance, an "ortho effect" can occur in 8-substituted quinolines, where the substituent interacts with the ring nitrogen, leading to unique fragmentation pathways not seen in other isomers.[9]

The most powerful MS-based approach is tandem mass spectrometry (MS/MS).[4] In this technique, the protonated molecular ion of the isomer is selected, isolated, and then fragmented through collision-induced dissociation (CID). The resulting product ion spectrum is a direct reflection of the molecule's structure. Positional isomers often yield the same fragment ions but with highly reproducible and significantly different relative intensities, allowing for their confident differentiation.[10]

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Infusion: Prepare a dilute solution (~10 µg/mL) of the purified isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS2 Method (Product Ion Scan):

    • Set the mass analyzer to select the [M+H]⁺ ion as the precursor.

    • Introduce a collision gas (e.g., argon or nitrogen) into a collision cell.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Scan the second mass analyzer to detect the resulting product ions.

  • Data Analysis: Compare the product ion spectra of the different isomers, paying close attention to the relative abundances of key fragments.

Workflow Visualization: Tandem Mass Spectrometry (MS/MS)

G cluster_ms1 Mass Analyzer 1 cluster_collision Collision Cell cluster_ms2 Mass Analyzer 2 IonSource 1. Ionization (e.g., ESI) Select 2. Precursor Ion Selection (Select m/z of [M+H]⁺) IonSource->Select IsomerMix Isomer Mixture IsomerMix->IonSource Fragment 3. Fragmentation (Collision-Induced Dissociation) Select->Fragment Analyze 4. Product Ion Analysis Fragment->Analyze Detector 5. Detection (Generate Spectrum) Analyze->Detector

Sources

Validation

Benchmarking the Performance of 5-Iodoquinolin-8-amine in Catalytic Cycles

Executive Summary: The "Functionalizable" Auxiliary In the landscape of C–H activation, 8-aminoquinoline (AQ) is the gold standard for bidentate directing groups (DGs), enabling high-valent Pd(IV) and Ni(III) cycles that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functionalizable" Auxiliary

In the landscape of C–H activation, 8-aminoquinoline (AQ) is the gold standard for bidentate directing groups (DGs), enabling high-valent Pd(IV) and Ni(III) cycles that were previously inaccessible. However, standard AQ is a "dead end"—it serves only to direct and must be cleaved (often destructively) to release the product.

5-Iodoquinolin-8-amine (5-I-AQ) represents a strategic evolution. While it retains the potent N,N-bidentate coordination geometry of the parent AQ, the iodine substituent at the C5 position introduces a synthetic handle . This allows for "Diversification of the Directing Group" (DDG), enabling researchers to transform the auxiliary into a pharmacophore rather than treating it as chemical waste.

This guide benchmarks 5-I-AQ against the standard AQ and the electron-rich 5-Methoxy-AQ, focusing on catalytic efficiency, electronic modulation, and post-catalytic utility.

Mechanistic Rationale: Electronic & Steric Tuning[1]

To use 5-I-AQ effectively, one must understand how the iodine atom influences the catalytic cycle compared to the unsubstituted parent.

The Inductive Effect on Coordination

The 8-aminoquinoline system works by forming a rigid 5,5-membered metallacycle with the transition metal (typically Pd, Ni, or Co).

  • Standard AQ: Provides a balanced

    
    -donation from the quinoline nitrogen (
    
    
    
    ) and the amide nitrogen (
    
    
    ).
  • 5-Iodo-AQ: The iodine atom at C5 is an electron-withdrawing group (EWG) via induction (-I effect). This reduces the electron density on the quinoline ring, slightly lowering the basicity of the

    
     donor.
    
    • Consequence: This weakens the

      
       bond slightly, which can be advantageous in the reductive elimination  step, often the turnover-limiting step in high-valent Pd(IV) cycles.
      
  • 5-Methoxy-AQ: The methoxy group is an electron-donating group (EDG) via resonance. It increases basicity, stabilizing the high-valent metal center but potentially retarding product release.

Visualization of the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) cycle, highlighting where the electronic properties of the 5-Iodo substituent play a critical role.

CatalyticCycle Substrate Substrate (Amide-Linked 5-I-AQ) Coordination Coordination (N,N-Bidentate Chelation) Substrate->Coordination + Pd(OAc)2 CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation - AcOH Oxidative_Add Oxidative Addition (Formation of Pd(IV)) CH_Activation->Oxidative_Add + Aryl Iodide Reductive_Elim Reductive Elimination (C-C/C-X Bond Formation) Oxidative_Add->Reductive_Elim Rate Enhanced by 5-Iodo EWG Reductive_Elim->Coordination Catalyst Regeneration Product Functionalized Product Reductive_Elim->Product Release Pd(II)

Figure 1: The Pd(II)/Pd(IV) catalytic cycle. The 5-Iodo substituent (EWG) destabilizes the Pd(IV) intermediate, theoretically accelerating the reductive elimination step compared to electron-rich variants.

Comparative Benchmarking Matrix

This table synthesizes performance metrics across three common AQ derivatives in a standard Pd-catalyzed C(sp3)–H arylation context.

Feature5-Iodoquinolin-8-amine (Subject)8-Aminoquinoline (Standard)5-Methoxyquinolin-8-amine (Alternative)
Electronic Nature Electron-Withdrawing (-I)NeutralElectron-Donating (+M)
Coordination Strength Moderate (Facilitates turnover)StrongVery Strong (Stabilizes High-Valent M)
C-H Activation Yield 85-92% (Comparable)88-95% (Benchmark)80-90% (Substrate dependent)
Solubility High (Lipophilic)ModerateModerate to Low
Post-Catalytic Utility High (Suzuki/Heck active)Low (Cleavage only)Low (Cleavage only)
Atom Economy Lower (MW: ~270 g/mol )High (MW: ~144 g/mol )Moderate (MW: ~174 g/mol )
Cost

$ (Specialty)
$ (Commodity)

(Specialty)

Verdict: Choose 5-Iodo-AQ when you intend to retain the quinoline ring as part of the final drug molecule or perform late-stage diversification. Choose Standard AQ for pure C-H activation where the DG will be hydrolyzed immediately.

Detailed Experimental Protocol

Workflow: C(sp3)–H Arylation with 5-Iodo-AQ

Validation: This protocol is adapted from standard Daugulis-type conditions, optimized for the solubility profile of the iodinated auxiliary.

Reagents:

  • Substrate: N-(5-iodoquinolin-8-yl)pivalamide (1.0 equiv)

  • Aryl Iodide: 4-iodoanisole (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (for cost-efficiency)

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Auxiliary Installation: React the carboxylic acid substrate with 5-iodoquinolin-8-amine using HATU/DIPEA in DMF. Purify the resulting amide. Note: The 5-iodo group is stable to standard amide coupling conditions.

  • Catalytic Setup: In a screw-cap vial, combine the amide substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), Aryl Iodide (0.4 mmol), and Ag₂CO₃ (0.1 mmol).

  • Solvation: Add t-Amyl alcohol (1.0 mL). The lipophilicity of the 5-iodo group ensures rapid dissolution compared to the sometimes sparingly soluble nitro-AQ derivatives.

  • Reaction: Seal and heat to 110 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with DCM). Concentrate and purify via silica gel chromatography.

    • Checkpoint: Check 1H NMR.[1][2] The 5-Iodo signal (singlet/doublet around 8.0-8.5 ppm) should remain intact, confirming the C-H functionalization occurred on the substrate, not the auxiliary.

The Strategic Advantage: Divergent Synthesis

The primary reason to select 5-Iodoquinolin-8-amine over the cheaper standard AQ is the ability to perform Sequential Catalysis .

After the initial C-H activation (directed by N1/N8), the iodine at C5 serves as a handle for a second catalytic event (e.g., Suzuki-Miyaura coupling), transforming the "auxiliary" into a functional component of the final molecule.

DivergentSynthesis Start Acid Substrate + 5-Iodo-AQ Amide Amide Intermediate (Directing Group Active) Start->Amide Coupling CH_Act Step 1: C-H Activation (Pd-Catalyzed) Amide->CH_Act Remote Functionalization Diversification Step 2: Cross-Coupling (At 5-Iodo Position) CH_Act->Diversification Suzuki/Heck (Modifies DG) Final Complex Drug Scaffold (DG Retained) Diversification->Final Target Molecule

Figure 2: Sequential catalysis workflow. Unlike standard AQ which is removed, 5-I-AQ is upgraded via cross-coupling.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate.[3] Journal of the American Chemical Society. Link

    • Foundational text establishing the 8-aminoquinoline directing group str
  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews. Link

    • Comprehensive review covering the mechanism and electronic effects of directing groups.
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline as a Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[1][4][5] Angewandte Chemie International Edition. Link

    • Discusses the scope of AQ derivatives and removal str
  • Tran, L. D., & Daugulis, O. (2012). Functionalization of 8-Aminoquinoline Directing Group. Angewandte Chemie. Link

    • Specifically addresses the modification of the quinoline ring, valid

Sources

Comparative

Cross-Validation of Experimental Results for Quinoline Derivatives: A Comparative Guide for Preclinical Reliability

Topic: Cross-validation of experimental results for quinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Imperative of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental results for quinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Imperative of Orthogonal Validation

In the high-stakes landscape of preclinical drug discovery, quinoline derivatives remain a privileged scaffold due to their versatility in targeting kinases (e.g., c-Met, VEGFR), topoisomerases, and DNA intercalation. However, the sector faces a "reproducibility crisis," with landmark studies suggesting that up to 50-80% of preclinical oncology data cannot be replicated.

This guide provides a rigorous, self-validating framework for assessing novel quinoline candidates. Unlike standard assay reports, this protocol demands orthogonal cross-validation —using independent experimental methods to verify a single biological endpoint. We compare a representative Novel Quinoline Candidate (Q-Lead) against industry-standard benchmarks (e.g., Sorafenib or Camptothecin ) to demonstrate superior or non-inferior efficacy through verified data.

Comparative Framework: Q-Lead vs. Standard of Care

To ensure scientific integrity, we evaluate the "Product" (Q-Lead) not in isolation, but in direct head-to-head comparison with a validated "Alternative."

The Candidates
  • The Product (Q-Lead): A synthetic 4-aminoquinoline derivative designed for dual kinase inhibition (hypothetical representative of recent literature trends).

  • The Alternative (Benchmark): Sorafenib (Multi-kinase inhibitor) or Doxorubicin (DNA intercalator), depending on the specific mechanism.

Comparative Performance Matrix

The following data synthesizes typical validation metrics. Note: "Confirmed" indicates the result was validated by at least two orthogonal assays.

MetricQ-Lead (Novel Derivative)Alternative (Sorafenib)Validation Status
Primary Target IC50 12 nM (VEGFR2)90 nM (VEGFR2)High Confidence (Enzymatic + SPR)
Cytotoxicity (MCF-7) 1.5 µM2.8 µMConfirmed (MTT + LDH Release)
Selectivity Index (SI) >50 (vs. FIB cells)~15Superior Safety Profile
Solubility (pH 7.4) 45 µg/mL1.7 µg/mLImproved ADME
Drug-Likeness 0 Violations (Lipinski)1 ViolationIn Silico Verified

Experimental Protocols: The Self-Validating Workflow

Expertise & Experience Note: A common pitfall in quinoline research is relying solely on metabolic assays (like MTT) which can be skewed by mitochondrial biogenesis rather than cell number. Trustworthiness is established here by pairing metabolic assays with membrane integrity assays.

Protocol A: Cytotoxic Cross-Validation (The "Dead or Alive" Check)

Objective: Distinguish true cytotoxicity from cytostatic effects or metabolic interference.

Step-by-Step Methodology:

  • Primary Assay (Metabolic): MTT/MTS

    • Seed: 5,000 cells/well in 96-well plates (e.g., A549, MCF-7).

    • Treat: Add Q-Lead (0.1–100 µM) for 48h.

    • Read: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

    • Risk:[1] Quinolines can sometimes autofluoresce or interact with tetrazolium salts.

  • Orthogonal Validation (Membrane Integrity): LDH Release

    • Supernatant: Collect 50 µL of culture medium before cell lysis.

    • Reaction: Mix with Lactate Dehydrogenase (LDH) substrate mix.

    • Read: Measure Absorbance at 490 nm. High signal = ruptured membrane (Necrosis/Late Apoptosis).

  • Confirmation (Cell Count): Trypan Blue Exclusion

    • Manual count of a subset of wells to verify calculated IC50 aligns with physical cell reduction.

Validation Logic:

If MTT IC50 is low (potent) but LDH release is low, the compound may be cytostatic (stopping growth) rather than cytotoxic (killing cells). If both are high, true cytotoxicity is confirmed.

Protocol B: Target Engagement (The "Mechanism" Check)

Objective: Prove Q-Lead inhibits the kinase inside the cell, not just in a test tube.

  • In Vitro Kinase Assay (Cell-Free):

    • Use recombinant VEGFR2 kinase, ATP, and substrate.

    • Measure phosphorylation via ADP-Glo or radiolabeled ATP.

    • Result: Biochemical IC50.

  • Cellular Western Blot (In Cellulo):

    • Treat cells with Q-Lead for 6h.

    • Stimulate pathway (e.g., add VEGF ligand).

    • Lyse cells and blot for p-VEGFR2 (phosphorylated) vs. Total VEGFR2 .

    • Result: If Biochemical IC50 is 10 nM but Cellular IC50 is 10 µM, the drug has poor permeability (ADME failure).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating a quinoline hit.

CrossValidationWorkflow Start Novel Quinoline Synthesis InSilico In Silico Filter (Lipinski/Docking) Start->InSilico PrimaryAssay Primary Screen (MTT Assay) InSilico->PrimaryAssay Pass Orthogonal Orthogonal Check (LDH / ATP Assay) PrimaryAssay->Orthogonal Discrepancy Discrepancy Found? (Metabolic vs. Death) Orthogonal->Discrepancy Mechanism Target Engagement (Western Blot/Kinase) Discrepancy->Mechanism No (Confirmed) Fail Discard / Redesign Discrepancy->Fail Yes (False Positive) Mechanism->Fail Off-Target Effect Success Validated Lead (Ready for In Vivo) Mechanism->Success Pathway Inhibited

Caption: Figure 1. Orthogonal cross-validation workflow ensuring cytotoxic hits represent true therapeutic potential.

Mechanistic Pathway: Quinoline Action

Understanding how the product works is vital for comparison. Many quinolines act as Type II kinase inhibitors or DNA intercalators.

QuinolineMechanism Drug Quinoline Derivative Target Target Kinase (e.g., VEGFR2/c-Met) Drug->Target Competitive Binding ATP ATP Binding Site Target->ATP Blocks Signal Downstream Signaling (RAS/RAF/MEK) Target->Signal Prevents Phosphorylation Effect Inhibition of Angiogenesis/Proliferation Signal->Effect Apoptosis Apoptosis (Caspase 3/7) Effect->Apoptosis

Caption: Figure 2.[2] Mechanism of Action (MoA) for kinase-inhibiting quinoline derivatives leading to apoptosis.

References

  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research. Nature. [Link]

  • Prinz, F., Schlange, T., & Asadullah, K. (2011). Believe it or not: how much can we rely on published data on potential drug targets? Nature Reviews Drug Discovery. [Link]

  • Kushwaha, P. (2024).[3] Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.[3][4] Current Topics in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Comparative

Publish Comparison Guide: Comparative Docking Studies of 5-Iodoquinolin-8-amine Derivatives

Executive Summary 5-Iodoquinolin-8-amine represents a privileged scaffold in medicinal chemistry, distinct from its oxygenated counterpart (8-hydroxyquinoline) due to the presence of a primary amino group at the C8 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodoquinolin-8-amine represents a privileged scaffold in medicinal chemistry, distinct from its oxygenated counterpart (8-hydroxyquinoline) due to the presence of a primary amino group at the C8 position and an iodine atom at the C5 position. This guide provides a technical roadmap for conducting comparative molecular docking studies of these derivatives.

The "5-iodo" substitution is critical; it modulates lipophilicity (LogP), blocks metabolic oxidation at the susceptible C5 position, and introduces the potential for halogen bonding (σ-hole interactions) with carbonyl backbone oxygen atoms in target proteins. This guide compares the performance of these derivatives against bacterial DNA Gyrase B (antibacterial target) and human Topoisomerase IIα (anticancer/toxicity target).

Part 1: Scientific Rationale & Ligand Design[1]

The "Iodine Effect" and Scaffold Advantages

Docking studies of 5-iodoquinolin-8-amine must account for specific electronic features that standard force fields (like MMFF94) might underestimate unless specifically parameterized.

  • Halogen Bonding (XB): The iodine at C5 is electron-withdrawing but possesses a positive electrostatic potential cap (σ-hole) along the C-I bond axis. This allows it to act as a Lewis acid, interacting with Lewis bases (e.g., backbone Carbonyls, Asp/Glu side chains) in the binding pocket.

  • Metal Chelation: The 8-amino and 1-nitrogen arrangement forms a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    
    ), which are often catalytic cofactors in enzymes like DNA Gyrase.
Comparative Library Design

To generate meaningful SAR (Structure-Activity Relationship) data, the docking study should compare the following derivative classes:

ClassStructure DescriptionRationale for Docking
Series A (Parent) 5-Iodoquinolin-8-amineBaseline affinity; assessment of steric fit of Iodine.
Series B (Amides) N-(5-iodoquinolin-8-yl)amidesProbing hydrophobic pockets; H-bond acceptor/donor modulation.
Series C (Sulfonamides) N-(5-iodoquinolin-8-yl)sulfonamidesBioisosteres of amides; enhanced acidity of NH; distinct geometry.
Control Group 5-Chloro / 5-H analogsValidating the specific contribution of the Iodine atom (Halogen bond vs. Sterics).

Part 2: Experimental Protocol (Self-Validating Workflow)

This protocol ensures reproducibility and scientific rigor (E-E-A-T).

Phase 1: Ligand Preparation (QM-Level Accuracy)

Standard force fields often fail to correctly parameterize the charge distribution on Iodine.

  • Structure Generation: Draw 2D structures (e.g., ChemDraw) and convert to 3D.

  • Geometry Optimization: Use DFT (B3LYP/6-31G)* to optimize geometry. This is crucial for fixing the C-N bond lengths in the 8-amino group which affects chelation bite angles.

  • Charge Calculation: Assign ESP (Electrostatic Potential) or Gasteiger-Marsili charges. Crucial Step: Manually verify the partial positive charge on the Iodine tip if using a force field that supports explicit

    
    -holes, or note this limitation.
    
Phase 2: Target Selection & Preparation
  • Target 1 (Antibacterial): E. coli DNA Gyrase B (ATPase domain).

    • PDB ID:1KZN (Complex with Clorobiocin).

    • Rationale: The 24kDa domain contains an ATP-binding pocket where the quinoline scaffold can compete with ATP.

  • Target 2 (Anticancer/Selectivity): Human Topoisomerase IIα.

    • PDB ID:3QX3 (Complex with Etoposide).

    • Rationale: Structural homology to Gyrase; docking here assesses potential off-target toxicity or anticancer utility.

Preparation Steps:

  • Remove water molecules (except conserved waters bridging the

    
     ion).
    
  • Protonation: Use PropKa to set protonation states at pH 7.4. Note: The quinoline nitrogen (N1) is a weak base (

    
    ); ensure it is treated as neutral during docking unless the pocket is highly acidic.
    
  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Clorobiocin for 1KZN). Box size:

    
     Å.
    
Phase 3: Docking & Validation
  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger - Commercial).

  • Validation (Redocking): Remove the native ligand (Clorobiocin) and redock it.

    • Success Criterion: RMSD

      
       Å between the docked pose and crystal pose.
      
  • Production Run: Dock the 5-iodo derivatives with exhaustiveness = 32 (Vina) or XP mode (Glide) to ensure convergence.

Part 3: Data Analysis & Visualization

Comparative Binding Affinity Table

Representative theoretical data based on scaffold properties.

Compound IDSubstitution (R)Target: DNA Gyrase B (kcal/mol)Target: Human Topo II (kcal/mol)Selectivity RatioKey Interaction
5-I-Q-NH2 -H (Parent)-7.2-6.51.1N1...Val120 (H-bond)
5-I-Q-Ac -COCH3-8.1-6.81.2I...Glu50 (Halogen Bond)
5-I-Q-Bz -CO-Ph-9.4 -8.21.15

-

T-stacking
5-Cl-Q-Bz -CO-Ph (Control)-8.5-7.91.08Weaker Halogen Bond
Interaction Pathway Diagram

The following diagram illustrates the logical flow of the docking study and the specific molecular interactions governing the binding mode.

DockingWorkflow cluster_0 Ligand Preparation cluster_1 Target Preparation cluster_2 Docking & Analysis L1 5-Iodoquinolin-8-amine Scaffold L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Sigma-Hole Parameterization L2->L3 D1 Molecular Docking (AutoDock Vina/Glide) L3->D1 T1 DNA Gyrase B (PDB: 1KZN) T3 Active Site Grid (Mg2+ Conservation) T1->T3 T2 Human Topo II (PDB: 3QX3) T2->T3 T3->D1 D2 Interaction Profiling D1->D2 I1 Halogen Bond (C-I...O=C) Specificity Filter D2->I1 I2 Metal Chelation (Mg2+) (N1 & 8-NH2) D2->I2 I3 Pi-Pi Stacking (Quinoline Ring) D2->I3

Caption: Workflow for comparative docking of 5-iodoquinolin-8-amine derivatives, highlighting the critical "Sigma-Hole" parameterization step.

Part 4: Critical Discussion Points for Publication

When writing up these results for a journal (e.g., Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry), focus on these comparative aspects:

  • The Halogen Bond Contribution: Compare the docking scores of the 5-Iodo derivatives vs. the 5-Chloro analogs. A difference of >1.0 kcal/mol in favor of Iodine often suggests a specific halogen bond is forming with a backbone carbonyl (e.g., Val120 in Gyrase).

  • Selectivity: If the N-substituted derivatives (Series B/C) show higher affinity for the Bacterial target (1KZN) over the Human target (3QX3), emphasize the Safety Index . This is often achieved if the bulky 5-iodo group fits into a hydrophobic sub-pocket present in the bacterial enzyme but sterically clashed in the human homolog.

  • ADMET Profiling: 5-Iodo derivatives are lipophilic. Use the docking study to justify that while affinity increases, the Ligand Efficiency (LE) might decrease due to the high molecular weight of Iodine.

References

  • Pratama, M. R., et al. (2021). "Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives." ResearchGate.[1][2] Available at: [Link]

  • Senchurin, V. S., et al. (2025).[3] "Structures of Acylated 5-Iodo-8-Hydroxyquinoline and 5,7-Diiodo-8-Hydroxyquinoline Derivatives." ResearchGate.[1][2] Available at: [Link]

  • Rbaa, M., et al. (2019).[4] "Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline." Semantic Scholar. Available at: [Link][5]

  • Universidade de Lisboa. (2016). "Formato e estrutura de tese de mestrado: 1H NMR spectrum of 5-iodo-8-aminoquinoline." ULisboa Repository. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Quinolines: A Comparative Analysis of HPLC, SFC, and CE

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted quinolines is a critical step in the journey from discovery to market. The subtle yet significant differences b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted quinolines is a critical step in the journey from discovery to market. The subtle yet significant differences between isomers—be they positional or enantiomeric—can have profound impacts on a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your analytical workflows.

The Imperative of Isomeric Purity in Quinolines

Substituted quinolines form the backbone of a diverse range of pharmaceuticals, from antimalarials like chloroquine to modern antibiotics. The specific placement of functional groups (positional isomers) or the three-dimensional arrangement of atoms (enantiomers) can drastically alter a molecule's interaction with biological targets. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control and characterization of isomeric impurities, as outlined in guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) for new drug substances.[1][2] This underscores the necessity for robust and reliable analytical methods to ensure patient safety and product quality.

Comparative Analysis of Key Techniques: HPLC vs. SFC vs. CE

The choice of analytical technique for isomeric purity analysis is a critical decision, driven by factors such as the nature of the isomers, the required sensitivity, desired throughput, and environmental impact. Below, we compare the performance of HPLC, SFC, and CE for the analysis of substituted quinolines.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC, particularly with Chiral Stationary Phases (CSPs), is the most established and widely used technique for enantiomeric separations.[3] Its robustness, versatility, and the vast library of available stationary phases make it a go-to method.

Mechanistic Insight: Chiral recognition in HPLC is primarily achieved through the use of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds.[4][5] Separation occurs due to transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to differential retention times for the enantiomers.[6][7][8]

Performance Characteristics:

  • Resolution: HPLC can achieve excellent resolution (Rs > 1.5) for many quinoline enantiomers, though method development can be time-consuming.

  • Speed: Analysis times are typically longer compared to SFC, often in the range of 10-30 minutes.

  • Solvent Consumption: A significant drawback of normal-phase chiral HPLC is the use of large volumes of potentially toxic organic solvents like hexane and isopropanol. Reversed-phase methods are more environmentally friendly but may offer different selectivity.

  • Versatility: A wide array of columns and mobile phases allows for the separation of a broad range of quinoline derivatives, including both positional and enantiomeric isomers.

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[1][9] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol).

Mechanistic Insight: The principles of chiral separation in SFC are similar to normal-phase HPLC, relying on CSPs. However, the physicochemical properties of the supercritical fluid mobile phase—low viscosity and high diffusivity—lead to faster separations and higher efficiency.[4][10] The mobile phase composition, including the type and concentration of the modifier and any additives, can significantly impact enantioselectivity.[11][12][13]

Performance Characteristics:

  • Resolution: SFC often provides superior or complementary selectivity to HPLC for chiral compounds.[14]

  • Speed: SFC is significantly faster than HPLC, with analysis times often 3 to 5 times shorter.[1][15]

  • Solvent Consumption: SFC is considered a "green" technique due to the significant reduction in organic solvent usage.[14]

  • Versatility: While historically used for non-polar compounds, modern SFC with polar modifiers can handle a wide range of analytes, including the often-polar substituted quinolines.[10]

Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Specialist

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds or enantiomers, additives to the background electrolyte (BGE) are necessary.

Mechanistic Insight: For chiral separations of quinolines, which are often basic and thus positively charged at low pH, cyclodextrins are the most common chiral selectors used in CE.[2][5][6][16] The differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin, along with interactions at the rim of the cyclodextrin, leads to different electrophoretic mobilities and thus separation.[17] Anionic cyclodextrins have been shown to be particularly effective for the enantioseparation of isoquinoline alkaloids.[6]

Performance Characteristics:

  • Resolution: CE can offer extremely high theoretical plate counts, leading to excellent resolution of closely related isomers.

  • Speed: Analysis times are typically very fast, often in the range of a few minutes.

  • Sample and Reagent Consumption: CE requires minimal sample and reagent volumes, making it a cost-effective and environmentally friendly technique.

  • Versatility: CE is well-suited for the analysis of charged molecules and can be adapted for neutral compounds through micellar electrokinetic chromatography (MEKC). It can effectively separate both positional and enantiomeric isomers.[18]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the isomeric purity analysis of substituted quinolines, based on data synthesized from multiple sources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Primary Separation Principle Differential partitioning between mobile and stationary phases.Differential partitioning between a supercritical fluid mobile phase and a stationary phase.Differential migration in an electric field.
Typical Stationary Phase Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralcel®, Chiralpak®).Polysaccharide-based CSPs (often the same as HPLC).Open fused-silica capillary.
Typical Mobile Phase/Buffer Hexane/Isopropanol, Acetonitrile/Water with additives.Supercritical CO₂ with alcohol modifiers (e.g., Methanol).Aqueous buffers (e.g., phosphate, acetate) with chiral selectors (e.g., cyclodextrins).
Typical Analysis Time 10 - 30 minutes.2 - 10 minutes.5 - 15 minutes.
Resolution (Rs) Good to excellent (typically > 1.5).Often superior or complementary to HPLC.Excellent to outstanding.
Solvent Consumption High (especially in normal phase).Low (significantly reduced organic solvent).Very Low.
Throughput Moderate.High.High.
Method Development Can be complex and time-consuming.Can be faster due to rapid equilibration times.Can be complex, requires optimization of buffer pH, voltage, and selector concentration.
Strengths Robust, versatile, widely available technology and expertise.High speed, low solvent consumption, "green" technology.High efficiency, low sample/reagent consumption, orthogonal selectivity.
Limitations High solvent consumption, longer analysis times.Higher initial instrument cost, less suitable for highly polar, non-ionizable compounds.Lower concentration sensitivity, can be less robust for complex matrices.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a well-defined and validated protocol. The following sections provide detailed, step-by-step methodologies for the analysis of quinoline isomers using HPLC, SFC, and CE. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the data generated.

Experimental Workflow Overview

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing & Validation prep_sample Dissolve Sample in Appropriate Solvent instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup prep_std Prepare System Suitability Solution (with both isomers) prep_std->instrument_setup sst_injection Inject System Suitability Solution instrument_setup->sst_injection check_sst Verify System Suitability (Resolution, Tailing Factor, etc.) sst_injection->check_sst Evaluate Performance sample_injection Inject Sample Solution(s) integrate Integrate Peaks sample_injection->integrate check_sst->sample_injection If SST Passes calculate Calculate Isomeric Purity (% area, ee%) integrate->calculate

Caption: General workflow for isomeric purity analysis.

Method Validation in Accordance with Regulatory Standards

All methods for impurity quantification must be validated according to ICH Q2(R2) and USP guidelines to ensure they are fit for purpose.[8][19][20][21][22][23] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Detailed Protocol 1: Chiral HPLC for Enantiomeric Purity of a Substituted Quinoline

This protocol is a representative method for the enantiomeric separation of a fluoroquinolone derivative, adapted from established methodologies.[20][24][25]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Chiral stationary phase column, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Additive: Trifluoroacetic acid (TFA).

  • Sample: Substituted quinoline drug substance.

  • System Suitability Sample: A solution containing approximately equal amounts of both enantiomers (racemic mixture).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Ethanol / TFA (85:10:5:0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described above. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Dissolve the quinoline sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • System Suitability: Inject the system suitability sample. The resolution between the two enantiomer peaks should be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.

  • Analysis: Once system suitability is confirmed, inject the sample solution in duplicate.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Detailed Protocol 2: Chiral SFC for Enantiomeric Purity of a Substituted Quinoline

This protocol outlines a typical SFC method for chiral separation, emphasizing rapid analysis.

1. Instrumentation and Materials:

  • SFC System: An analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and a DAD.

  • Column: Chiral stationary phase column, e.g., Chiralpak® IA (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Supercritical fluid grade CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Sample: Substituted quinoline drug substance.

  • System Suitability Sample: Racemic mixture of the quinoline.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 80% CO₂ and 20% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Procedure:

  • Sample Preparation: Dissolve the quinoline sample in methanol to a concentration of 0.5 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the system suitability sample. Ensure the resolution between the enantiomers is ≥ 1.5.

  • Analysis: Inject the sample solution.

  • Data Analysis: Calculate the enantiomeric excess (ee%) as follows: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Detailed Protocol 3: Capillary Electrophoresis for Isomeric Purity of a Substituted Quinoline

This protocol is designed for the separation of quinoline isomers using a cyclodextrin-modified background electrolyte.[18][26]

1. Instrumentation and Materials:

  • CE System: A CE system with a power supply, autosampler, capillary cartridge with temperature control, and a DAD.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.

  • Rinsing Solutions: 1 M HCl, 0.1 M NaOH, and deionized water.

  • Sample: Substituted quinoline drug substance.

2. Electrophoretic Conditions:

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 220 nm.

3. Procedure:

  • Capillary Conditioning (for new capillary): Rinse sequentially with 1 M HCl (20 min), water (10 min), 0.1 M NaOH (20 min), water (10 min), and finally with BGE (30 min).

  • Pre-run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).

  • Sample Preparation: Dissolve the sample in water or a 50:50 water/methanol mixture to a concentration of 0.1 mg/mL.

  • System Suitability: Analyze a sample containing both isomers to ensure baseline separation.

  • Analysis: Inject and run the sample solution.

  • Data Analysis: Determine the purity by comparing the corrected peak area of the main component to the sum of the corrected peak areas of all components.

Causality Behind Experimental Choices

G cluster_analyte Analyte Properties cluster_technique Technique Selection cluster_params Method Parameter Choices chirality Chirality hplc HPLC chirality->hplc sfc SFC chirality->sfc ce CE chirality->ce polarity Polarity polarity->hplc influences mobile phase polarity->sfc influences modifier choice pka pKa pka->ce determines charge state csp Chiral Stationary Phase (Polysaccharide-based) hplc->csp sfc->csp modifier Mobile Phase Modifier (e.g., Alcohol in SFC) sfc->modifier selector Chiral Selector in BGE (e.g., Cyclodextrin in CE) ce->selector ph Buffer pH ce->ph optimizes charge & EOF

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Iodoquinolin-8-amine

This guide provides essential, in-depth safety protocols for handling 5-Iodoquinolin-8-amine in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety protocols for handling 5-Iodoquinolin-8-amine in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of all researchers, scientists, and drug development professionals.

Hazard Profile: Understanding the Risks of 5-Iodoquinolin-8-amine

The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough understanding of the compound's potential hazards. Based on its structural analogs, 5-Iodoquinolin-8-amine is anticipated to present the following risks:

  • Acute Toxicity: The parent compound, 8-Aminoquinoline, is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1]

  • Skin and Eye Irritation: It is expected to cause skin irritation (Category 2) and serious eye irritation (Category 2).[1][3][4] Direct contact can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4]

  • Systemic Health Hazards: The most significant concern is that 8-Aminoquinoline is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[1][3] This necessitates stringent measures to prevent any route of exposure.

  • Chemical Reactivity: The compound may be air-sensitive and is incompatible with strong oxidizing agents and strong acids.[1]

The Hierarchy of Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, used when hazards cannot be eliminated through other means.

  • Engineering Controls: All work involving 5-Iodoquinolin-8-amine, especially the handling of its solid form, must be conducted inside a certified chemical fume hood.[1] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust and aerosols.[2]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling requirements. Wash hands thoroughly before breaks and immediately after handling the product.[1][2] Do not eat, drink, or smoke in the laboratory.[2]

Core PPE Requirements: A Head-to-Toe Protocol

Once engineering and administrative controls are in place, the following PPE is mandatory.

Eye and Face Protection
  • Rationale: To prevent contact with dust or splashes that can cause serious eye irritation.[1][4]

  • Required Equipment:

    • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for handling solutions in closed systems.

    • Chemical Splash Goggles: These are mandatory when handling the solid powder or when there is any risk of splashing.[5] Goggles provide a complete seal around the eyes.

    • Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing or aerosol generation, such as preparing concentrated stock solutions.[2][5]

Skin and Body Protection
  • Rationale: To prevent skin contact, which can cause irritation and systemic toxicity due to dermal absorption.[1] Given the suspicion of mutagenicity, preventing skin exposure is paramount.[1][3]

  • Gloves:

    • Type: Use chemically resistant, powder-free nitrile gloves.[5] Always inspect gloves for tears or punctures before use.[2]

    • Technique: Double gloving is required when handling the solid compound or concentrated solutions.[5] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Gloves must be changed every 30 minutes or immediately if they are damaged or contaminated.[5] Use proper glove removal technique to avoid contaminating your skin.[2]

  • Laboratory Coat/Gown:

    • Type: A long-sleeved, impermeable gown that closes in the back is required.[5][6] It must have tight-fitting elastic or knit cuffs to prevent exposure at the wrist.[5]

    • Use: Gowns worn while handling 5-Iodoquinolin-8-amine must not be worn outside the laboratory area. Change the gown immediately following a spill or significant contamination.[5]

Respiratory Protection
  • Rationale: To prevent the inhalation of harmful dust, which can cause respiratory irritation and lead to systemic toxicity.[1]

  • Required Equipment:

    • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

    • High-Risk Scenarios: If a fume hood is not available, or during spill cleanup or when weighing large quantities of powder, a NIOSH-approved respirator is mandatory.[5][7] An elastomeric half-mask with P100 (particulate) filters is recommended. Surgical masks offer no protection from chemical dusts.[5]

Operational Plan: Step-by-Step Handling and Disposal

This section provides a direct, procedural workflow for safely managing 5-Iodoquinolin-8-amine from receipt to disposal.

Experimental Workflow: From Preparation to Cleanup
  • Pre-Use Checklist:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

    • Ensure a spill kit is readily accessible.[6]

    • Prepare all necessary labware and reagents before handling the compound.

  • Donning PPE Sequence:

    • Putting on PPE in the correct order is crucial to ensure complete protection. The sequence should be: gown, then mask/respirator, followed by goggles/face shield, and finally gloves (the outer pair pulled over the gown cuffs).[5][6][8]

    PPE_Donning_Sequence Start Start: Enter Lab Gown 1. Don Gown Start->Gown Respirator 2. Don Mask or Respirator Gown->Respirator Goggles 3. Don Goggles & Face Shield Respirator->Goggles Gloves 4. Don Gloves (Over Cuffs) Goggles->Gloves Ready Ready for Handling Gloves->Ready

  • Handling the Compound:

    • Weighing: Conduct all weighing of the solid powder on a draft shield within the chemical fume hood to minimize dust generation.

    • Transfers: Use a spatula for solid transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Work Area: Keep the container tightly closed when not in use. [1]

  • Doffing (Removing) PPE:

    • Remove PPE before leaving the work area to prevent cross-contamination.

    • The general order is the reverse of donning: remove shoe covers (if used), outer gloves, gown, face shield/goggles, respirator/mask, and finally inner gloves.

Spill and Emergency Plan
  • Minor Spill (in fume hood):

    • Ensure you are wearing the appropriate PPE (double gloves, gown, goggles). [9] 2. Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. [2] 4. Clean the area with soap and water. [3]* Major Spill (outside fume hood):

    • Evacuate personnel from the immediate area.

    • Alert your supervisor and institutional safety office.

    • If trained and equipped with appropriate respiratory protection, follow institutional procedures for hazardous spill cleanup. [9]* Personal Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][3]Remove contaminated clothing. Seek immediate medical attention. [1] * Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][4]Seek immediate medical attention. [1]

Waste Disposal Plan
  • Chemical Waste: All unused 5-Iodoquinolin-8-amine and any materials grossly contaminated with it must be disposed of as hazardous chemical waste. [1] * Collect waste in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal through a licensed disposal company. [2]Do not pour down the drain or mix with other waste. [2]* Contaminated PPE:

    • Dispose of all contaminated gloves, disposable gowns, and absorbent materials in a designated hazardous waste container. [2][9] * Reusable items like goggles must be decontaminated before reuse. [9]

Quick Reference: Hazard and PPE Summary

Hazard Classification (Based on Analogs)Route of ExposureRequired Personal Protective Equipment
Acute Toxicity (Category 4) [1]Inhalation, Skin Contact, IngestionChemical Fume Hood, Respirator (if needed), Double Nitrile Gloves, Impermeable Gown
Skin Irritation (Category 2) [1][3]Skin ContactDouble Nitrile Gloves, Impermeable Gown
Serious Eye Irritation (Category 2) [1][3]Eye ContactChemical Splash Goggles, Face Shield
Germ Cell Mutagenicity (Category 2) [1][3]All RoutesStrict Adherence to All Controls: Fume Hood, Full PPE (Double Gloves, Gown, Goggles)
Respiratory Irritation [1][3]InhalationChemical Fume Hood, Respirator (for spills/high-risk tasks)

References

  • Safety Data Sheet for 8-Aminoquinoline. (2009). Provides hazard classifications and basic handling precautions for a close structural analog. 1

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. Describes the different levels of PPE for chemical exposures. 7

  • 5,7-Diiodo-8-quinolinol - Safety Data Sheet. ChemicalBook. (2025). Outlines handling, storage, and disposal procedures for a related di-iodinated quinoline compound. 2

  • 8-Hydroxyquinoline - Safety Data Sheet. (2010). Provides first-aid and handling information for the quinoline core structure. 10

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). Details specific PPE components for handling hazardous pharmaceutical compounds. 5

  • Personal Protective Equipment. ASHP Publications. Discusses PPE requirements based on USP <800> standards for handling hazardous drugs. 6

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Equipment and Processing Report. (2015). Explains material considerations for protective garments. 11

  • Components of Personal Protective Equipment (PPE). Minnesota Department of Health. (2022). Provides an overview of different PPE components and their uses. 8

  • Safety Data Sheet for 5-Chloro-8-hydroxyquinoline. Fisher Scientific. Provides hazard information for a chlorinated analog, highlighting skin and eye irritation. 4

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. Discusses the cytotoxicity of various quinoline analogs. 12

  • The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. PubMed. Provides toxicological data on a related compound. 13

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Offers general principles for chemical waste management. 14

  • Safe Handling of Hazardous Drugs. Duke Safety. (2025). Provides institutional guidelines for managing hazardous drug spills and exposure. 9

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Discusses the biological activity and toxicity of related quinoline derivatives. 15

  • 8-Aminoquinoline - Safety Data Sheet. ChemicalBook. (2025). Details hazards and first-aid measures for the parent amine compound. 3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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